Product packaging for 7-Benzyloxyindole-3-carbaldehyde(Cat. No.:CAS No. 92855-65-7)

7-Benzyloxyindole-3-carbaldehyde

Numéro de catalogue: B113296
Numéro CAS: 92855-65-7
Poids moléculaire: 251.28 g/mol
Clé InChI: RNARWQXZOKWYHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Benzyloxyindole-3-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B113296 7-Benzyloxyindole-3-carbaldehyde CAS No. 92855-65-7

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

7-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNARWQXZOKWYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293830
Record name 7-benzyloxyindole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92855-65-7
Record name 92855-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92527
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-benzyloxyindole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its core properties, synthesis, applications, and safety protocols, providing expert insights grounded in established scientific principles.

This compound, identified by CAS Number 92855-65-7 , is a versatile heterocyclic aromatic compound.[1][2][3][4][5] Structurally, it features an indole scaffold, which is a privileged bicyclic structure in medicinal chemistry, functionalized with a carbaldehyde group at the 3-position and a benzyloxy protecting group at the 7-position.[2][3] This unique arrangement of functional groups makes it a valuable intermediate in synthetic organic chemistry.[1][5]

The aldehyde group provides a reactive site for a multitude of chemical transformations, such as nucleophilic additions and condensations, while the benzyloxy group serves as a stable protecting group for the hydroxyl functionality, which can be readily removed via hydrogenolysis.[3][5] This strategic protection allows for selective reactions at other positions of the indole ring.

Table 1: Compound Identifiers and Properties

PropertyValueSource(s)
CAS Number 92855-65-7[1][2][3][5]
IUPAC Name 7-(phenylmethoxy)-1H-indole-3-carbaldehyde[1][6]
Synonyms 7-Benzyloxy-3-formylindole, 7-Benzyloxyindole-3-aldehyde[2][5]
Molecular Formula C₁₆H₁₃NO₂[2][3][5]
Molecular Weight 251.28 g/mol [2][5]
Appearance Light yellow to light brown or orange solid/powder[4][5]
Melting Point 152-155 °C[2]
Boiling Point 474.2 °C at 760 mmHg[2]
Density ~1.3 g/cm³[2][4][7]
Solubility Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.[3][3]

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[8] This electrophilic substitution reaction is well-suited for electron-rich aromatic rings like indole. The causality behind this choice is the high reactivity of the indole C3 position towards electrophiles, and the Vilsmeier reagent (a chloromethyleniminium salt) is a mild electrophile, which minimizes side reactions.

The synthesis of this compound logically starts with the precursor 7-benzyloxyindole. The Vilsmeier reagent is prepared in situ from a suitable amide, typically dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][9]

G cluster_reagent Vilsmeier Reagent Formation cluster_main Main Reaction DMF Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent (Chloromethyleniminium salt) DMF->Vilsmeier + POCl₃ (in situ) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier Complex Electrophilic Attack & Sigma Complex Formation Vilsmeier->Complex Start 7-Benzyloxyindole (Starting Material) Start->Complex + Vilsmeier Reagent Product This compound (Final Product) Complex->Product Aqueous Workup (Hydrolysis)

Caption: Synthetic workflow for this compound via the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system based on established chemical literature for indole formylation.[8][9]

  • Reagent Preparation (0-5 °C): In a three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous dimethylformamide (DMF) as the solvent.[2][9] Cool the flask in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature between 0-5 °C to form the Vilsmeier reagent in situ.[9] Stir for 30 minutes.

  • Addition of Substrate (0-10 °C): Dissolve 7-benzyloxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.[8]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to reflux for 5-8 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature.[8] Carefully pour the mixture onto crushed ice. Neutralize the solution by adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until it is alkaline, which hydrolyzes the iminium intermediate and precipitates the solid product.[8][9]

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts.[8] The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Core Applications in Scientific Research and Development

The utility of this compound stems from its identity as a versatile building block.[2][5] Its structure is a launchpad for creating a diverse library of more complex molecules.

  • Drug Development & Medicinal Chemistry : The indole nucleus is a cornerstone in pharmacology. This compound serves as a key intermediate in synthesizing novel therapeutic agents, particularly in the fields of oncology and neurology.[1][5] The aldehyde can be converted into amines, acids, alcohols, or used in condensation reactions to build larger, more complex molecules with potential biological activity.[3]

  • Synthetic Organic Chemistry : As a foundational intermediate, it is used to produce a wide range of indole derivatives for both pharmaceutical and agrochemical applications.[1][5]

  • Fluorescent Probes : The indole scaffold possesses inherent fluorescent properties. The compound can be elaborated into specialized fluorescent probes for biological imaging, helping to visualize and study cellular processes.[1][3][5]

  • Material Science : It can be incorporated into polymers or other materials to confer specific chemical or electronic properties, finding use in the development of advanced materials.[1][5]

  • Biochemistry : The compound and its derivatives are employed to study enzyme interactions and metabolic pathways, offering insights into fundamental biochemical processes.[1][5]

Caption: Key application areas derived from this compound.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound. It is classified as an irritant and should be handled with appropriate care.

Table 2: GHS Hazard Information

Hazard ClassCode(s)DescriptionSource(s)
Skin Irritation H315Causes skin irritation[3]
Eye Irritation H319Causes serious eye irritation[3]
Acute Oral Toxicity H302Harmful if swallowed[6]
GHS Pictogram GHS07Exclamation Mark[3]
Handling and Personal Protective Equipment (PPE)
  • Always handle the compound in a well-ventilated area or a chemical fume hood.[6][10]

  • Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6][10]

  • Avoid contact with skin, eyes, and clothing.[6][10] Wash hands thoroughly after handling.[6][10]

  • Avoid breathing dust or fumes; minimize dust generation.[6][10]

  • Do not eat, drink, or smoke in the laboratory area.[6]

Storage Recommendations
  • Store in a tightly-closed container in a cool, dry, and well-ventilated place.[6][10]

  • The recommended storage temperature is under inert gas (Nitrogen or Argon) at 2-8°C.[2][3][5][11]

  • The compound is noted to be air-sensitive, making an inert atmosphere crucial for long-term stability.[2]

  • Keep away from incompatible substances such as strong oxidizing agents, acids, and strong bases.[12]

Conclusion

This compound (CAS No. 92855-65-7) is more than just a chemical entry; it is a pivotal tool for innovation in science. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an indispensable intermediate in the development of novel pharmaceuticals, advanced materials, and sophisticated research probes. Adherence to rigorous safety and handling protocols is essential to harness its full potential responsibly.

References

  • J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7.
  • LookChem. Cas 92855-65-7, this compound.
  • ChemShuttle. 7-(benzyloxy)-1H-indole-3-carbaldehyde; CAS No. 92855-65-7.
  • ECHEMI. 92855-65-7, this compound Formula.
  • Chem-Impex. 7-Benzyloxy-1H-indole-3-carbaldehyde.
  • AK Scientific, Inc.
  • Chemsrc. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7.
  • AK Scientific, Inc.
  • Fisher Scientific.
  • BLD Pharm. 92855-65-7|this compound.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Organic Syntheses. indole-3-aldehyde.

Sources

Introduction: The Strategic Importance of a Versatile Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This compound is a pivotal intermediate compound in the fields of synthetic organic chemistry and medicinal chemistry.[1][2] Its structure, featuring a protected hydroxyl group at the 7-position and a reactive aldehyde at the 3-position of the indole core, makes it an exceptionally valuable building block for the synthesis of complex heterocyclic systems.[1][2] The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. Its utility spans the development of novel therapeutics for neurological disorders and cancer to the creation of advanced materials like fluorescent probes.[1][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound typically appears as a white to orange solid and exhibits moderate solubility in common organic solvents such as ethyl acetate and dichloromethane, with limited solubility in water.[1] The benzyl group serves as a robust protecting group for the 7-hydroxy functionality, which is often crucial for biological activity but can interfere with certain synthetic transformations.

Table 1: Core Physicochemical Data

PropertyValueSource(s)
Molecular Formula C₁₆H₁₃NO₂[1][2][4]
Molecular Weight 251.28 g/mol [1][2][4][5]
IUPAC Name 7-(phenylmethoxy)-1H-indole-3-carbaldehyde[3][6]
CAS Number 92855-65-7[1][3][4]
Appearance White to off-white or orange crystalline solid[1]
Melting Point 152-155 °C[2][7]
Boiling Point ~474.2 °C at 760 mmHg[2][7]
Solubility Moderately soluble in ethyl acetate, dichloromethane, THF

Synthesis and Mechanistic Considerations

The most common and efficient method for introducing a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction. This electrophilic substitution reaction is highly reliable for electron-rich heterocycles like indoles.

Causality Behind Experimental Choices:

  • Starting Material: The synthesis begins with 7-benzyloxyindole. The benzyl ether is stable to the reaction conditions, ensuring the hydroxyl group remains protected.

  • Reagents: A mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF), is used. This combination generates the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺Cl⁻), a mild electrophile.

  • Mechanism: The indole's C3 position, being the most nucleophilic, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the desired 3-carbaldehyde.

G cluster_reagents Reagent Generation cluster_synthesis Core Synthesis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Reaction with Indole Start 7-Benzyloxyindole Start->Intermediate Electrophilic Attack at C3 Product This compound Intermediate->Product Aqueous Hydrolysis

Synthetic workflow for this compound.

Key Reactions and Synthetic Utility

The true power of this compound lies in its dual reactivity, allowing for sequential or orthogonal modifications at two key positions.

  • Reactions at the Aldehyde (C3-Position): The aldehyde group is a versatile handle for C-C and C-N bond formation, enabling the construction of diverse side chains essential for modulating pharmacological activity.

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to a wide array of tryptamine derivatives.

    • Wittig Reaction: Olefination using phosphorus ylides converts the aldehyde into an alkene, extending the carbon chain.

    • Nucleophilic Addition: Grignard or organolithium reagents can add to the aldehyde to form secondary alcohols, which can be further manipulated.

  • Deprotection of the Benzyl Ether (C7-Position): The benzyl group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis.

    • Catalyst: Palladium on activated carbon (Pd/C) is the industry-standard catalyst for this transformation.

    • Hydrogen Source: Hydrogen gas (H₂) is the classic reagent, though transfer hydrogenation methods using sources like ammonium formate can also be employed for safety and convenience.

    • Significance: This deprotection step unmasks the 7-hydroxy group, yielding 7-hydroxyindole-3-carbaldehyde. The phenolic hydroxyl is often a critical pharmacophore for receptor binding or can serve as a handle for further functionalization (e.g., etherification, esterification).

G cluster_C3 C3-Aldehyde Reactions cluster_C7 C7-Protecting Group Removal Start This compound ReductiveAmination Tryptamine Derivatives Start->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Alkene Derivatives Start->Wittig Ph₃P=CHR NucleophilicAddition Secondary Alcohols Start->NucleophilicAddition 1. R-MgBr 2. H₂O Deprotection 7-Hydroxyindole-3-carbaldehyde Start->Deprotection H₂, Pd/C (Hydrogenolysis)

Key synthetic pathways from the core scaffold.

Applications in Research and Drug Development

The structural motifs accessible from this compound are prevalent in molecules targeting a range of biological systems.

  • Drug Development: It serves as a crucial intermediate in the synthesis of bioactive molecules aimed at treating cancer and neurological disorders.[1][3] The 7-substituted indole core is a feature in compounds designed to interact with specific enzymes or receptors.

  • Fluorescent Probes: The indole scaffold possesses inherent fluorescent properties. Modifications enabled by this starting material allow for the development of sophisticated probes for biological imaging, which can help visualize cellular processes in real-time.[1][3]

  • Biochemical Research: The compound is used to create derivatives for studying enzyme interactions and metabolic pathways, providing valuable insights into fundamental biological functions.[1]

  • Materials Science: Its derivatives are explored for their potential in creating advanced materials, including those for organic electronics.[1]

Experimental Protocols

The following protocols are standard procedures and should be performed by qualified personnel with appropriate safety measures in place.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction
  • Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate solvent (e.g., dichloromethane) to 0 °C.

  • Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 7-benzyloxyindole (1.0 equiv.) in DMF or another suitable solvent and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench and Workup: Carefully pour the reaction mixture into a beaker of ice water containing sodium acetate or another base to neutralize the acid. Stir until the intermediate is fully hydrolyzed.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.

Protocol 2: Debenzylation via Catalytic Hydrogenolysis
  • Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus.

  • Reaction: Stir the suspension vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC.

  • Filtration and Concentration: Upon completion, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, 7-hydroxyindole-3-carbaldehyde.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring chemical integrity and user safety.

  • Hazard Identification: The compound is classified as a skin and eye irritant. It may be harmful if swallowed.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[6][8] Handle in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents.[4] For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.[2][4]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[6][8]

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular innovation. Its well-defined reactivity at both the C3 and C7 positions provides a reliable and versatile platform for synthesizing complex indole derivatives. For scientists in drug discovery and materials science, mastering the chemistry of this scaffold opens the door to new therapeutic agents and functional materials, underscoring its continued importance in modern chemical research.

References

  • J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7. [Link]
  • LookChem. Cas 92855-65-7, this compound. [Link]
  • PubChemLite. This compound (C16H13NO2). [Link]
  • Chemsrc. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • J&K Scientific LLC. 5-Benzyloxyindole-3-carboxaldehyde | 6953-22-6. [Link]

Sources

Introduction: The Strategic Importance of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal intermediate in the landscape of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a protected hydroxyl group on the indole scaffold and a reactive aldehyde at the C3 position, offers a dual functionality that is highly sought after for building complex, biologically active molecules.[1][2][3] The indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the benzyloxy group serves as a robust, yet cleavable, protecting group for the 7-hydroxy functionality.[4] The C3-carbaldehyde provides a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries.[3][5] This guide provides a comprehensive technical overview of its chemical properties, reliable synthetic protocols, and key reactivity patterns, offering field-proven insights for its effective utilization in research and development.

Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is the foundation of its successful application in the laboratory. This compound is typically a crystalline solid, and its stability and solubility are critical parameters for reaction setup and storage.

Key Properties Summary

The quantitative data for this compound are summarized below. It is worth noting that the reported melting point varies across different suppliers, which may be attributable to differences in crystalline form or purity. Researchers should always verify the melting point of their material as a purity checkpoint.

PropertyValueSource(s)
CAS Number 92855-65-7[1][2]
Molecular Formula C₁₆H₁₃NO₂[1][2]
Molecular Weight 251.28 g/mol [1][2][6]
Appearance White to off-white or orange crystalline solid/powder[2]
Melting Point 110-115 °C or 152-155 °C[1][7]
Boiling Point 474.2 °C at 760 mmHg[1][7]
Solubility Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.
Storage Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container. The compound can be air sensitive.[1][6]
Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Codes: GHS07

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9] The compound is noted as being air sensitive, thus handling under an inert atmosphere is recommended for prolonged storage or sensitive reactions.[1]

Synthesis and Purification: The Vilsmeier-Haack Approach

The most direct and widely employed method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[5][10] This reaction formylates electron-rich aromatic rings, and the indole nucleus is highly activated for electrophilic substitution at the C3 position.[10] The synthesis of this compound begins with the precursor 7-benzyloxyindole.[4]

Reaction Mechanism and Workflow

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus oxychloride (POCl₃). This generates the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 7-benzyloxyindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[10]

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Aldehyde Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 7-Benzyloxyindole Indole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow for indole formylation.

Detailed Experimental Protocol

Causality: This protocol is adapted from established procedures for indole formylation.[10][12] The dropwise addition of POCl₃ at low temperature is critical to control the exothermic reaction and prevent side product formation. The reaction is heated to drive the electrophilic substitution to completion. The final basic workup neutralizes the acidic reaction mixture and facilitates the hydrolysis of the iminium intermediate.

Materials and Reagents:

  • 7-Benzyloxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Saturated Sodium Bicarbonate (or Sodium Carbonate) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, heating mantle, separatory funnel

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C using an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0-5 °C for 30 minutes. A solid may form, which is normal.

  • Indole Addition: Dissolve 7-benzyloxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 80-90 °C and stir for 5-8 hours, monitoring the reaction progress by TLC.

  • Workup and Hydrolysis: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with stirring until the mixture is alkaline (pH > 8). This step neutralizes the acid and hydrolyzes the intermediate. A solid product should precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for sequential or orthogonal chemical modifications, making it a versatile precursor for drug candidates and molecular probes.[2][13]

Reactions at the C3-Aldehyde

The aldehyde group is a classic electrophilic site, susceptible to a wide range of nucleophilic additions and related transformations.[3]

  • Oxidation: Can be easily oxidized to the corresponding indole-3-carboxylic acid.[14]

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding alcohol (7-benzyloxy-1H-indol-3-yl)methanol. More forcing conditions (e.g., LiAlH₄ or catalytic hydrogenation) can lead to the 3-methylindole (skatole) derivative.[4]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a variety of tryptamine derivatives.

  • Condensation Reactions: It readily undergoes condensation with active methylene compounds, such as in the Henry reaction with nitromethane to give a 3-nitrovinyl indole, or in Knoevenagel and Wittig reactions.[14]

Cleavage of the 7-Benzyloxy Protecting Group

The benzyl ether is a workhorse protecting group in organic synthesis, stable to a wide range of conditions but readily cleaved when desired.[15][16] Its removal unmasks the 7-hydroxy group, a key pharmacophore in many biologically active molecules.

Deprotection Workflow:

Deprotection_Workflow Start 7-Benzyloxyindole- 3-carbaldehyde Process Catalytic Hydrogenolysis (H₂, Pd/C) in Solvent (e.g., EtOH, EtOAc) Start->Process Debenzylation End 7-Hydroxyindole- 3-carbaldehyde Process->End

Caption: Standard workflow for benzyl ether deprotection.

Detailed Protocol for Catalytic Hydrogenolysis: Causality: Palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenolysis of benzyl ethers.[17] The reaction proceeds by the oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen. Solvents like ethanol or ethyl acetate are commonly used as they are relatively inert and readily dissolve the substrate.

Materials and Reagents:

  • This compound

  • Palladium on Carbon (10% Pd/C, typically 5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Setup: To a solution of this compound (1 equivalent) in a suitable solvent (e.g., EtOH) in a round-bottom flask, add 10% Pd/C (5-10 mol% by weight).

  • Hydrogenation: Seal the flask and flush the system with an inert gas (nitrogen or argon). Then, evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions).

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and flush the flask with nitrogen. Caution: Pd/C is flammable in the presence of air, especially when containing residual hydrogen and solvent. Do not allow the catalyst to dry in the open air.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected product, 7-hydroxyindole-3-carbaldehyde. Further purification may be performed if necessary.

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block for synthesizing molecules with therapeutic potential.[2]

  • CNS and Neurological Disorders: The indole scaffold is a common feature in molecules targeting the central nervous system. This precursor allows for the synthesis of derivatives for screening against various neurological targets.[2][13]

  • Anti-inflammatory and Anti-cancer Agents: Modifications at the C3 position and functionalization of the 7-hydroxy group have led to the discovery of compounds with anti-inflammatory and anti-cancer properties.[2]

  • Fluorescent Probes: The indole ring system is inherently fluorescent. Derivatization of this compound is a strategy for developing novel fluorescent probes for biological imaging and assays.[2][13]

Spectroscopic Characterization (Anticipated)

¹H NMR (Anticipated) Predicted δ (ppm) Rationale
Aldehyde (-CHO)9.9 - 10.1Deshielded proton due to the electron-withdrawing carbonyl group.
Indole NH8.5 - 9.0 (broad)Broad signal due to quadrupole broadening and exchange.
Indole H28.2 - 8.4Singlet or narrow doublet, significantly deshielded by the adjacent aldehyde and nitrogen.
Benzyl -CH₂-5.1 - 5.3Singlet, characteristic chemical shift for benzylic ether protons.
Aromatic Protons6.8 - 7.8A complex multiplet region containing signals for the 3 protons of the indole ring and the 5 protons of the benzyl group.
¹³C NMR (Anticipated) Predicted δ (ppm) Rationale
Aldehyde (C=O)184 - 186Characteristic downfield shift for an aldehyde carbonyl carbon.
Indole C7 (-O-Bn)145 - 150Aromatic carbon attached to the ether oxygen.
Benzyl ipso-C136 - 138Quaternary carbon of the benzyl ring attached to the CH₂ group.
Aromatic Carbons105 - 140Multiple signals corresponding to the remaining carbons of the indole and benzyl rings.
Benzyl -CH₂-69 - 71Characteristic chemical shift for a benzylic ether carbon.

Conclusion

This compound stands out as a strategically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes like the Vilsmeier-Haack reaction, make it an accessible starting material. The orthogonal reactivity of its aldehyde handle and cleavable benzyl ether protecting group provides researchers and drug development professionals with a powerful platform for the synthesis of novel pharmaceuticals, molecular probes, and advanced materials. A comprehensive understanding of its handling, synthesis, and reactivity is key to unlocking its full potential in advancing chemical and biomedical sciences.

References

  • Wikipedia. (2023). Indole-3-carbaldehyde.
  • LookChem. (n.d.). Cas 92855-65-7, this compound.
  • ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists.
  • ResearchGate. (2020). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde, 487-89-8.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
  • HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Chemsrc. (n.d.). 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
  • Supporting Information. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • Safety Data Sheet. (n.d.). 3-Indolecarboxaldehyde.

Sources

Foreword: The Strategic Importance of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Benzyloxyindole-3-carbaldehyde

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, this compound stands out as a pivotal intermediate. Its structure combines the reactive potential of an aldehyde at the electron-rich C3 position with a protected hydroxyl group at the C7 position. This arrangement makes it an exceptionally versatile building block for the synthesis of complex indole derivatives, finding applications in the development of novel therapeutics for cancer and neurological disorders, as well as in the creation of advanced materials like fluorescent probes.[1][2][3]

This guide provides a comprehensive, field-proven pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind procedural choices, offering insights grounded in reaction mechanisms and practical laboratory experience. The protocols described herein are designed to be self-validating, ensuring reliability and reproducibility for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The most reliable and efficient synthesis of this compound is achieved through a strategic two-part process. The logic is straightforward: first, we prepare the core protected indole system, and second, we introduce the desired aldehyde functionality at the most reactive position.

  • Precursor Synthesis: Protection of the C7 hydroxyl group of 7-hydroxyindole via Williamson ether synthesis to yield 7-benzyloxyindole.

  • Formylation: Regioselective introduction of a formyl group at the C3 position of 7-benzyloxyindole using the Vilsmeier-Haack reaction.

G Start 7-Hydroxyindole (Starting Material) Step1 Step 1: O-Benzylation (Williamson Ether Synthesis) Start->Step1 Precursor 7-Benzyloxyindole (Key Intermediate) Step1->Precursor Step2 Step 2: C3-Formylation (Vilsmeier-Haack Reaction) Precursor->Step2 Product This compound (Target Compound) Step2->Product

Caption: High-level overview of the two-step synthesis pathway.

Part I: Synthesis of the Precursor, 7-Benzyloxyindole

Expertise & Rationale: Why Benzyl Protection?

The synthesis begins with 7-hydroxyindole. The phenolic hydroxyl group is acidic and nucleophilic, which would interfere with the subsequent electrophilic formylation step. Therefore, it must be protected. The benzyl group is an ideal choice for this purpose due to several key advantages:

  • Stability: It is robust and stable to a wide range of reaction conditions, including the acidic environment of the Vilsmeier-Haack reaction.

  • Ease of Removal: The benzyl ether can be cleanly and efficiently cleaved via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a mild method that typically does not affect other functional groups on the indole ring. This allows for late-stage deprotection to reveal the 7-hydroxy functionality for further derivatization if needed.

The chosen method, Williamson ether synthesis, is a classic, reliable SN2 reaction for forming ethers.

Experimental Protocol: O-Benzylation of 7-Hydroxyindole

This protocol details the synthesis of 7-benzyloxyindole from 7-hydroxyindole.

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxyindole (1.0 eq).

  • Dissolution & Base: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution. The use of a moderate base like K₂CO₃ is sufficient to deprotonate the phenolic hydroxyl without affecting the indole N-H.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add benzyl bromide (1.1 eq) dropwise over 10 minutes. The dropwise addition helps control any potential exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated brine solution to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield 7-benzyloxyindole as a solid.[4]

Data Presentation: O-Benzylation Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 7-HydroxyindoleCommercially available precursor.
Reagent Benzyl BromideEfficient benzylating agent.
Base Potassium Carbonate (K₂CO₃)Sufficiently strong to deprotonate the phenol, but not the indole N-H.
Solvent DMFHigh-boiling polar aprotic solvent, excellent for SN2 reactions.
Temperature 0 °C to Room Temp.Controls initial reactivity and allows for a smooth reaction.
Reaction Time 12-16 hoursTypical timeframe for completion at room temperature.
Typical Yield 85-95%High efficiency is expected for this reaction.

Part II: Vilsmeier-Haack Formylation of 7-Benzyloxyindole

Expertise & Rationale: Regioselective C3-Formylation

The Vilsmeier-Haack reaction is the gold standard for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] The indole ring is highly activated towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic and sterically accessible site. This inherent reactivity ensures high regioselectivity, making it the ideal method for synthesizing the target molecule.

The reaction proceeds through the in-situ formation of the "Vilsmeier reagent," a substituted chloroiminium ion, from the reaction of a formamide (typically DMF) with phosphorus oxychloride (POCl₃).[7][8] This electrophile is mild enough not to disrupt the indole core but reactive enough to effect formylation efficiently.

Reaction Mechanism: Vilsmeier-Haack Formylation

The mechanism can be understood in three key stages:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate, which then eliminates a dichlorophosphate anion to generate the electrophilic chloroiminium cation (the Vilsmeier reagent).

  • Electrophilic Attack: The electron-rich C3 position of the 7-benzyloxyindole attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt is stable until aqueous workup, where it is readily hydrolyzed to yield the final aldehyde product.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2 & 3: Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Indole 7-Benzyloxyindole Vilsmeier->Indole Electrophilic Attack Iminium Iminium Salt Intermediate Indole->Iminium + Vilsmeier Reagent Product Final Product (7-Benzyloxyindole- 3-carbaldehyde) Iminium->Product Aqueous Workup (Hydrolysis)

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the formylation of indoles.[9]

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF as the solvent. Cool the flask to 0 °C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 30-45 minutes. A viscous, sometimes crystalline, Vilsmeier reagent will form.

  • Substrate Addition: Prepare a solution of 7-benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Then, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. This step hydrolyzes the iminium intermediate and precipitates the product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Drying & Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to yield this compound as an orange or off-white solid.[2]

Data Presentation: Vilsmeier-Haack Reaction Parameters
ParameterValue/ConditionRationale
Starting Material 7-BenzyloxyindoleThe protected, electron-rich precursor.
Reagents POCl₃ / DMFForm the Vilsmeier reagent in situ for formylation.
Stoichiometry ~1.2 eq POCl₃A slight excess ensures complete formation of the Vilsmeier reagent.
Solvent DMFActs as both solvent and reagent.
Temperature 0 °C, then RT, then 60-70 °CControlled temperature profile ensures safe reagent formation and drives the reaction to completion.
Reaction Time 3-6 hoursAdequate time for formylation after reagent formation.
Typical Yield 75-90%The reaction is generally high-yielding.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected ValueSource
Appearance Orange or White/Off-white solid[2]
Molecular Formula C₁₆H₁₃NO₂[2]
Molecular Weight 251.28 g/mol [2]
Melting Point 110-115 °C or 152-155°C[3]
Spectroscopy (¹H NMR) Expect characteristic peaks for the aldehyde proton (~10 ppm), indole N-H proton (>11 ppm), and aromatic protons.General Spectroscopic Principles
Spectroscopy (LC-MS) Expect a mass peak corresponding to [M+H]⁺ at m/z 252.1[10]

Conclusion

The two-step synthesis pathway detailed in this guide, beginning with the benzylation of 7-hydroxyindole followed by a Vilsmeier-Haack formylation, represents an efficient, reliable, and scalable method for producing high-purity this compound. The strategic choice of the benzyl protecting group and the highly regioselective formylation reaction are key to the success of this approach. This versatile intermediate serves as a valuable starting point for further chemical elaboration, empowering researchers in the ongoing quest for novel pharmaceuticals and advanced functional materials.[3]

References

  • J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7. [Link]
  • LookChem. Cas 92855-65-7, this compound. [Link]
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
  • PubChemLite. This compound (C16H13NO2). [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • Wikipedia. Vilsmeier–Haack reaction. [Link]
  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
  • Canadian Science Publishing. Preparation and properties of the hydroxyindole-3-carboxylic acids. [Link]
  • YouTube.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

An In-depth Technical Guide to the Starting Materials for 7-Benzyloxyindole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Benzyloxyindole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry and organic synthesis, serving as a versatile scaffold for the construction of a wide array of biologically active molecules and functional materials.[1][2] Its synthesis is a topic of significant interest for researchers in drug development and related fields. This guide provides an in-depth technical analysis of the common starting materials and synthetic strategies employed for its preparation. We will explore the causality behind experimental choices, compare the strategic advantages of different routes, and provide detailed, field-proven protocols. The discussion is grounded in authoritative references to ensure scientific integrity and reproducibility.

Strategic Importance and Retrosynthetic Analysis

The indole nucleus is a privileged structure in pharmacology, and modifications at the 3 and 7 positions are crucial for modulating biological activity. The benzyl ether at the 7-position serves as a stable protecting group for the hydroxyl functionality, which is often a key pharmacophoric element or a handle for further diversification.[3][4] The carbaldehyde at the 3-position is a versatile functional group, readily participating in reactions such as Wittig olefination, reductive amination, and oxidation to a carboxylic acid, enabling the synthesis of complex target molecules.[2][5]

A retrosynthetic analysis of this compound reveals two primary disconnection points, suggesting logical and convergent synthetic pathways.

G Target This compound Intermediate1 7-Benzyloxyindole Target->Intermediate1 Formylation (e.g., Vilsmeier-Haack) Intermediate2 7-Hydroxyindole Intermediate1->Intermediate2 Benzylation (Williamson Ether Synthesis) StartingMaterial1 o-Nitrotoluene Derivative Intermediate1->StartingMaterial1 Indole Ring Formation (e.g., Leimgruber-Batcho) StartingMaterial2 7-Hydroxyindole Intermediate2->StartingMaterial2 Direct Precursor

Caption: Route A: Synthesis via protection and formylation.

Route B: Synthesis via Leimgruber-Batcho Indole Synthesis

For instances where substituted 7-hydroxyindoles are not readily available or when a more flexible approach is needed, constructing the indole ring itself is a powerful strategy. The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method that starts from o-nitrotoluenes. [6][7][8] Step 1: Enamine Formation

The synthesis begins with the reaction of a suitably substituted o-nitrotoluene (e.g., 3-benzyloxy-2-nitrotoluene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine. [8]The acidity of the methyl group, enhanced by the ortho-nitro group, allows for condensation to form a β-dimethylamino-2-nitrostyrene (an enamine). [7]These intermediates are often intensely colored, crystalline solids. [8] Step 2: Reductive Cyclization

The key step is the reductive cyclization of the enamine intermediate. The nitro group is reduced to an amine, which then spontaneously cyclizes onto the enamine, eliminating dimethylamine to form the indole ring. [7][8]A variety of reducing agents can be used, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reductants like iron in acetic acid or sodium dithionite. [6][8]This method's mild conditions tolerate a wide range of functional groups. [6] Step 3: Formylation

Once the 7-benzyloxyindole is formed via this route, it is formylated at the C3 position using the Vilsmeier-Haack reaction as described in Route A.

Comparative Analysis of Synthetic Routes

FeatureRoute A (from 7-Hydroxyindole) Route B (Leimgruber-Batcho)
Starting Material 7-HydroxyindoleSubstituted o-nitrotoluene
Convergence Highly convergentLinear
Number of Steps Fewer (typically 2 steps)More (typically 3+ steps)
Scalability ExcellentGood, but may require optimization of reduction step
Flexibility Limited by availability of substituted hydroxyindolesHighly flexible for various substitution patterns
Key Advantages Simplicity, high overall yield from a late-stage intermediate.Wide substrate scope, access to diverse analogues. [6][8]
Key Challenges Potential for N-alkylation if not controlled.Availability of multiply substituted o-nitrotoluenes can be a limitation. [6]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of 7-Benzyloxyindole (from 7-Hydroxyindole)
  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL/g of 7-hydroxyindole). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.

  • Addition of Substrate: Dissolve 7-hydroxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Stir the mixture for 30-45 minutes at this temperature, allowing for the evolution of hydrogen gas to cease.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Carefully quench the reaction by the slow addition of ice-cold water. Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-benzyloxyindole as a solid. [9]

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF, 5 mL/g of 7-benzyloxyindole) and cool to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cold DMF with vigorous stirring. A solid may form. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 7-benzyloxyindole (1.0 equivalent) in anhydrous DMF (5 mL/g) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice containing sodium acetate (3 equivalents). Stir vigorously until the ice has melted and a precipitate forms.

  • Isolation & Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Conclusion

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from 7-hydroxyindole. This route, involving a Williamson ether synthesis for protection followed by a Vilsmeier-Haack formylation, is robust, scalable, and highly convergent. For cases requiring greater structural diversity on the indole core, the Leimgruber-Batcho synthesis provides a powerful, albeit longer, alternative starting from substituted o-nitrotoluenes. The selection of the optimal starting material and route depends on a strategic evaluation of substrate availability, project timelines, and the specific structural requirements of the final target molecule.

References

  • BenchChem. Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H.
  • BenchChem. 7-Benzyloxyindole | 20289-27-4.
  • ChemicalBook. 7-BENZYLOXYGRAMINE synthesis.
  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol 22, No I. 1984.
  • Gribble, G. Leimgruber–Batcho Indole Synthesis. ResearchGate. Public Full-text.
  • Batcho–Leimgruber indole synthesis | Request PDF. ResearchGate.
  • Wikipedia. Leimgruber–Batcho indole synthesis.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • LookChem. Cas 92855-65-7,this compound.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Sigma-Aldrich. 7-Benzyloxyindole 96% 20289-27-4.
  • NIH National Library of Medicine. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis.
  • Sigma-Aldrich. 7-Benzyloxyindole 96 20289-27-4.
  • Canadian Science Publishing. Preparation and properties of the hydroxyindole-3-carboxylic acids.
  • Wikipedia. Vilsmeier–Haack reaction.
  • ResearchGate. Screening Methods to Identify Indole Derivatives That Protect against Reactive Oxygen Species Induced Tryptophan Oxidation in Proteins | Request PDF.
  • ChemShuttle. 7-(benzyloxy)-1H-indole-3-carbaldehyde; CAS No..
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Chem-Impex. 7-Benzyloxy-1H-indole-3-carbaldehyde.
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • PubMed. Protective effects of 6-hydroxy-1-methylindole-3-acetonitrile on cisplatin-induced oxidative nephrotoxicity via Nrf2 inactivation.
  • NIH National Library of Medicine. Formylation facilitates the reduction of oxidized initiator methionines.

Sources

A Senior Application Scientist's Guide to 7-(Benzyloxy)-1H-indole-3-carbaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7-(Benzyloxy)-1H-indole-3-carbaldehyde stands as a cornerstone intermediate in modern medicinal chemistry and materials science. Its unique trifecta of a reactive aldehyde, a versatile indole core, and a strategically placed, cleavable benzyloxy protecting group makes it an exceptionally valuable scaffold. This guide provides an in-depth exploration of this compound, moving beyond simple procedural outlines to elucidate the underlying chemical principles that govern its synthesis and application. We will detail the robust Vilsmeier-Haack formylation for its preparation, analyze its key reactivity patterns, and showcase its role in the development of cutting-edge therapeutics, such as TRPM8 antagonists for chronic pain. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the full potential of this powerful synthetic building block.

Nomenclature and Physicochemical Properties

Correctly identifying and characterizing a key starting material is fundamental to reproducible and successful research. The compound is systematically named 7-(phenylmethoxy)-1H-indole-3-carbaldehyde according to IUPAC nomenclature.[1] However, it is more commonly referred to in literature and commercial catalogs by the semi-systematic name 7-Benzyloxy-1H-indole-3-carbaldehyde.

The physical and chemical properties of this compound are summarized in the table below. Understanding these characteristics is crucial for appropriate handling, storage, and reaction setup. For instance, its moderate solubility in common organic solvents dictates the choice of reaction media and purification techniques.

PropertyValueSource(s)
IUPAC Name 7-(phenylmethoxy)-1H-indole-3-carbaldehyde[1]
Common Synonyms 7-Benzyloxy-3-formylindole, 7-Benzyloxyindole-3-aldehyde[2]
CAS Number 92855-65-7
Molecular Formula C₁₆H₁₃NO₂
Molecular Weight 251.28 g/mol [2]
Appearance White to off-white crystalline solid / Orange solid[2]
Melting Point 110-115 °C
Solubility Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.
Storage Store at 2-8°C under an inert atmosphere.

The Chemistry of Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto an indole ring is a pivotal transformation, and the Vilsmeier-Haack reaction is the preeminent method for achieving this with high regioselectivity.

Mechanistic Rationale and Causality

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its efficacy hinges on two key factors: the generation of a mild electrophile (the Vilsmeier reagent) and the inherent nucleophilicity of the indole ring.

  • Why it Works: The indole scaffold is an electron-rich heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly increasing electron density at the C3 position. This makes C3 highly susceptible to attack by electrophiles.

  • The Reagent: The Vilsmeier reagent, a chloroiminium ion, is formed in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reagent is electrophilic enough to react with activated aromatic systems like indoles but is generally not reactive enough to engage with less-activated rings, affording it a useful degree of selectivity.

The reaction proceeds via a well-established two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an intermediate that eliminates a dichlorophosphate anion to yield the electrophilic chloroiminium cation.

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the 7-benzyloxyindole attacks the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to reveal the final aldehyde.

Synthesis Workflow Diagram

The logical flow of the Vilsmeier-Haack formylation of 7-benzyloxyindole is depicted below. This diagram illustrates the critical steps from reagent activation to the final product formation.

Vilsmeier_Haack_Workflow Figure 1: Vilsmeier-Haack Synthesis Workflow cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Formylation & Hydrolysis DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Cation) DMF->Vilsmeier_Reagent Activation POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Indole 7-Benzyloxyindole (Starting Material) Iminium_Salt Iminium Salt Intermediate Indole->Iminium_Salt Electrophilic Attack Final_Product 7-Benzyloxyindole-3-carbaldehyde Iminium_Salt->Final_Product Hydrolysis H2O Aqueous Workup (H₂O) H2O->Final_Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Field-Proven Experimental Protocol

This protocol is adapted from the highly reliable procedure for indole formylation published in Organic Syntheses, tailored for the specific substrate 7-benzyloxyindole.[3]

Materials:

  • 7-Benzyloxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

  • Round-bottom flask, three-necked

  • Mechanical stirrer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • Reagent Preparation (Vilsmeier Reagent): In a 3-necked flask equipped with a mechanical stirrer and a dropping funnel, add anhydrous DMF (4.0 eq.). Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add POCl₃ (1.1 eq.) dropwise via the dropping funnel to the cooled, stirring DMF. Maintain the temperature below 10 °C throughout the addition. Causality Note: This exothermic reaction forms the Vilsmeier reagent. Low temperature is critical to prevent degradation and side reactions.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes.

  • Indole Addition: Dissolve 7-benzyloxyindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent mixture, again ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 35-40 °C for 1-2 hours. Monitor reaction progress by TLC.

  • Hydrolysis (Workup): Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto a large volume of crushed ice.

  • Add a concentrated aqueous solution of NaOH dropwise with vigorous stirring until the mixture is strongly alkaline (pH > 12). Causality Note: The base neutralizes the acidic reaction medium and facilitates the hydrolysis of the iminium salt intermediate to the aldehyde.

  • The product will precipitate as a solid. Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallization from ethanol or purification by silica gel column chromatography can be performed to yield the pure this compound.

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The aldehyde is a gateway for chain extension and functionalization, while the benzyloxy group serves as a robust protecting group for the C7-hydroxyl, which can be unveiled in a final synthetic step.

Reactivity_Map Figure 2: Key Reactivity and Derivatization Points cluster_aldehyde Aldehyde (C3) Reactions cluster_benzyloxy Protecting Group (C7) Cleavage cluster_products Derivative Scaffolds Core This compound Reductive_Amination Reductive Amination Core->Reductive_Amination Wittig_Reaction Wittig Reaction Core->Wittig_Reaction Condensation Condensation Reactions Core->Condensation Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Core->Hydrogenolysis Tryptamines Tryptamine Derivatives Reductive_Amination->Tryptamines Alkenes Indole-3-alkenes Wittig_Reaction->Alkenes Heterocycles Fused Heterocycles Condensation->Heterocycles Hydroxyindole 7-Hydroxyindole Derivatives Hydrogenolysis->Hydroxyindole

Caption: Key Reactivity and Derivatization Points.

Case Study: Synthesis of TRPM8 Antagonists

A compelling application of this compound is its use as a key precursor in the synthesis of novel antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a well-validated therapeutic target for conditions involving cold allodynia, such as chronic neuropathic pain and migraine.[4]

In the development of potent β-lactam TRPM8 antagonists, researchers have utilized this indole aldehyde to construct complex molecular architectures.[5] The aldehyde functionality allows for coupling with other synthetic fragments, while the 7-benzyloxy group provides steric and electronic influence that can be fine-tuned. Ultimately, the benzyloxy group can be removed via hydrogenolysis to yield the final 7-hydroxyindole target molecule, which often exhibits distinct biological activity. The development of such antagonists is a critical area of research aimed at producing non-opioid analgesics.[6][7]

Applications in Fluorescent Probe Development

The indole scaffold is inherently fluorescent. By chemically modifying this compound, researchers can develop novel fluorescent probes for biological imaging.[2] The aldehyde group serves as a chemical handle to attach moieties that can modulate the photophysical properties of the indole core or to link the probe to specific cellular targets. These probes are instrumental in visualizing cellular processes and studying enzyme interactions and metabolic pathways in real-time.[2]

Conclusion

This compound is far more than a simple chemical intermediate; it is an enabling tool for innovation in drug discovery and materials science. Its straightforward and high-yielding synthesis via the Vilsmeier-Haack reaction, combined with the orthogonal reactivity of its aldehyde and protected hydroxyl groups, provides chemists with a reliable and versatile platform for molecular design. From the creation of next-generation analgesics to the development of sophisticated biological probes, the applications of this compound continue to expand, underscoring its significant role in advancing chemical and biomedical sciences.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Source not available.
  • Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737). (n.d.).
  • Characterization of five distinct compounds as TRPM8 antagonists. (n.d.).
  • Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine. (2017). Pharmaceuticals (Basel). [Link]
  • β-Lactam TRPM8 Antagonists Derived from Phe-Phenylalaninol Conjugates: Structure–Activity Relationships and Antiallodynic Activity. (2020). Molecules. [Link]
  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. (1998). Heterocycles. [Link]
  • Cas 92855-65-7, this compound. (n.d.). LookChem. [Link]
  • Potency of Synthesized Compounds as TRPM8 Antagonists. (n.d.).
  • Phenylalanine-derived β-lactam TRPM8 antagonists: revisiting configuration and new benzoyl derivatives. (2024).
  • INDOLE-3-ALDEHYDE. (1963). Organic Syntheses, 4, 539. [Link]
  • 1H NMR Chemical Profile and Antioxidant Activity of Eugenia punicifolia Extracts Over Seasons: A Metabolomic Pilot Study. (2022). Journal of the Brazilian Chemical Society. [Link]

Sources

physical appearance of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Benzyloxyindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No. 92855-65-7) is a pivotal intermediate in the landscape of modern organic synthesis, particularly valued in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique molecular architecture, featuring a reactive aldehyde on the indole scaffold and a versatile benzyloxy protecting group, makes it an essential building block for constructing complex molecular targets.[1][3] This guide provides a comprehensive analysis of its physical and chemical properties, with a focused investigation into the observed variations in its physical appearance and melting point. By explaining the causality behind these discrepancies and providing validated protocols for synthesis and analysis, this document serves as an essential resource for researchers to ensure the quality, consistency, and successful application of this important reagent.

Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The structure consists of a bicyclic indole core, which is substituted at the 3-position with a carbaldehyde (formyl) group and at the 7-position with a benzyloxy group.

cluster_indole This compound Structure mol mol

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name 7-(phenylmethoxy)-1H-indole-3-carbaldehyde[2]
CAS Number 92855-65-7[1][3][4][5]
Molecular Formula C₁₆H₁₃NO₂[1][3][4][5]
Molecular Weight 251.28 g/mol [1][4][5]

| Synonyms | 7-Benzyloxy-3-formylindole, 7-Benzyloxyindole-3-aldehyde[1][4] |

Physical Appearance: An Analysis of Observed Variations

A critical review of supplier specifications and literature reveals a notable inconsistency in the reported . The compound is variously described as a white to off-white crystalline solid[3], an off-white to yellow solid[6], and an orange solid[1]. This variability is not uncommon for functionalized indole derivatives and can be attributed to several factors rooted in the compound's chemistry and handling.

Causality Behind Color Variation:
  • Purity and Residual Reagents: The most common synthetic route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction (see Section 5). This process involves highly reactive intermediates and strong acids. Incomplete reaction or insufficient purification can leave trace impurities that are highly colored, thereby tinting the final product.

  • Oxidative Degradation: The indole nucleus is electron-rich and susceptible to oxidation. The compound is explicitly noted as being "Air Sensitive".[4][6] Prolonged exposure to atmospheric oxygen, potentially accelerated by light, can lead to the formation of minor, yet intensely colored, degradation products, shifting the appearance from white towards yellow or orange.

  • Crystalline Form (Polymorphism): While less common for this specific molecule, different crystallization conditions can sometimes lead to different crystal lattices (polymorphs), which may exhibit distinct colors. The physical form, whether a fine powder or large crystals, can also influence light absorption and perceived color.

For applications where color is a critical parameter, such as in the formulation of final drug products, it is imperative to perform analytical validation on incoming batches and to establish a consistent purification and storage protocol.

Physicochemical Properties

The key physical constants for this compound are summarized below. It is crucial to note the significant discrepancy in reported melting points, which underscores the importance of experimental verification.

Table 2: Physicochemical Data

Property Value Source(s)
Melting Point 152-155 °C [4][5][6]
110-115 °C [3]
Boiling Point 474.2 °C at 760 mmHg [4][5]
Density 1.267 g/cm³ [4]
Flash Point 240.6 °C [4][5]

| Solubility | Moderately soluble in ethyl acetate, dichloromethane, THF. Sparingly soluble in water. |[3] |

Expert Insight on Melting Point Discrepancy:

The most frequently cited melting point is in the 152-155 °C range, which likely corresponds to the high-purity material. The lower range of 110-115 °C could signify the presence of impurities that cause melting point depression or potentially a different, less stable polymorph. As a self-validating system, any experimental work should begin with a melting point determination of the starting material to confirm its purity against the expected range.

Synthesis and Quality Control Protocol

A reliable synthesis and a robust quality control workflow are essential for obtaining consistent material. The Vilsmeier-Haack formylation of 7-benzyloxyindole is a standard and effective synthetic approach.

start Start: 7-Benzyloxyindole reaction Electrophilic Aromatic Substitution (Formylation at C3) start->reaction vilsmeier Vilsmeier Reagent (POCl₃, DMF) vilsmeier->reaction workup Aqueous Workup (e.g., sat. Na₂CO₃ solution) reaction->workup purify Purification (Recrystallization or Chromatography) workup->purify product Product: this compound purify->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from general procedures for indole formylation and should be optimized for scale and safety.[7]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: Dissolve 7-benzyloxyindole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Reaction Completion: Gently heat the reaction mixture to 80-90 °C and maintain for 5-8 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of crushed ice. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the mixture is alkaline (pH > 8), which will cause the product to precipitate.

  • Isolation & Purification: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water. Dry the crude product. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is recommended to yield the final, pure product.

Protocol: Quality Control Analysis
  • Appearance: Visually inspect the dried solid for color and crystalline nature.

  • Melting Point: Determine the melting point range using a calibrated apparatus. A sharp range close to 152-155 °C indicates high purity.

  • TLC Analysis: Spot the material on a silica gel plate and elute with 30% ethyl acetate in hexane. A single spot indicates high purity.

  • Spectroscopic Confirmation:

    • ¹H NMR (DMSO-d₆): Expect characteristic signals for the aldehyde proton (~9.9 ppm), the indole N-H proton (>12 ppm), and aromatic protons in their respective regions.

    • IR (KBr): Look for key stretches corresponding to N-H (~3300 cm⁻¹), aromatic C-H (~3100 cm⁻¹), and the aldehyde C=O (~1650 cm⁻¹).

Safe Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring user safety.

Table 3: Safety and Handling Information

Aspect Recommendation
GHS Hazards Skin Irritant (H315), Eye Irritant (H319), Harmful if Swallowed (H302)[3][8]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves (e.g., nitrile), lab coat.[9]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[8][9]

| Storage | Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[4][6] Keep refrigerated at 2-8 °C .[1][3][4] Protect from air and light.[4][6][10] |

The "Air Sensitive" nature of this compound cannot be overstated.[4][6] Upon receipt and after each use, the container should be flushed with an inert gas before sealing to prevent oxidative degradation, which is a primary cause of color change and impurity formation.

Conclusion

This compound is a valuable synthetic intermediate whose physical appearance can vary from white to orange. This variability is primarily linked to product purity and exposure to atmospheric oxygen. Researchers and drug development professionals must be aware of these properties and the discrepancies in reported data, such as melting point. By implementing the robust synthesis, purification, and quality control protocols outlined in this guide, and by adhering to strict storage and handling procedures, users can ensure the acquisition of high-quality, consistent material, thereby enhancing the reliability and success of their research and development endeavors.

References

  • LookChem. Cas 92855-65-7, this compound. [Link]
  • Chemsrc. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7. [Link]
  • PubChemLite. This compound (C16H13NO2). [Link]
  • AFG Bioscience LLC.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 7-Benzyloxyindole-3-carbaldehyde

This compound is a pivotal intermediate in medicinal chemistry and organic synthesis.[1][2] Its molecular architecture, featuring an indole core, a protective benzyloxy group, and a reactive carbaldehyde moiety, makes it a versatile building block for synthesizing complex pharmaceutical agents, particularly those targeting neurological disorders.[2][3] As with any high-value synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural insight essential for quality control, reaction monitoring, and metabolite identification.[4] This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound, detailing optimized protocols, predictable fragmentation pathways, and expert interpretation of the resulting spectra.

Core Molecular Properties and Expected Mass

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's properties.

  • Chemical Formula: C₁₆H₁₃NO₂[1]

  • Average Molecular Weight: 251.28 g/mol [1][2]

  • Monoisotopic Mass: 251.0946 Da

  • Structure: Comprises a central indole ring, substituted at the 3-position with a carbaldehyde group (-CHO) and at the 7-position with a benzyloxy group (-O-CH₂-Ph).

For high-resolution mass spectrometry (HRMS), the exact monoisotopic mass is the target value. In positive ion mode, the protonated molecule, [M+H]⁺, is the primary ion of interest.

  • Calculated Exact Mass of [M+H]⁺: 252.1019 Da (C₁₆H₁₄NO₂⁺)

Ionization Technique Selection: ESI vs. APCI

The choice of ionization source is critical for generating stable gas-phase ions from the analyte. For this compound, with its moderate polarity and heteroatoms (N, O), Electrospray Ionization (ESI) is the preferred method.

Rationale for ESI:

  • Soft Ionization: ESI is a "soft" technique that imparts minimal internal energy to the molecule, maximizing the abundance of the intact protonated molecule, [M+H]⁺.[5] This is crucial for establishing the molecular weight.

  • Polarity: The presence of the carbonyl oxygen and indole nitrogen provides sites for protonation, making it highly amenable to positive-ion ESI.

Atmospheric Pressure Chemical Ionization (APCI) could serve as an alternative, particularly for less polar analogues or when coupled with normal-phase chromatography. However, APCI is generally more energetic than ESI and may induce more in-source fragmentation, potentially complicating the initial spectral analysis. This guide will focus on the more universally applicable ESI technique.

Experimental Protocol: Sample Preparation and ESI-MS Analysis

This protocol outlines a robust method for acquiring high-quality mass spectra of this compound.

Objective: To generate and analyze the protonated molecular ion and its characteristic fragment ions.

Materials:

  • This compound sample

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Formic Acid (FA)

  • Microcentrifuge tubes and pipettes

Step-by-Step Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of Methanol or Acetonitrile. The compound exhibits good solubility in common organic solvents.

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation (1-10 µg/mL):

    • Dilute the stock solution to a final concentration between 1 and 10 µg/mL using a mobile phase mimic. A typical solvent is 50:50 ACN:H₂O with 0.1% Formic Acid.

    • Causality: The 0.1% Formic Acid is critical. It acidifies the solution, providing a ready source of protons (H⁺) to facilitate the formation of the [M+H]⁺ ion in the ESI source.

  • Instrumentation (Direct Infusion):

    • Set up a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

    • Calibrate the instrument according to the manufacturer's specifications to ensure high mass accuracy.[6]

    • Infuse the working solution directly into the source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • MS Scan Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 – 4.5 kV

    • Source Temperature: 120 – 150 °C

    • MS1 Scan Range: m/z 50 - 500 (to ensure capture of the precursor and expected fragments)

    • Target Precursor Ion for MS/MS: m/z 252.10

  • MS/MS (Tandem MS) Acquisition:

    • Perform a product ion scan on the precursor ion at m/z 252.10.

    • Apply a collision energy (e.g., 10-40 eV). An energy ramp is recommended to observe the full range of fragments, from low-energy (stable losses) to high-energy (ring cleavages).

    • Causality: Collision-Induced Dissociation (CID) in the collision cell provides the energy necessary to fragment the precursor ion, revealing its structural backbone.[4][7]

Mass Spectrum Analysis: Predicted Fragmentation Pathways

The tandem mass spectrum (MS/MS) of protonated this compound is predicted to be highly informative, dominated by cleavages at the molecule's most labile bonds.

Key Fragmentation Channels
  • Formation of the Benzyl/Tropylium Cation (m/z 91.05): The most characteristic fragmentation of benzyl ethers is the cleavage of the C-O bond.[8] This results in the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion. This fragment is typically the base peak or one of the most intense signals in the spectrum.

  • Loss of Carbon Monoxide (CO, 28.01 Da): Aromatic aldehydes readily lose carbon monoxide from the protonated molecular ion.[9][10] This neutral loss results in a fragment at m/z 224.09.

  • Loss of Toluene (C₇H₈, 92.06 Da): A competing pathway to the formation of the m/z 91 ion is the neutral loss of toluene via a rearrangement mechanism, leaving a charged indole fragment at m/z 160.04.

  • Secondary Fragmentation: The fragment resulting from the loss of toluene (m/z 160.04) can undergo a subsequent loss of carbon monoxide to yield a fragment at m/z 132.03.

The proposed fragmentation pathway is visualized in the diagram below.

G cluster_precursor Precursor Ion cluster_fragments Primary Fragments cluster_secondary Secondary Fragment precursor [M+H]⁺ C₁₆H₁₄NO₂⁺ m/z 252.10 frag1 Tropylium Cation C₇H₇⁺ m/z 91.05 precursor->frag1  Cleavage frag2 [M+H - CO]⁺ C₁₅H₁₄NO⁺ m/z 224.09 precursor->frag2  -CO frag3 [M+H - C₇H₈]⁺ C₉H₆NO₂⁺ m/z 160.04 precursor->frag3  -C₇H₈ frag4 [M+H - C₇H₈ - CO]⁺ C₈H₆NO⁺ m/z 132.03 frag3->frag4  -CO

Sources

discovery and history of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Benzyloxyindole-3-carbaldehyde: Synthesis, History, and Applications

Introduction

This compound (CAS No. 92855-65-7) is a pivotal intermediate in the fields of organic synthesis and medicinal chemistry.[1][2] Structurally, it is an indole derivative featuring a benzyloxy protecting group at the 7-position and a formyl (aldehyde) group at the 3-position of the indole ring. This unique arrangement of functional groups makes it a highly versatile and valuable building block for the synthesis of complex heterocyclic compounds, particularly those with therapeutic potential.[2][3] Its stability, combined with the distinct reactivity of its aldehyde and protected hydroxyl groups, provides chemists with a strategic starting point for creating diverse molecular architectures.[2] This guide provides a comprehensive overview of its physicochemical properties, historical synthetic context, detailed reaction protocols, and its significant applications in modern drug discovery and materials science.

Physicochemical Properties

The compound typically appears as a light yellow to orange or brown crystalline solid.[2][4] Its key properties are summarized in the table below, providing essential data for laboratory handling, reaction planning, and characterization.

PropertyValueReference(s)
CAS Number 92855-65-7[1][2][3][4]
Molecular Formula C₁₆H₁₃NO₂[2]
Molecular Weight 251.28 g/mol [1][2]
Appearance Light yellow to orange/brown solid[2][4]
Melting Point 152-155 °C[1][5]
Boiling Point ~474.2 °C at 760 mmHg[1][5]
Solubility Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.
IUPAC Name 7-(phenylmethoxy)-1H-indole-3-carbaldehyde[3][6]

Core Synthesis: The Vilsmeier-Haack Reaction

The discovery and development of synthetic routes to indole-3-carbaldehydes are intrinsically linked to the Vilsmeier-Haack reaction . First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction has become the quintessential method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] Indoles, being highly electron-rich heterocycles, are excellent substrates for this transformation.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key electrophile, known as the Vilsmeier reagent , is a substituted chloroiminium ion. It is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[7][8][9]

The Vilsmeier reagent is a relatively weak electrophile, which makes the reaction highly selective for electron-rich systems like indoles, phenols, and anilines.[8][9] The substitution occurs preferentially at the C-3 position of the indole nucleus, which is the most nucleophilic site. The initial substitution product is an iminium ion, which is then hydrolyzed during aqueous workup to yield the final aldehyde.[7]

Vilsmeier_Haack_Mechanism General Mechanism of the Vilsmeier-Haack Reaction cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 7-Benzyloxyindole (Electron-rich Arene) Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Final_Product This compound Iminium_Intermediate->Final_Product + H₂O (Workup)

General workflow of the Vilsmeier-Haack Reaction.

The application of this reaction to 7-benzyloxyindole provides a direct and efficient route to this compound.[10] The benzyl ether at the 7-position is stable under the reaction conditions, and the formylation proceeds with high regioselectivity at the C-3 position.

Detailed Experimental Protocol: Synthesis from 7-Benzyloxyindole

This section outlines a standard, field-proven laboratory procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:

  • 7-Benzyloxyindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate or Sodium carbonate

  • Ethyl acetate

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Vilsmeier Reagent:

    • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents).

    • Cool the flask to 0-5 °C using an ice bath.

    • Slowly add phosphorus oxychloride (e.g., 1.2-1.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, stir the resulting mixture at 0-5 °C for 30-60 minutes. The solution should become a pale yellow or reddish color, indicating the formation of the Vilsmeier reagent.[11]

  • Formylation Reaction:

    • In a separate flask, dissolve 7-benzyloxyindole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Cool this solution to 0-5 °C.

    • Slowly add the pre-formed Vilsmeier reagent from Step 1 to the solution of 7-benzyloxyindole.

    • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-60 °C) may be required.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or a solution of sodium acetate until the pH is basic (pH > 8).[8][11] This step hydrolyzes the iminium intermediate and causes the product to precipitate.

    • Stir the resulting suspension for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts.

  • Purification:

    • Dry the crude solid product under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol or ethyl acetate/hexanes. Alternatively, purification can be achieved via silica gel column chromatography.

Synthesis_Workflow Synthesis Workflow for this compound Start Start Reagent_Prep 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Start->Reagent_Prep Formylation 2. Add Reagent to 7-Benzyloxyindole Solution Reagent_Prep->Formylation Reaction 3. Stir at Room Temp (Monitor by TLC) Formylation->Reaction Workup 4. Quench on Ice Water & Neutralize with Base Reaction->Workup Isolation 5. Filter Precipitated Solid Workup->Isolation Purification 6. Recrystallize or Column Chromatography Isolation->Purification End Pure Product Purification->End

Step-by-step experimental workflow for the synthesis.

Significance and Applications in Research & Development

This compound is not an end product but a crucial stepping stone for more complex molecules. Its utility stems from the orthogonal reactivity of its two key functional groups.

  • The Aldehyde Group (C-3): This group serves as a versatile chemical handle for a wide array of transformations, including:

    • Reductive Amination: To introduce amine functionalities.

    • Wittig and Horner-Wadsworth-Emmons reactions: For carbon-carbon bond formation and alkene synthesis.

    • Oxidation: To form the corresponding carboxylic acid (indole-3-carboxylic acid).

    • Reduction: To yield the alcohol (indole-3-methanol).

    • Condensation Reactions: With various nucleophiles to build more complex heterocyclic systems.

  • The Benzyloxy Group (C-7): This acts as a robust protecting group for the 7-hydroxyl functionality. It is stable to a wide range of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenolysis (e.g., H₂/Pd-C). This deprotection unmasks the 7-hydroxyindole, which can then be further functionalized.

This dual functionality has made it a valuable intermediate in the synthesis of bioactive molecules targeting various diseases. It is frequently employed in programs focused on developing new therapeutic agents for cancer and neurological disorders.[2][3] Furthermore, its indole scaffold is useful for creating fluorescent probes for biological imaging and as a precursor in materials science and the synthesis of dyes.[1][2][3]

Reactivity_Diagram Key Reactive Sites and Synthetic Potential cluster_c3 C-3 Transformations cluster_c7 C-7 Transformations Core This compound Aldehyde (-CHO) at C-3 Benzyloxy (-OBn) at C-7 Reductive_Amination Reductive Amination Core:f1->Reductive_Amination Wittig Wittig Reaction Core:f1->Wittig Oxidation Oxidation Core:f1->Oxidation Deprotection Hydrogenolysis (Deprotection) Core:f2->Deprotection Functionalization Further Functionalization Deprotection->Functionalization

Synthetic utility derived from the compound's functional groups.

Conclusion

This compound represents a classic example of a strategically designed synthetic intermediate. Its history is tied to the development of fundamental reactions in organic chemistry, namely the Vilsmeier-Haack reaction, which remains the most reliable and efficient method for its preparation. The compound's true value lies in its role as a versatile building block, enabling researchers in drug development and materials science to access a wide range of complex indole derivatives. A thorough understanding of its synthesis and reactivity is essential for any scientist working to innovate within these critical fields.

References

  • J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7.
  • ChemShuttle. 7-(benzyloxy)-1H-indole-3-carbaldehyde; CAS No.: 92855-65-7.
  • ECHEMI. 92855-65-7, this compound Formula.
  • LookChem. Cas 92855-65-7, this compound.
  • Chem-Impex. 7-Benzyloxy-1H-indole-3-carbaldehyde.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • PubChemLite. This compound (C16H13NO2).
  • Benchchem. 7-Benzyloxyindole | 20289-27-4.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemsrc. 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.

Sources

The Aldehyde Moiety of 7-Benzyloxyindole-3-carbaldehyde: A Nexus of Synthetic Versatility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

7-Benzyloxyindole-3-carbaldehyde stands as a pivotal intermediate in the synthesis of complex heterocyclic systems, particularly in the realms of pharmaceutical and materials science research.[1] Its structure marries a protected hydroxyphenol-equivalent indole core with a highly reactive aldehyde functional group at the C3 position. This guide provides an in-depth exploration of the fundamental reactions targeting this aldehyde group, offering not just protocols but the underlying mechanistic principles and strategic considerations essential for researchers, scientists, and drug development professionals. We will dissect key transformations including condensation reactions, reductive amination, oxidation, reduction, and the esteemed Pictet-Spengler reaction, presenting them as validated pathways to molecular diversity.

Introduction: The Strategic Importance of the C3-Aldehyde

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[2] The C3 position of the indole ring is particularly susceptible to electrophilic substitution, making the introduction of a formyl group via methods like the Vilsmeier-Haack reaction a common and effective strategy.[3] In this compound, the presence of the aldehyde transforms the molecule into a versatile building block.[4] The benzyloxy group at the 7-position serves as a robust protecting group for the hydroxyl functionality, stable to a wide range of reaction conditions but readily removable via hydrogenolysis, allowing for late-stage functionalization.[5]

The aldehyde's electrophilic carbon and adjacent acidic α-proton (relative to the indole ring) are the primary drivers of its reactivity, enabling a host of transformations that are fundamental to carbon-carbon and carbon-heteroatom bond formation.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are a cornerstone of synthetic chemistry, enabling the formation of new C-C bonds. The aldehyde group of this compound is an excellent substrate for several named condensation reactions.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[6][7] This transformation is highly valuable for creating conjugated systems and introducing diverse functional groups.

Mechanism: The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.

G cluster_0 Knoevenagel Condensation Mechanism reagents This compound + Active Methylene Compound (e.g., Malononitrile) + Base (e.g., Piperidine) step1 1. Base deprotonates active methylene compound reagents->step1 step2 2. Nucleophilic attack on aldehyde carbonyl step1->step2 step3 3. Proton transfer to form alkoxide intermediate step2->step3 step4 4. Elimination of water (Dehydration) step3->step4 product α,β-Unsaturated Product (e.g., 2-(7-(Benzyloxy)-1H-indol-3-yl)methylene)malononitrile) step4->product

Caption: Workflow for the Knoevenagel condensation reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [6]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in 10 mL of ethanol.

  • Catalysis: Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product often precipitates from the solution as it forms.

  • Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by cold ethanol, to remove impurities.

  • Purification: The product is often of high purity, but can be recrystallized from ethanol if necessary.

Scientist's Insight: The choice of a weak base like piperidine is crucial. Stronger bases could potentially deprotonate the indole N-H or lead to self-condensation of the active methylene compound.[6] Ethanol is a good solvent choice as it dissolves the reactants but often allows the less polar product to precipitate, driving the reaction to completion via Le Châtelier's principle.

Reactant (Active Methylene)CatalystSolventTypical YieldReference
MalononitrilePiperidineEthanol>90%[6]
Ethyl CyanoacetatePiperidineEthanol85-95%[8]
Meldrum's AcidPiperidineBenzene80%[9]
Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes by reacting an aldehyde or ketone with a phosphonium ylide (Wittig reagent).[10] This reaction is particularly valuable for its reliability and the high degree of control it can offer over the position of the newly formed double bond.

Mechanism: The reaction is believed to proceed through a concerted [2+2] cycloaddition between the ylide and the aldehyde to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to yield the alkene and a stable triphenylphosphine oxide byproduct.[11]

G cluster_0 Wittig Reaction Cycle aldehyde This compound cycloadd [2+2] Cycloaddition aldehyde->cycloadd ylide Phosphonium Ylide (Ph3P=CHR) ylide->cycloadd oxaphos Oxaphosphetane Intermediate cycloadd->oxaphos Formation collapse Ring Collapse oxaphos->collapse alkene Alkene Product collapse->alkene byproduct Triphenylphosphine Oxide (Ph3P=O) collapse->byproduct

Caption: The cyclic mechanism of the Wittig reaction.

Experimental Protocol: Synthesis of a Terminal Alkene [12]

  • Ylide Preparation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 mmol) in 10 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (n-BuLi, 1.1 mmol) dropwise. The formation of the orange-red ylide will be observed. Stir for 30 minutes at 0 °C.

  • Reaction: Dissolve this compound (1.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The triphenylphosphine oxide byproduct is often difficult to separate, but its high polarity usually allows for effective purification.[13]

Scientist's Insight: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the ylide is alkyl) typically favor the formation of the Z-alkene.[11][14] Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) generally favor the E-alkene.[12] The use of salt-free conditions can enhance Z-selectivity for non-stabilized ylides.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond-forming reaction between a nitroalkane and an aldehyde or ketone.[15] The resulting β-nitro alcohol is a highly versatile intermediate that can be further transformed into nitroalkenes, α-nitro ketones, or β-amino alcohols.

Mechanism: A base abstracts the acidic α-proton of the nitroalkane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol product.[15]

Experimental Protocol: Base-Catalyzed Henry Reaction

  • Setup: Dissolve this compound (1.0 mmol) in nitromethane (5.0 mmol, used as both reactant and solvent or co-solvent with THF).

  • Catalysis: Add a catalytic amount of a suitable base, such as 1,8-Diazabicycloundec-7-ene (DBU) or tetrabutylammonium fluoride (TBAF) (0.1 mmol).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to neutralize the base, followed by water and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Scientist's Insight: The choice of base and reaction conditions is critical. While strong bases are effective, they can also promote the elimination of water from the β-nitro alcohol product to form a nitroalkene.[15] To isolate the alcohol, milder bases and lower temperatures are often preferred. Asymmetric catalysis of the Henry reaction using chiral metal complexes is a well-developed field for producing enantioenriched products.[16][17]

Reductive Amination

Reductive amination is one of the most effective methods for forming C-N bonds and is a workhorse reaction in medicinal chemistry for synthesizing amines. The process involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Mechanism: The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond.

G cluster_0 Reductive Amination Workflow reagents This compound + Primary/Secondary Amine step1 1. Imine/Iminium Ion Formation (Reversible) reagents->step1 step2 2. In-situ Reduction with Hydride Reagent step1->step2 product Substituted Amine Product step2->product reductant Reducing Agent (e.g., NaBH(OAc)3) reductant->step2

Caption: Key steps in a one-pot reductive amination process.

Experimental Protocol: Synthesis of a Secondary Amine

  • Setup: In a flask, dissolve this compound (1.0 mmol) and the desired primary amine (e.g., benzylamine, 1.1 mmol) in 15 mL of an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate. A small amount of acetic acid (1-2 drops) can be added to catalyze this step.

  • Reduction: Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol), portion-wise to the mixture.

  • Reaction: Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Isolation & Purification: Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Scientist's Insight: Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations. It is mild enough that it will not readily reduce the starting aldehyde, but it is reactive enough to reduce the iminium ion intermediate as it forms. This selectivity allows for a convenient one-pot procedure. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally less toxic and highly effective.

Oxidation and Reduction of the Aldehyde

Fundamental transformations of the aldehyde group include its oxidation to a carboxylic acid and its reduction to a primary alcohol. These reactions provide access to key derivatives for further synthetic elaboration.

Oxidation to 7-Benzyloxyindole-3-carboxylic acid

The aldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for amide couplings and other transformations.[18]

Experimental Protocol (Pinnick Oxidation):

  • Setup: Dissolve this compound (1.0 mmol) in 10 mL of tert-butanol and 5 mL of THF.

  • Reagents: Add 2-methyl-2-butene (5.0 mmol) as a chlorine scavenger. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol) in 5 mL of water.

  • Reaction: Add the aqueous solution of NaClO₂/NaH₂PO₄ dropwise to the aldehyde solution at room temperature.

  • Completion: Stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃). Acidify the mixture to pH ~2-3 with 1M HCl.

  • Isolation: Extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify by recrystallization or chromatography to yield 7-Benzyloxyindole-3-carboxylic acid.[19]

Reduction to (7-(Benzyloxy)-1H-indol-3-yl)methanol

Reduction of the aldehyde to the primary alcohol is a straightforward transformation, typically achieved with hydride-based reducing agents.

Experimental Protocol:

  • Setup: Dissolve this compound (1.0 mmol) in 15 mL of methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 mmol) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure.

  • Isolation: Extract the product into ethyl acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate to yield the alcohol, which can be purified if necessary.

The Pictet-Spengler Reaction

While the classic Pictet-Spengler reaction involves the condensation of a β-arylethylamine (like tryptamine) with a separate aldehyde, the aldehyde functionality on the indole core can readily participate in this powerful ring-forming reaction to create complex, fused polycyclic systems.[20][21] This reaction is paramount in the synthesis of β-carboline alkaloids and related pharmaceutical agents.[22]

Mechanism: The reaction begins with the formation of an iminium ion from the aldehyde and a tryptamine derivative. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich C2 position of the tryptamine's indole ring attacks the iminium carbon, leading to cyclization.[21]

G cluster_0 Pictet-Spengler Reaction Mechanism reagents This compound + Tryptamine Derivative step1 1. Imine Formation reagents->step1 step2 2. Acid-catalyzed Iminium Ion Formation step1->step2 step3 3. Intramolecular Electrophilic Aromatic Substitution (Cyclization) step2->step3 step4 4. Deprotonation/ Rearomatization step3->step4 product Tetrahydro-β-carboline Product step4->product

Caption: Mechanistic pathway of the Pictet-Spengler reaction.

Experimental Protocol: Acid-Catalyzed Pictet-Spengler Reaction [20]

  • Setup: To a solution of a tryptamine derivative (e.g., tryptamine itself, 1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add this compound (1.0-1.2 eq) at room temperature.

  • Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA, 1.1 eq) or hydrochloric acid (HCl in dioxane), to the reaction mixture.

  • Reaction: Stir the reaction for the specified time (typically 4-24 hours) and monitor by TLC or LC-MS. The reaction may be heated to facilitate cyclization.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Isolation: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired tetrahydro-β-carboline.

Conclusion

The aldehyde group at the C3 position of this compound is a remarkably versatile functional handle. It serves as a reliable electrophilic partner in a wide array of fundamental organic reactions, from classic condensations and reductive aminations to powerful cyclizations like the Pictet-Spengler reaction. Mastery of these transformations provides researchers with a robust toolkit to construct diverse and complex molecular architectures, paving the way for the discovery of novel therapeutic agents and advanced materials. The strategic interplay between the reactive aldehyde and the protected indole core underscores the value of this building block in modern synthetic chemistry.

References

  • Application Notes and Protocols for the Pictet-Spengler Reaction of Tryptamine Derivatives. Benchchem.
  • Pictet-Spengler reaction. chemeurope.com.
  • Indole-3-carbaldehyde. Wikipedia.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC - NIH.
  • Scope of the aqueous Pictet-Spengler reaction using tryptamine and four... ResearchGate.
  • A Pictet-Spengler ligation for protein chemical modification. PNAS.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.
  • This compound. LookChem.
  • Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Science Publishing.
  • A colorimetric assay for indole-3-carbaldehyde detection in Brassicaceae. Food Chemistry Advances.
  • indole-3-carboxaldehyde. The Good Scents Company.
  • 7-Benzyloxyindole-3-carboxaldehyde. MySkinRecipes.
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Henry Reaction. Organic Chemistry Portal.
  • Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. PMC - NIH.
  • Biocatalytic promiscuity of an acyl-peptide releasing enzyme from Sulfolobus tokodaii for Henry (nitroaldol) reaction. Green Chemistry.
  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate.
  • Nucleophilic Addition. University of Calgary.
  • Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent. Organic Chemistry Portal.
  • Wittig Reaction. Organic Chemistry Portal.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Asymmetric Henry reaction catalyzed by chiral Co-salen complexes. OSTI.GOV.
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH.
  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. MDPI.
  • Knoevenagel condensation between benzaldehyde and... ResearchGate.
  • Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction. RSC Publishing.
  • This compound. XIAMEN EQUATION CHEMICAL CO.,LTD.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. ResearchGate.
  • indole-3-aldehyde. Organic Syntheses Procedure.
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.
  • Wittig reaction with benzaldehyde. Chemistry Stack Exchange.
  • Nucleophilic substitution reactions on indole nucleus: syntheses of 2-substituted indole-3-carboxaldehydes. Semantic Scholar.
  • An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. PubMed Central.
  • Electrochemical oxidation of 3-substituted indoles. RSC Publishing.

Sources

electrophilic substitution reactions of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of 7-Benzyloxyindole-3-carbaldehyde

Abstract

This compound is a pivotal intermediate in the synthesis of complex heterocyclic systems, particularly in the fields of medicinal chemistry and drug development.[1][2] Its unique electronic architecture, featuring a deactivating carbaldehyde group on the pyrrole ring and an activating benzyloxy substituent on the benzene ring, presents a fascinating case study in regioselectivity for electrophilic aromatic substitution (SEAr). This guide provides a comprehensive analysis of the molecule's reactivity, predicts the most probable sites for electrophilic attack, and offers detailed, field-proven protocols for key transformations such as halogenation, nitration, and Friedel-Crafts reactions. The underlying principles of substituent effects are elucidated to explain the causality behind experimental design, offering researchers a robust framework for the strategic functionalization of this valuable scaffold.

The Electronic Landscape: Predicting Regioselectivity

The reactivity of the indole nucleus is governed by the high electron density of the pyrrole ring, which typically directs electrophilic attack to the C3 position.[3][4] However, in this compound, this inherent reactivity is significantly modulated by two powerful substituents.

  • C3-Carbaldehyde Group (-CHO): As a potent electron-withdrawing group (EWG), the formyl substituent at the C3 position strongly deactivates the entire indole system towards further electrophilic attack, especially at the pyrrole ring (C2 position). Its presence effectively "shuts down" the typical C3 reactivity, forcing electrophiles to consider other positions.

  • C7-Benzyloxy Group (-OCH₂Ph): Conversely, the benzyloxy group is a strong electron-donating group (EDG) through its oxygen atom's lone pair resonance. It activates the benzene portion of the indole nucleus. As an ortho-, para-director, it enhances the nucleophilicity of the positions ortho (C6) and para (C4) to itself.[5]

Net Effect: The interplay between the deactivating C3-aldehyde and the activating C7-ether dictates the regiochemical outcome. Electrophilic attack is overwhelmingly directed to the activated benzene ring, specifically at the C4 and C6 positions. The precise outcome between C4 and C6 can be influenced by steric factors and the specific electrophile used, but both are significantly more nucleophilic than any other position on the ring.

Caption: Directing effects of substituents on the indole core.

Synthesis of the Core Scaffold: Vilsmeier-Haack Formylation

The title compound itself is most commonly synthesized via an electrophilic substitution reaction: the Vilsmeier-Haack formylation of 7-benzyloxyindole.[6] This reaction highlights the intrinsic nucleophilicity of the C3 position on an indole ring that is not substituted at that position. The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a three-necked, flame-dried flask under an inert atmosphere (N₂ or Ar), cool phosphorus oxychloride (1.2 eq.) in anhydrous DMF (5 vol. eq. relative to indole) to 0°C with an ice bath. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 7-benzyloxyindole (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent mixture, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing a saturated solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously until the ice has melted completely and a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.[2]

G cluster_workflow Vilsmeier-Haack Synthesis Workflow Start Start Reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ @ 0°C) Start->Reagent Addition 2. Add 7-Benzyloxyindole Solution Dropwise Reagent->Addition Maintain T < 10°C Reaction 3. Stir at Room Temp (2-3 hours) Addition->Reaction Workup 4. Quench on Ice & Hydrolyze Reaction->Workup Monitor by TLC Isolation 5. Filter & Wash Solid Workup->Isolation Precipitate forms Purify 6. Recrystallize Isolation->Purify End Pure Product Purify->End

Caption: Workflow for Vilsmeier-Haack formylation.

Key Electrophilic Substitution Reactions

Once the C3 position is occupied by the carbaldehyde, subsequent electrophilic substitutions are directed to the C4 and C6 positions. The following sections detail representative protocols for these transformations.

Halogenation (Bromination)

Bromination is a fundamental transformation for introducing a versatile synthetic handle. Due to the activated nature of the benzene ring, relatively mild brominating agents can be employed.

  • Mechanism Insight: The electrophile, Br⁺ (or a polarized Br₂ molecule), is attacked by the electron-rich C4 or C6 position of the indole ring. The resulting cationic intermediate (arenium ion) is stabilized by the resonance donation from the C7-benzyloxy group. Subsequent deprotonation restores aromaticity.

  • Experimental Protocol: C4/C6 Bromination

    • Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid in a flask protected from light.

    • Reagent Addition: Cool the solution to 0°C. Add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent dropwise over 15-20 minutes. The use of NBS provides a low, steady concentration of bromine and minimizes side reactions.

    • Reaction: Stir the mixture at 0°C to room temperature for 1-4 hours, monitoring by TLC.

    • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Dilute with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel to separate the C4-bromo and C6-bromo isomers.

Nitration

Nitration introduces a nitro group, which is a precursor to an amino group and a powerful EWG that can further modify the ring's reactivity. Harsh nitrating conditions (e.g., concentrated H₂SO₄/HNO₃) should be avoided to prevent oxidation and decomposition of the indole core.

  • Mechanism Insight: The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. The reaction proceeds via the standard electrophilic aromatic substitution mechanism at the C4 or C6 position.

  • Experimental Protocol: C4/C6 Nitration

    • Setup: Dissolve this compound (1.0 eq.) in acetic anhydride at 0°C.

    • Reagent Addition: Add concentrated nitric acid (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 5°C. This combination generates acetyl nitrate in situ, a milder nitrating agent.

    • Reaction: Stir the reaction at 0-5°C for 1-2 hours.

    • Work-up: Carefully pour the reaction mixture into a beaker of ice-water and stir until the acetic anhydride is hydrolyzed. A solid precipitate should form.

    • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

    • Purification: The crude product can be purified by column chromatography or recrystallization to separate the C4-nitro and C6-nitro isomers.

Friedel-Crafts Acylation

The Friedel-Crafts reaction attaches acyl or alkyl groups to the aromatic ring, forming new carbon-carbon bonds.[9][10] Acylation is generally preferred as it avoids the polyalkylation issues common in alkylation and the resulting ketone is less activating than the starting material.

  • Mechanism Insight: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃) coordinates with an acyl halide or anhydride to generate a highly electrophilic acylium ion. This electrophile is then attacked by the C4 or C6 position of the indole. The resulting ketone product forms a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.[9]

  • Experimental Protocol: C4/C6 Acylation

    • Setup: Suspend anhydrous aluminum chloride (AlCl₃) (1.5 eq.) in a flame-dried flask containing anhydrous DCM under an inert atmosphere. Cool to 0°C.

    • Acylium Ion Formation: Add the acyl chloride (e.g., acetyl chloride) (1.2 eq.) dropwise to the AlCl₃ suspension and stir for 20 minutes.

    • Substrate Addition: Add a solution of this compound (1.0 eq.) in DCM dropwise, keeping the temperature below 5°C.

    • Reaction: Allow the reaction to stir at 0°C to room temperature for 2-8 hours.

    • Work-up: Cool the reaction back to 0°C and slowly quench by the careful addition of crushed ice, followed by dilute HCl (2M).

    • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the crude material by column chromatography on silica gel.

Data Summary

ReactionElectrophile SourceCatalyst / ConditionsPredicted Major Products
Bromination N-Bromosuccinimide (NBS)DCM or Acetic Acid, 0°C to RT4-Bromo- and 6-Bromo-7-benzyloxyindole-3-carbaldehyde
Nitration Conc. HNO₃ / Acetic Anhydride0-5°C4-Nitro- and 6-Nitro-7-benzyloxyindole-3-carbaldehyde
Friedel-Crafts Acylation Acetyl Chloride (AcCl)AlCl₃ (1.5 eq.), DCM, 0°C to RT4-Acetyl- and 6-Acetyl-7-benzyloxyindole-3-carbaldehyde

Conclusion

The electrophilic substitution chemistry of this compound is a textbook example of substituent-directed reactivity. The deactivating C3-carbaldehyde effectively blocks reaction on the pyrrole ring, while the activating C7-benzyloxy group powerfully directs incoming electrophiles to the C4 and C6 positions of the benzene ring. This predictable regioselectivity allows for the controlled synthesis of diversely functionalized indole-3-carbaldehydes, which are valuable precursors for the construction of biologically active molecules and complex natural products. By understanding the electronic interplay within the molecule, researchers can rationally design synthetic routes and select appropriate conditions to achieve desired chemical transformations with high fidelity.

References

  • Zheng, Q. et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry.
  • Piers, E. et al. (2012). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society.
  • Zheng, Q. et al. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. National Institutes of Health.
  • Joule, J. A. & Mills, K. (2020). Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. Chemistry Stack Exchange.
  • Sundberg, R. J. (2009). Electrophilic Substitution Reactions of Indoles. ResearchGate.
  • LookChem. (n.d.). Cas 92855-65-7, this compound.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Rajput, A. P., & Girase, P. D. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Fun, H. K. et al. (2005). 5-Benzyloxy-3-methyl-1-tosyl-1H-indole. Acta Crystallographica Section E.
  • Chen, Y. et al. (2013). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. Journal of the American Chemical Society.
  • Kumar, A. et al. (2018). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules.
  • Siddiqui, Z. N. et al. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Dast-Yafeh, T. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Journal of the Iranian Chemical Society.
  • McConnell, D. B. et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkat USA.
  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • Dast-Yafeh, T. et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.
  • Ortiz, A. et al. (2017). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-[(Benzenesulfonyl)oxy]amides. Organic Letters.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles.
  • Chemsrc. (n.d.). 7-(Benzyloxy)-1H-indole-3-carbaldehyde.
  • Kumar, A. et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega.
  • Scientific Research Publishing. (n.d.). G. F. Smith, “Indoles. Part I. The Formylation of Indole and Some Reactions of 3-Formylindole,” Journal of the Chemical Society, Vol. 1, 1954, pp. 3842-3846.
  • Belyakov, S. et al. (2022). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Uslu, B. et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports.
  • Royal Society of Chemistry. (n.d.). Enantioselective Friedel–Crafts reaction of 4,7-dihydroindoles with β-CF3-β-disubstituted nitroalkenes.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Indole Derivatives from 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of 7-Benzyloxyindole-3-carbaldehyde as a Synthetic Precursor

This compound is a pivotal starting material in the synthesis of a diverse array of indole derivatives, serving as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its strategic benzyloxy protection at the 7-position allows for selective reactions at the 3-position carbaldehyde, while also enabling a straightforward deprotection to unveil the biologically significant 7-hydroxyindole moiety.[3] The aldehyde functionality provides a versatile handle for a multitude of synthetic transformations, including carbon-carbon bond formations and the introduction of various pharmacophores.[1][2] This guide provides detailed protocols and mechanistic insights for several key synthetic routes starting from this compound, empowering researchers to explore novel chemical space in their quest for new therapeutic agents.

Core Synthetic Pathways and Methodologies

This section details robust and field-proven protocols for the derivatization of this compound. Each protocol is accompanied by a mechanistic rationale to provide a deeper understanding of the reaction and to aid in troubleshooting and optimization.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the stereoselective synthesis of alkenes from aldehydes and ketones.[4][5][6] In the context of this compound, this reaction allows for the extension of the carbon skeleton at the 3-position, leading to the formation of vinylindole derivatives.

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. This forms a betaine intermediate, which subsequently collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z isomerism) is influenced by the nature of the ylide; stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[5][7]

Wittig_Reaction start 7-Benzyloxyindole- 3-carbaldehyde betaine Betaine Intermediate start->betaine Nucleophilic Attack ylide Phosphonium Ylide (Ph3P=CHR) ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure product Vinylindole Derivative oxaphosphetane->product Decomposition byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Figure 1: General workflow of the Wittig reaction.

Experimental Protocol: Synthesis of 7-Benzyloxy-3-(2-ethoxycarbonylvinyl)-1H-indole

  • Materials:

    • This compound (1.0 eq)

    • (Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (Ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 eq) and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the resulting orange-red mixture at room temperature for 1 hour to ensure complete ylide formation.

    • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired vinylindole derivative.

Reactant Molar Eq. Typical Yield Notes
This compound1.075-90%The starting material should be fully dissolved before addition.
(Ethoxycarbonylmethyl)triphenylphosphonium bromide1.2A slight excess ensures complete conversion of the aldehyde.
Sodium Hydride1.2Handle with care under inert conditions.
Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[8][9][10] This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction.

Mechanistic Rationale: The reaction begins with the nucleophilic attack of an amine on the carbonyl carbon of this compound, forming a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A mild reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine/iminium ion to the corresponding amine without affecting the starting aldehyde.[8][11][12][13][14]

Reductive_Amination start 7-Benzyloxyindole- 3-carbaldehyde carbinolamine Carbinolamine Intermediate start->carbinolamine amine Primary or Secondary Amine amine->carbinolamine Condensation imine Imine/Iminium Ion carbinolamine->imine Dehydration product Substituted Amine imine->product stab NaBH(OAc)3 stab->product Reduction

Figure 2: General workflow of reductive amination.

Experimental Protocol: Synthesis of 7-Benzyloxy-3-((methylamino)methyl)-1H-indole

  • Materials:

    • This compound (1.0 eq)

    • Methylamine (2.0 M solution in THF, 1.5 eq)

    • Sodium triacetoxyborohydride (STAB, 1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Dichloromethane (DCM)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq) and anhydrous DCE.

    • Add methylamine solution (1.5 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (DCM/Methanol gradient) to yield the desired secondary amine.

Reactant Molar Eq. Typical Yield Notes
This compound1.070-85%Ensure the reaction is anhydrous before adding STAB.
Methylamine1.5An excess of the amine drives the imine formation.
Sodium triacetoxyborohydride1.5A mild and selective reducing agent.
Carbon-Carbon Bond Formation via Henry (Nitroaldol) Reaction

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[15][16] This reaction is particularly useful for synthesizing β-nitro alcohols, which are versatile intermediates that can be further transformed into nitroalkenes, amino alcohols, or α-nitro ketones.

Mechanistic Rationale: A base abstracts an acidic α-proton from the nitroalkane to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of this compound to form a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol product.[15][16][17]

Henry_Reaction start 7-Benzyloxyindole- 3-carbaldehyde alkoxide β-Nitro Alkoxide start->alkoxide nitroalkane Nitroalkane (R-CH2NO2) nitronate Nitronate Anion nitroalkane->nitronate base Base base->nitronate Deprotonation nitronate->alkoxide Nucleophilic Attack product β-Nitro Alcohol alkoxide->product Protonation

Figure 3: General workflow of the Henry reaction.

Experimental Protocol: Synthesis of 1-(7-(Benzyloxy)-1H-indol-3-yl)-2-nitroethanol

  • Materials:

    • This compound (1.0 eq)

    • Nitromethane (5.0 eq)

    • Ammonium acetate (NH₄OAc, 0.5 eq)

    • Ethanol (EtOH)

    • Water

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

    • Add nitromethane (5.0 eq) followed by ammonium acetate (0.5 eq).

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient) to obtain the β-nitro alcohol.

Reactant Molar Eq. Typical Yield Notes
This compound1.065-80%The reaction can be sensitive to the choice of base and solvent.
Nitromethane5.0Used in excess as both reactant and solvent.
Ammonium acetate0.5A mild base catalyst.
Synthesis of α,β-Unsaturated Systems via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[18][19] This reaction is invaluable for the synthesis of electron-deficient alkenes.

Mechanistic Rationale: The reaction is typically catalyzed by a weak base, such as piperidine, which deprotonates the active methylene compound to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting alkoxide is protonated and subsequently undergoes dehydration to afford the condensed product.[20][21][22]

Knoevenagel_Condensation start 7-Benzyloxyindole- 3-carbaldehyde intermediate Adduct Intermediate start->intermediate active_methylene Active Methylene Compound carbanion Carbanion active_methylene->carbanion base Piperidine base->carbanion Deprotonation carbanion->intermediate Nucleophilic Addition product α,β-Unsaturated Product intermediate->product Dehydration

Figure 4: General workflow of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-((7-(Benzyloxy)-1H-indol-3-yl)methylene)malononitrile

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol (EtOH)

    • Water

  • Procedure:

    • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

    • Add a catalytic amount of piperidine (2-3 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form during the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture in an ice bath and collect the precipitate by vacuum filtration.

    • Wash the solid with cold ethanol and then water.

    • Dry the product under vacuum to yield the desired benzylidenemalononitrile derivative.

Reactant Molar Eq. Typical Yield Notes
This compound1.085-95%The product is often highly crystalline and precipitates from the reaction mixture.
Malononitrile1.1A slight excess ensures complete reaction.
PiperidineCatalyticA few drops are usually sufficient.
Construction of β-Carboline Scaffolds via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydro-β-carbolines, a privileged scaffold in many natural products and pharmaceuticals.[13][23][24] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed cyclization.

Mechanistic Rationale: Tryptamine and this compound first condense to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form an iminium ion, which is a potent electrophile. The electron-rich indole nucleus of the tryptamine moiety then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetracyclic tetrahydro-β-carboline ring system.[23][24][25]

Pictet_Spengler_Reaction start 7-Benzyloxyindole- 3-carbaldehyde schiff_base Schiff Base start->schiff_base tryptamine Tryptamine tryptamine->schiff_base Condensation iminium_ion Iminium Ion schiff_base->iminium_ion product Tetrahydro-β-carboline iminium_ion->product Intramolecular Cyclization acid Acid Catalyst (TFA) acid->iminium_ion Protonation

Figure 5: General workflow of the Pictet-Spengler reaction.

Experimental Protocol: Synthesis of a Substituted Tetrahydro-β-carboline

  • Materials:

    • This compound (1.0 eq)

    • Tryptamine (1.0 eq)

    • Trifluoroacetic acid (TFA, 1.1 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tryptamine (1.0 eq) and this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add trifluoroacetic acid (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (DCM/Methanol gradient) to afford the tetrahydro-β-carboline derivative.

Reactant Molar Eq. Typical Yield Notes
This compound1.060-75%The reaction is sensitive to the acid catalyst and temperature.
Tryptamine1.0Ensure high purity of the tryptamine.
Trifluoroacetic acid1.1A strong acid catalyst is required to promote cyclization.
Arylation via Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are indispensable tools for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide.

Precursor Synthesis: Bromination of this compound

A common strategy is to introduce a bromine atom at a reactive position on the indole nucleus, for example, the 4- or 6-position, prior to the cross-coupling reaction.

Mechanistic Rationale (Suzuki-Miyaura Coupling): The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by transmetalation of the organic group from the organoboron reagent to the palladium(II) complex. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[26][27][28]

Suzuki_Coupling start Bromo-7-benzyloxyindole -3-carbaldehyde pd_complex1 Oxidative Addition Intermediate start->pd_complex1 boronic_acid Arylboronic Acid pd_complex2 Transmetalation Intermediate boronic_acid->pd_complex2 Transmetalation pd0 Pd(0) Catalyst pd0->pd_complex1 Oxidative Addition pd_complex1->pd_complex2 product Arylated Indole Derivative pd_complex2->product Reductive Elimination base Base base->pd_complex2

Figure 6: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-7-benzyloxyindole-3-carbaldehyde Derivative

  • Materials:

    • Bromo-7-benzyloxyindole-3-carbaldehyde derivative (1.0 eq)

    • Arylboronic acid (1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • Triphenylphosphine (PPh₃, 0.1 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene

    • Water

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a Schlenk flask, add the bromo-7-benzyloxyindole-3-carbaldehyde derivative (1.0 eq), arylboronic acid (1.5 eq), palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon) three times.

    • Add degassed toluene and water (4:1 mixture).

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (Hexanes/Ethyl Acetate gradient).

Reactant Molar Eq. Typical Yield Notes
Bromo-indole derivative1.060-80%The position of the bromine atom will influence reactivity.
Arylboronic acid1.5A slight excess is used to drive the reaction to completion.
Pd(OAc)₂ / PPh₃0.05 / 0.1Other palladium catalysts and ligands can be used.

Deprotection to Access 7-Hydroxyindole Derivatives

A key advantage of using this compound is the facile removal of the benzyl protecting group to unmask the 7-hydroxy functionality, which is a common feature in bioactive molecules.[29]

Mechanistic Rationale: Catalytic hydrogenation is a common and clean method for benzyl ether cleavage. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas is adsorbed onto the catalyst surface, and the benzyl C-O bond is cleaved through hydrogenolysis, yielding the free hydroxyl group and toluene as a byproduct.

Experimental Protocol: Debenzylation of a 7-Benzyloxyindole Derivative

  • Materials:

    • 7-Benzyloxyindole derivative (1.0 eq)

    • 10% Palladium on carbon (Pd/C, 10 mol%)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the 7-benzyloxyindole derivative in methanol or ethyl acetate in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-12 hours. Monitor by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Pd/C can be pyrophoric when dry.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected 7-hydroxyindole derivative, which may be further purified if necessary.

Reactant Molar Eq. Typical Yield Notes
7-Benzyloxyindole derivative1.0>90%Ensure the catalyst is handled safely.
10% Pd/C10 mol%The catalyst can often be recovered and reused.
Hydrogen gasExcessUse appropriate safety precautions for handling hydrogen.

Conclusion

This compound stands out as a remarkably versatile and valuable building block in the synthesis of complex indole derivatives. The protocols detailed in this guide for Wittig olefination, reductive amination, Henry reaction, Knoevenagel condensation, Pictet-Spengler reaction, and transition-metal-catalyzed cross-coupling provide a robust toolkit for researchers. By understanding the underlying mechanisms and following these detailed procedures, scientists can efficiently generate a wide range of novel compounds for evaluation in drug discovery and development programs. The straightforward deprotection to the corresponding 7-hydroxyindoles further enhances the utility of this synthetic platform.

References

  • LookChem. Cas 92855-65-7, this compound.
  • ResearchGate. Convenient synthesis of 7-hydroxyindole.
  • Wikipedia. Pictet–Spengler reaction.
  • Myers Research Group. Reductive Amination.
  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • PMC. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • MDPI. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
  • Chemistry Research Journal. Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction.
  • Sciencemadness.org. A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • chemeurope.com. Pictet-Spengler reaction.
  • Organic Chemistry Portal. Reductive Amination.
  • NIH. Catalytic Enantioselective Pictet–Spengler Reaction of α‐Ketoamides Catalyzed by a Single H‐Bond Donor Organocatalyst.
  • Myers Research Group. The Suzuki Reaction.
  • ACS Publications. Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine.
  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.
  • Organic Chemistry Portal. Wittig Reaction.
  • University of California, Davis. The Wittig reaction: the mechanism.
  • Arkivoc. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.
  • Scribd. Reductive Amination With Sodium Triacetoxyborohydride.
  • ResearchGate. Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis.
  • Wikipedia. Wittig reaction.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Master Organic Chemistry. Wittig Reaction – Examples and Mechanism.
  • University College Dublin. The Wittig reaction: the mechanism.
  • RSC Publishing. Green Chemistry.
  • ResearchGate. HENRY REACTION (Mini-review).
  • Almac. Biocatalytic Approaches to the Henry (Nitroaldol) Reaction.
  • ResearchGate. ChemInform Abstract: p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid.
  • PubMed Central. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.
  • NIH. Indole and 7-hydroxyindole diminish Pseudomonas aeruginosa virulence.

Sources

Introduction: The Strategic Value of a Protected Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 7-Benzyloxyindole-3-carbaldehyde in Medicinal Chemistry

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound. Moving beyond a simple reagent summary, this note elucidates the rationale behind its synthetic applications, provides validated protocols, and contextualizes its role as a pivotal scaffold in modern drug discovery.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a frequent component of molecules designed to interact with biological targets. This compound emerges as a particularly valuable starting material due to its trifunctional nature:

  • An indole core , providing the foundational pharmacophore.

  • A versatile aldehyde at the 3-position , acting as a synthetic handle for extensive derivatization.

  • A benzyloxy protecting group at the 7-position , which masks a reactive hydroxyl group, allowing for selective reactions at other sites before its strategic removal to reveal a key interaction point or a site for further functionalization.

This combination makes it a key intermediate in the synthesis of bioactive molecules targeting the central nervous system, inflammatory pathways, and neoplastic diseases.[1][2]

Physicochemical Properties & Handling

Proper handling and storage are paramount for maintaining the integrity of the reagent. It is classified as a skin and eye irritant, and appropriate personal protective equipment (PPE) should be worn. The compound can be sensitive to air and should be stored under an inert atmosphere.[3]

PropertyValueSource(s)
CAS Number 92855-65-7[1][2]
Molecular Formula C₁₆H₁₃NO₂[1]
Molecular Weight 251.28 g/mol [1]
Appearance White to off-white or orange crystalline solid[1]
Melting Point 110-115 °C or 152-155 °C[3]
Solubility Soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water
Storage Store at 2-8 °C under an inert gas (Nitrogen or Argon)[3][4]

Note: Discrepancies in reported melting points may be due to different crystalline forms or measurement conditions.

Core Synthesis: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of the parent 7-Benzyloxyindole.[5] This reaction involves an electrophilic aromatic substitution where a specialized iminium salt, the "Vilsmeier reagent," acts as the formylating agent.[6][7][8]

The causality of this reaction is rooted in the electron-rich nature of the indole ring system, which readily attacks the electrophilic Vilsmeier reagent, preferentially at the C3 position.[6][9]

Vilsmeier_Haack Vilsmeier-Haack Reaction Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Intermediate Indole 7-Benzyloxyindole Indole->Intermediate + Vilsmeier Reagent Product 7-Benzyloxyindole- 3-carbaldehyde Intermediate->Product + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

This protocol describes a standard lab-scale synthesis. The reaction is highly exothermic initially and requires careful temperature control.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 10 eq). Cool the flask to 0 °C in an ice-water bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C to ensure complete formation of the Vilsmeier reagent.[10]

  • Indole Addition: Dissolve 7-Benzyloxyindole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization: Add a saturated aqueous solution of sodium carbonate or sodium hydroxide to the mixture until it is alkaline (pH > 8). This step hydrolyzes the intermediate iminium salt and precipitates the product.[10]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.

  • Purification: Dry the crude solid. Recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) will yield the pure this compound. A typical yield for this reaction is in the range of 85-95%.[10]

Synthetic Utility: A Hub for Molecular Diversity

The true power of this compound lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

Synthetic_Utility Key Synthetic Transformations cluster_C3 C3-Aldehyde Chemistry cluster_N1 N1-Indole Chemistry cluster_C7 C7-Protecting Group Chemistry Start 7-Benzyloxyindole- 3-carbaldehyde Reductive_Amination C3-Aminomethyl Indole Start->Reductive_Amination R₂NH, NaBH(OAc)₃ Wittig C3-Alkene Indole Start->Wittig Wittig Ylide Oxidation Indole-3-carboxylic Acid Start->Oxidation PDC or Ag₂O N_Alkylation N1-Alkyl/Aryl Indole Start->N_Alkylation R-X, Base (e.g., NaH) Debenzylation 7-Hydroxyindole- 3-carbaldehyde Start->Debenzylation H₂, Pd/C

Caption: Synthetic pathways from this compound.

  • C3-Aldehyde Reactions : This is the most common site for derivatization.

    • Reductive Amination: A cornerstone reaction in medicinal chemistry, it allows for the introduction of virtually any primary or secondary amine, building libraries of compounds for SAR studies.

    • Condensation Reactions: Knoevenagel, Henry, or Wittig reactions extend the carbon chain, providing access to different structural motifs.

    • Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing alternative functional groups for further chemistry.

  • C7-Benzyloxy Group Manipulation :

    • Deprotection: The benzyl group is a robust protecting group, stable to many reaction conditions. Its key advantage is its facile removal by catalytic hydrogenolysis (H₂/Pd-C), a mild and high-yielding reaction that unmasks the 7-hydroxy group. This phenol is often a critical pharmacophoric feature for hydrogen bonding or can be used for subsequent etherification or esterification.

Advanced Protocols for Drug Discovery

Protocol 2: Reductive Amination with a Primary Amine

This protocol details the formation of a secondary amine derivative, a common step in building compound libraries. Sodium triacetoxyborohydride is the reagent of choice as it is mild, selective for the iminium ion over the aldehyde, and does not require acidic conditions that could degrade sensitive indoles.

  • Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the primary amine (1.1 eq).

  • Imine Formation: Add a small amount of acetic acid (0.1 eq) to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the solution. Causality Note: Portion-wise addition controls the initial effervescence and exothermic reaction.

  • Reaction: Stir the reaction at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography to yield the desired aminomethyl indole derivative.

Protocol 3: Catalytic Hydrogenolysis (Debenzylation)

This protocol describes the removal of the benzyl protecting group to reveal the 7-hydroxyindole scaffold.

  • Setup: Dissolve the 7-benzyloxyindole derivative (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

  • Hydrogenation: Seal the reaction vessel, evacuate the air, and replace it with hydrogen gas (H₂). This can be done using a hydrogen-filled balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.

  • Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature. The reaction is typically complete within 2-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: Celite prevents the fine palladium particles from passing through the filter paper and contaminating the product.

  • Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the 7-hydroxyindole product, which is often pure enough for the next step or can be further purified by chromatography or recrystallization.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for the efficient construction of diverse and complex molecules for medicinal chemistry. Its well-defined reactivity allows for controlled, sequential modifications at three key positions of the indole scaffold. By understanding the causality behind the synthetic protocols and the strategic value of each functional group, researchers can fully leverage this powerful building block to accelerate the discovery of novel therapeutic agents.

References

  • 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7 - J&K Scientific. (jk-scientific.com) [Link]
  • Vilsmeier-Haack Reaction - J&K Scientific LLC. (jk-scientific.com) [Link]
  • Cas 92855-65-7,this compound - LookChem. (lookchem.com) [Link]
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (organic-chemistry.org) [Link]
  • Vilsmeier-Haack Reaction - NROChemistry. (nro-chem.com) [Link]
  • Vilsmeier–Haack reaction - Wikipedia. (en.wikipedia.org) [Link]
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

Sources

The Strategic Intermediate: 7-Benzyloxyindole-3-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of medicinal chemistry, the strategic selection of intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the plethora of building blocks available to the synthetic chemist, 7-benzyloxyindole-3-carbaldehyde has emerged as a particularly valuable scaffold. Its unique structural features, combining a protected hydroxyl group and a reactive aldehyde on the privileged indole core, offer a versatile platform for the elaboration of complex molecular architectures targeting a range of debilitating diseases. This guide provides an in-depth exploration of the applications and protocols involving this compound, designed for researchers, scientists, and drug development professionals.

Introduction: Why this compound?

The indole nucleus is a cornerstone of numerous natural products and pharmaceuticals, renowned for its ability to interact with a wide array of biological targets. The strategic placement of a benzyloxy group at the 7-position serves a dual purpose. Firstly, it acts as a robust protecting group for the hydroxyl functionality, which is often a key pharmacophoric element or a handle for further derivatization. Secondly, the bulky benzyl group can influence the conformational preferences of the molecule, potentially enhancing binding affinity and selectivity for the target protein. The carbaldehyde at the 3-position is a versatile functional group, readily participating in a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal anchor point for building molecular diversity.[1][2][3]

This intermediate has found significant utility in the synthesis of compounds targeting neurological disorders and in the development of kinase inhibitors, particularly for Glycogen Synthase Kinase-3 (GSK-3).[2][3] Furthermore, its derivatives are explored as potential serotonin receptor agonists and in the creation of fluorescent probes for biological imaging.[1][2]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueReference
CAS Number 92855-65-7[4][5]
Molecular Formula C₁₆H₁₃NO₂[4][5]
Molecular Weight 251.28 g/mol [4][5]
Appearance Orange to off-white crystalline solid[4][5]
Melting Point 152-155 °C[4]
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran; sparingly soluble in water.[5]
Storage Store at 2-8°C under an inert atmosphere (nitrogen or argon). The compound can be air sensitive.[4]

Safety Precautions: this compound is classified as a skin and eye irritant.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: The Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the parent indole, 7-benzyloxyindole.[6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.[7][8][9]

Protocol 1: Vilsmeier-Haack Formylation of 7-Benzyloxyindole

This protocol outlines the synthesis of this compound from 7-benzyloxyindole.

Materials:

  • 7-Benzyloxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 7-benzyloxyindole (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath with stirring.

  • Formation of Vilsmeier Reagent and Reaction: Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cooled DMF solution. The reaction mixture may become thick and change color.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water. Neutralize the acidic solution by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Rationale behind the steps:

  • The use of anhydrous conditions is critical as the Vilsmeier reagent is moisture-sensitive.

  • The slow, dropwise addition of POCl₃ at 0 °C helps to control the exothermic reaction.

  • The aqueous work-up with sodium bicarbonate neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the desired aldehyde.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Formylation of 7-Benzyloxyindole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Indole 7-Benzyloxyindole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde Aqueous Work-up (Hydrolysis)

Caption: Vilsmeier-Haack formylation of 7-benzyloxyindole.

Application in the Synthesis of Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into various other functional groups, providing access to diverse chemical space.

Synthesis of Tryptamine Derivatives as Serotonin Receptor Agonists

Tryptamine and its derivatives are crucial signaling molecules in the central nervous system, and many act as agonists at serotonin receptors.[10] this compound can be converted to 7-benzyloxytryptamine, a precursor to the serotonin analog 7-hydroxytryptamine, through a two-step sequence involving a Henry reaction followed by reduction.

Protocol 2: Synthesis of 7-Benzyloxytryptamine

This protocol details the conversion of this compound to 7-benzyloxytryptamine.

Part A: Henry Reaction to form 7-Benzyloxy-3-(2-nitrovinyl)indole

Materials:

  • This compound

  • Nitromethane

  • Ammonium acetate or a suitable base catalyst

  • Methanol or ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol or ethanol, add nitromethane (excess, e.g., 10 eq) and ammonium acetate (catalytic amount).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product, 7-benzyloxy-3-(2-nitrovinyl)indole, will often precipitate out of the solution. The solid can be collected by filtration and washed with cold methanol or ethanol. Further purification can be achieved by recrystallization.

Part B: Reduction to 7-Benzyloxytryptamine

Materials:

  • 7-Benzyloxy-3-(2-nitrovinyl)indole

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst (e.g., NiCl₂ or CoCl₂)

  • Anhydrous tetrahydrofuran (THF) or a suitable solvent mixture

  • Ice bath

  • Aqueous work-up reagents (e.g., water, NaOH solution)

Procedure (using LiAlH₄):

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ (excess, e.g., 4 eq) in anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Nitroalkene: Slowly add a solution of 7-benzyloxy-3-(2-nitrovinyl)indole in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser work-up).

  • Isolation: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to obtain the crude 7-benzyloxytryptamine, which can be further purified by column chromatography.

The resulting 7-benzyloxytryptamine can undergo debenzylation via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield 7-hydroxytryptamine, a valuable tool for studying the serotonergic system.

Tryptamine_Synthesis Aldehyde This compound Nitrovinyl 7-Benzyloxy-3-(2-nitrovinyl)indole Aldehyde->Nitrovinyl Henry Reaction (Nitromethane, Base) Tryptamine 7-Benzyloxytryptamine Nitrovinyl->Tryptamine Reduction (e.g., LiAlH₄) Serotonin_analog 7-Hydroxytryptamine Tryptamine->Serotonin_analog Debenzylation (e.g., Pd/C, H₂)

Caption: Synthesis of a serotonin analog from this compound.

Synthesis of Olefin Derivatives via Wittig Reaction for Kinase Inhibitors

The Wittig reaction is a powerful tool for converting aldehydes into alkenes with high stereocontrol.[11][12][13] This reaction is particularly useful in drug discovery for introducing specific olefinic linkers, which can be crucial for orienting pharmacophoric groups within a protein's binding site. This compound can be reacted with a suitable phosphonium ylide to generate a variety of vinylindole derivatives, which have been explored as scaffolds for GSK-3 inhibitors.[14]

Protocol 3: Wittig Olefination of this compound

This protocol provides a general procedure for the Wittig reaction with this compound. The specific phosphonium salt and base will determine the final product.

Materials:

  • This compound

  • A suitable phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

  • A strong base (e.g., n-butyllithium, sodium hydride, or sodium ethoxide)

  • Anhydrous solvent (e.g., THF, DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

  • Syringes for transfer of reagents

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (1.1 eq) in an anhydrous solvent. Cool the suspension to 0 °C or -78 °C, depending on the base used. Slowly add the strong base (1.0 eq) to generate the colored ylide. Stir the mixture for 30-60 minutes.

  • Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Reaction Progression: Allow the reaction to stir at the same temperature for a period, then warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over an anhydrous salt, filter, and concentrate. The crude product, a vinylindole derivative, is then purified by column chromatography. The triphenylphosphine oxide byproduct is also removed during this step.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefin Synthesis Phosphonium Phosphonium Salt Ylide Phosphonium Ylide Phosphonium->Ylide + Base Strong Base Base->Ylide Alkene Vinylindole Derivative Ylide->Alkene Aldehyde This compound Aldehyde->Alkene + Ylide Byproduct Triphenylphosphine Oxide

Caption: Wittig reaction of this compound.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic intermediate design in modern drug discovery. Its inherent versatility, stemming from the protected hydroxyl group and the reactive aldehyde on the privileged indole scaffold, provides a robust starting point for the synthesis of a diverse array of complex molecules. The protocols detailed herein for its synthesis and subsequent elaboration into key pharmacophores for serotonin receptor agonists and kinase inhibitors underscore its importance. As our understanding of disease biology deepens, the demand for novel, highly specific, and potent small molecule therapeutics will continue to grow. Intermediates like this compound will undoubtedly play a pivotal role in meeting this demand, enabling the rapid and efficient exploration of chemical space and accelerating the journey from a synthetic concept to a life-changing medicine.

References

  • J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7.
  • LookChem. Cas 92855-65-7, this compound.
  • LookChem. This compound.
  • J&K Scientific LLC. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • UCL Discovery. SYNTHESIS OF SEROTONERGIC AGENTS.
  • Organic Chemistry Portal. Wittig Reaction.
  • Web Pages. 8. Wittig Reaction.
  • The WITTIG REACTION With CHEMILUMINESCENCE!
  • ResearchGate. Synthesis of compound 7.

Sources

Application Notes and Protocols: 7-Benzyloxyindole-3-carbaldehyde as a Scaffold for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 7-Benzyloxyindole-3-carbaldehyde in cancer research.

Authored by a Senior Application Scientist

Preamble: The Strategic Value of the Indole Scaffold

In the landscape of oncology drug discovery, the indole nucleus stands out as a "privileged scaffold." Its inherent ability to mimic the structure of tryptophan allows it to interact with a wide array of biological targets with high affinity. From vinca alkaloids to modern kinase inhibitors, indole-containing molecules have consistently yielded clinically significant therapeutics. This compound represents a strategic starting point for the synthesis of novel anticancer agents.[1][2] While not typically used as a direct therapeutic, its true value lies in its function as a versatile chemical intermediate, a foundational block upon which diverse and potent derivatives can be built.[3]

This guide provides a roadmap for researchers looking to leverage this compound. We will explore the potential mechanisms of action based on closely related analogs and provide detailed protocols for the screening and characterization of novel derivatives synthesized from this scaffold.

Section 1: Mechanistic Hypothesis for Derivatives of this compound

Direct studies on the anticancer activity of this compound are not prevalent in the literature. However, by examining its structural relatives—notably benzaldehydes and other indole derivatives—we can construct a robust hypothesis regarding the likely mechanisms of action for its novel derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Studies on benzyloxybenzaldehyde derivatives have demonstrated significant activity against human leukemia (HL-60) cells.[4] The primary mechanisms identified were the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.[4][5] This suggests that derivatives of this compound may possess the ability to halt cancer cell proliferation and trigger their self-destruction. The apoptotic pathway is often initiated through the loss of mitochondrial membrane potential, a key event observed with benzyloxybenzaldehyde analogs.[4]

Disruption of Core Oncogenic Signaling Pathways

The simpler parent compound, benzaldehyde, has been shown to suppress a nexus of critical cancer signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[6] This multi-targeted effect appears to be mediated through the regulation of 14-3-3ζ, a protein that acts as a hub for numerous oncogenic signals.[6][7] By inhibiting the interaction of 14-3-3ζ with its client proteins, benzaldehyde can effectively dismantle the signaling architecture that cancer cells rely on for growth and survival.[7] It is highly plausible that the more complex indole-based structure of this compound derivatives could be engineered to enhance this interaction and potency.

Based on these insights, a hypothetical signaling pathway for a novel anticancer agent derived from this compound is proposed below.

Hypothetical_Signaling_Pathway cluster_0 Novel Indole Derivative cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Compound Derivative of This compound Protein_14_3_3 14-3-3ζ Protein Compound->Protein_14_3_3 Inhibits Interaction Mitochondria Mitochondria Compound->Mitochondria Disrupts Potential PI3K_AKT PI3K/AKT/mTOR Pathway Protein_14_3_3->PI3K_AKT Suppresses STAT3 STAT3 Pathway Protein_14_3_3->STAT3 Suppresses NFkB NFκB Pathway Protein_14_3_3->NFkB Suppresses Proliferation Decreased Proliferation PI3K_AKT->Proliferation STAT3->Proliferation NFkB->Proliferation Apoptosis Increased Apoptosis Mitochondria->Apoptosis Apoptosis->Proliferation CellCycleArrest G2/M Phase Cell Cycle Arrest CellCycleArrest->Proliferation

Caption: Hypothesized mechanism for derivatives of this compound.

Section 2: Experimental Application Notes & Protocols

This section provides a logical workflow and detailed protocols for synthesizing, screening, and characterizing novel compounds derived from this compound.

Workflow for Anticancer Drug Discovery

Experimental_Workflow Synthesis Step 1: Synthesis of Derivatives (From this compound) Screening Step 2: In Vitro Cytotoxicity Screening (MTT / CellTiter-Glo Assay) Synthesis->Screening Hit_ID Step 3: Hit Compound Identification (Based on IC50 values) Screening->Hit_ID Mechanism Step 4: Mechanistic Elucidation (Cell Cycle, Apoptosis, Western Blot) Hit_ID->Mechanism InVivo Step 5: In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo

Caption: A streamlined workflow for evaluating novel anticancer compounds.

Protocol 2.1: Stock Solution Preparation and Handling

Scientific integrity starts with reproducible compound handling.

  • Weighing: Accurately weigh 1-5 mg of the synthesized derivative using an analytical balance.

  • Solubilization: Dissolve the compound in cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 2.2: In Vitro Cytotoxicity Screening (MTT Assay)

This initial screen identifies derivatives with potent anti-proliferative activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel derivatives against various cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., HL-60 [leukemia], BxPC-3 [pancreatic], A549 [lung]).

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • 96-well cell culture plates.

    • Synthesized derivatives and vehicle control (DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use non-linear regression analysis (log(inhibitor) vs. normalized response) to determine the IC₅₀ value.

  • Data Presentation:

Derivative IDCancer Cell LineAssay TypeIncubation Time (h)IC₅₀ Value (µM)
Cpd-001HL-60MTT72Result
Cpd-001BxPC-3MTT72Result
Cpd-002HL-60MTT72Result
Cpd-002BxPC-3MTT72Result
Protocol 2.3: Mechanistic Study - Cell Cycle Analysis

For "hit" compounds, this protocol determines their effect on cell cycle progression.

  • Objective: To quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

  • Procedure:

    • Treatment: Seed cells in 6-well plates and treat with the derivative at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours.

    • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C overnight.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, will be used to generate a histogram and quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak would be consistent with the hypothesized mechanism.[4]

Protocol 2.4: Mechanistic Study - Western Blot for Signaling Proteins

This protocol directly probes the hypothesized signaling pathways.

  • Objective: To measure changes in the expression or phosphorylation status of key proteins in the PI3K/AKT and STAT3 pathways.

  • Procedure:

    • Treatment & Lysis: Treat cells in 6-well or 10 cm plates with the compound for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against p-AKT, total AKT, p-STAT3, total STAT3, cleaved Caspase-3, and a loading control like β-actin).

    • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A decrease in p-AKT and p-STAT3 would support the proposed mechanism.[6]

Section 3: In Vivo Evaluation and Future Directions

Promising compounds that demonstrate potent in vitro activity and a clear mechanism of action should be advanced to in vivo models. A standard approach is to use a subcutaneous xenograft mouse model, where human cancer cells are implanted into immunocompromised mice.[8] The test compound is then administered systemically, and its effect on tumor growth, animal body weight, and potential metastasis is monitored over time.[9]

Successful in vivo studies would pave the way for further preclinical development, including toxicology studies, pharmacokinetic profiling, and formulation development, moving one step closer to a potential clinical candidate.

References

  • J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7. [Link]
  • Lin, C. F., Yang, J. S., Chang, C. Y., Kuo, S. C., Lee, M. R., & Huang, L. J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link]
  • LookChem. Cas 92855-65-7, this compound. [Link]
  • MDPI.
  • Saitoh, J., & Saya, H. (2016). Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14 Supplement), 4758. [Link]
  • Roda, G., et al. (2022).
  • Saitoh, J., et al. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]
  • Kim, Y. J., et al. (2021). Indole-3-carbinol inhibits the proliferation of colorectal carcinoma LoVo cells through activation of the apoptotic signaling pathway. Human & Experimental Toxicology, 40(12), 2099–2112. [Link]
  • Barakat, A., et al. (2022). Novel spirooxindole based benzimidazole scaffold: In vitro, nanoformulation and in vivo studies on anticancer and antimetastatic activity of breast adenocarcinoma. Bioorganic Chemistry, 129, 106124. [Link]
  • General, M., et al. (2019). Indole-3-carbinol induces tumor cell death: function follows form. Journal of Surgical Research, 244, 349-355. [Link]
  • Quero, J., et al. (2022). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. International Journal of Molecular Sciences, 23(19), 11461. [Link]
  • Tentler, J. J., et al. (2022). Patient-Derived In Vitro and In Vivo Models of Cancer. Cancers, 14(10), 2468. [Link]
  • Pupo, A., et al. (2025). In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. Heliyon, 11(2), e30095. [Link]

Sources

Application Notes & Protocols: 7-Benzyloxyindole-3-carbaldehyde as a Versatile Scaffold for the Development of Neurological Disorder Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The multifactorial nature of neurological disorders, such as Alzheimer's and Parkinson's disease, presents a formidable challenge in drug development, necessitating innovative strategies that can address multiple pathogenic mechanisms simultaneously.[1][2] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast number of bioactive compounds and its ability to interact with a wide range of biological targets. This document establishes 7-Benzyloxyindole-3-carbaldehyde as a pivotal starting material and versatile chemical intermediate for the synthesis of novel compounds aimed at treating neurological disorders.[3][4] Its unique structure, featuring a reactive aldehyde group for diverse derivatization and a benzyloxy group for strategic protection or modulation, makes it an ideal platform for developing multi-target-directed ligands (MTDLs).[5][6][7] We provide the scientific rationale, detailed synthetic protocols, and a strategic workflow for leveraging this compound to create libraries of potential therapeutics targeting key pathways in neurodegeneration, including cholinesterase inhibition, anti-neuroinflammation, and monoamine oxidase (MAO) inhibition.[8][9][10]

Introduction: The Strategic Value of the Indole Scaffold

Neurological disorders are characterized by complex pathologies involving oxidative stress, neuroinflammation, cholinergic dysfunction, protein aggregation, and neuronal loss.[1][9][11] Single-target therapies have shown limited efficacy, pushing the field towards multi-target-directed ligands (MTDLs) that can modulate several disease-related pathways.[1][7]

The indole core, famously present in the neurotransmitter serotonin, is a cornerstone of neuropharmacology.[12] Natural and synthetic indole derivatives, such as Indole-3-Carbinol (I3C), exhibit potent neuroprotective properties by mitigating oxidative stress and inflammation.[13][14] Specifically, they can activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense against oxidative damage, and modulate neurotrophic signaling through pathways like the Brain-Derived Neurotrophic Factor (BDNF)/TrkB system.[15][16]

This compound emerges as a highly valuable tool in this context. It provides a stable, pre-functionalized indole scaffold where:

  • The aldehyde at the C3 position is a versatile chemical handle for building molecular complexity through reactions like condensation, reductive amination, and Wittig reactions.[4]

  • The benzyloxy group at the C7 position serves as a protective group for the hydroxyl functionality, which itself can be a key pharmacophoric feature. This group can be strategically removed later in the synthesis to yield 7-hydroxyindole derivatives, which often possess antioxidant properties.[5] Furthermore, benzyloxy-substituted molecules have been identified as potent and selective monoamine oxidase B (MAO-B) inhibitors, a key target in Parkinson's disease therapy.[8]

Physicochemical and Handling Properties

Proper handling and characterization of the starting material are paramount for reproducible synthetic outcomes.

PropertyValueSource(s)
CAS Number 92855-65-7[3][6]
Molecular Formula C₁₆H₁₃NO₂[3][4]
Molecular Weight 251.28 g/mol [3][4]
Appearance White to off-white or orange crystalline solid[4][5]
Melting Point 152-155 °C[3]
Solubility Moderately soluble in ethyl acetate, dichloromethane, THF; sparingly soluble in water.[5]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[3][5]
Key Synonyms 7-(Phenylmethoxy)-1H-indole-3-carbaldehyde, 7-Benzyloxy-3-formylindole[3][4]

Rationale: Targeting Key Neurodegenerative Pathways

Derivatives synthesized from this compound can be rationally designed to interact with pathways central to neurodegeneration. The indole scaffold's inherent bioactivity is a potent starting point for creating inhibitors of enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and MAO-B, as well as modulators of neuroinflammation.[7][8][9][17]

G cluster_stress Oxidative Stress & Inflammation cluster_pathways Neuroprotective Pathways cluster_outcome Therapeutic Outcome ROS Oxidative Stress (ROS/RNS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Inflammation Neuroinflammation (TNF-α, IL-1β, iNOS) Neuroprotection Neuroprotection & Neuronal Survival Inflammation->Neuroprotection Prevents ARE Antioxidant Response (HO-1, NQO1) Nrf2->ARE Promotes Transcription ARE->ROS Reduces ARE->Neuroprotection BDNF BDNF/TrkB Signaling Akt PI3K/Akt Pathway BDNF->Akt Activates BDNF->Neuroprotection Akt->Nrf2 Activates CREB CREB Activation Akt->CREB Activates CREB->BDNF Upregulates (Autocrine Loop) Cognition Improved Cognitive Function Neuroprotection->Cognition Indole Indole Derivatives (from this compound) Indole->Inflammation Inhibits Indole->Nrf2 Activates Indole->BDNF Promotes

Synthetic Protocols: Building Neuro-Active Molecules

The following protocols are foundational examples. Researchers should apply standard laboratory safety procedures, including the use of personal protective equipment (PPE), and conduct all reactions in a well-ventilated fume hood.

Protocol 4.1: Synthesis of Indole-Based Schiff Bases (Potential Cholinesterase Inhibitors)
  • Principle: This protocol utilizes a condensation reaction between the aldehyde group of this compound and a primary amine. The resulting imine (Schiff base) linkage is a common feature in many cholinesterase inhibitors designed to interact with the catalytic or peripheral anionic site of AChE and BChE.[10][17] The choice of amine can be varied to explore structure-activity relationships (SAR). For example, using an amino-piperidine fragment can mimic parts of the donepezil structure.[7]

  • Materials:

    • This compound (1.0 eq)

    • Substituted primary amine (e.g., 4-amino-1-benzylpiperidine) (1.1 eq)

    • Anhydrous Ethanol or Methanol

    • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

    • Stir plate, reflux condenser, round-bottom flask

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask.

    • Add the selected primary amine (1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 4-8 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Once complete, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure using a rotary evaporator.

    • The crude product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

    • If an oil is obtained, purify the crude product using silica gel column chromatography with an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to yield the pure Schiff base derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.2: Synthesis of Indole-Chalcone Hybrids (Potential Anti-Neuroinflammatory Agents)
  • Principle: The Claisen-Schmidt condensation between an aldehyde and a ketone is used to synthesize chalcones, which are well-known for their anti-inflammatory properties. This protocol reacts this compound with an appropriate acetophenone derivative to create indole-chalcone hybrids. These compounds are designed to inhibit key inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-1β in activated microglial cells.[7][9][18]

  • Materials:

    • This compound (1.0 eq)

    • Substituted acetophenone (e.g., 4'-hydroxyacetophenone) (1.0 eq)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40%)

    • Stir plate, round-bottom flask, ice bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol at room temperature.

    • Cool the flask in an ice bath with vigorous stirring.

    • Slowly add the aqueous NaOH or KOH solution dropwise to the mixture. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. A color change and/or precipitate formation often indicates reaction progress.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the pH is neutral (~7).

    • The solid chalcone product will precipitate. Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure indole-chalcone derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 4.3: Debenzylation to Access 7-Hydroxyindole Scaffolds
  • Principle: The benzyl ether is a common protecting group that is stable to many reaction conditions but can be selectively cleaved via catalytic hydrogenolysis. This unmasks the 7-hydroxy group, which can act as a hydrogen-bond donor and a potential antioxidant moiety through radical scavenging.

  • Materials:

    • 7-Benzyloxyindole derivative (from Protocol 4.1 or 4.2) (1.0 eq)

    • Palladium on carbon (Pd/C, 10 wt. %) (0.1 eq)

    • Methanol, Ethanol, or Ethyl Acetate as solvent

    • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

    • Celite® for filtration

  • Procedure:

    • Dissolve the 7-benzyloxyindole derivative in a suitable solvent (e.g., methanol) in a flask.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

    • Securely attach a balloon filled with hydrogen gas to the flask (or use a Parr apparatus for higher pressure).

    • Evacuate the flask and backfill with H₂ gas (repeat this cycle 3 times) to ensure an inert atmosphere is replaced by hydrogen.

    • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen for 6-18 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the debenzylated 7-hydroxyindole product.

    • Further purification may be performed by chromatography or recrystallization if necessary. Characterize the final product to confirm the removal of the benzyl group.

Application Workflow: From Synthesis to Biological Validation

A structured workflow is essential to efficiently evaluate the therapeutic potential of newly synthesized compounds derived from this compound.

// Edges Start -> Synth; Synth -> Purify; Purify -> Screen; Screen -> Assay_AChE [style=dashed]; Screen -> Assay_Inflam [style=dashed]; Screen -> Assay_MAO [style=dashed]; Screen -> Assay_Bind [style=dashed]; {Assay_AChE, Assay_Inflam, Assay_MAO, Assay_Bind} -> Neuroprotect; Neuroprotect -> Lead; Lead -> Optimize; Optimize -> Synth [label="Iterative\nRedesign"]; Lead -> InVivo; } Figure 2: A strategic workflow for the development of neurological therapeutics.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a strategic platform for the rational design and synthesis of next-generation therapeutics for complex neurological disorders. Its structural features allow for the creation of diverse chemical libraries targeting multiple facets of neurodegenerative diseases. By combining the inherent neuroprotective qualities of the indole scaffold with functionalities designed to inhibit key enzymes and inflammatory pathways, researchers can develop novel MTDLs with the potential to modify the course of these devastating illnesses. Future work should focus on expanding the diversity of synthesized libraries and employing high-throughput screening methods to rapidly identify lead compounds for further pre-clinical and clinical development.

References

  • Current time information in Brisbane, AU. (n.d.). Google.
  • Singh, A. A., Yadav, D., Khan, F., & Song, M. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences, 14(7), 674. [Link]
  • Singh, A. A., Yadav, D., Khan, F., & Song, M. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences, 14(7), 674. PMCID: PMC11274471. [Link]
  • Singh, A. A., Yadav, D., Khan, F., & Song, M. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences, 14(7), 674. [Link]
  • This compound. (n.d.). LookChem.
  • Al-Asmari, A. F., Ali, N., Al-Snafi, T. H., Al-Yahya, A. A., Al-Harbi, M., & Al-Ghamdi, M. A. (2025). Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. Molecular and Cellular Biochemistry. [Link]
  • Singh, A. A., Yadav, D., Khan, F., & Song, M. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. Brain Sciences, 14(7), 674. [Link]
  • Wang, C., Wang, Z., Chen, Z., Zhang, X., Kong, L., & Wang, X. (2016). Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. Bioorganic & Medicinal Chemistry, 24(21), 5488-5496. [Link]
  • Lin, C.-H., Hsieh, Y.-F., Chang, K.-H., Lin, C.-L., Chen, C.-M., Chen, Y.-C., & Liou, G.-J. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2642. [Link]
  • Handzlik, J., & Szymańska, E. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. International Journal of Molecular Sciences, 25(13), 7206. [Link]
  • Pérez-Villanueva, J., Hernández-Luis, F., & Castillo, R. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 29(19), 4567. [Link]
  • This compound. (n.d.). XIAMEN EQUATION CHEMICAL CO.,LTD.
  • Szałek, A., Karolak, E., Koczorowska, T., Figlerowicz, M., & Ghavami, S. (2022). Serotonin 5-HT6 Receptor Ligands and Butyrylcholinesterase Inhibitors Displaying Antioxidant Activity—Design, Synthesis and Biological Evaluation of Multifunctional Agents against Alzheimer's Disease. International Journal of Molecular Sciences, 23(16), 9439. [Link]
  • Scipione, L., Di Mambro, A., & Papi, C. (2024). Therapeutic Options in Alzheimer's Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity. Journal of Clinical Medicine, 13(13), 3918. [Link]
  • Li, S., Shao, T., Xu, R., & Zhang, M.-R. (2021). Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. Frontiers in Chemistry, 9, 764491. [Link]
  • El-Gamal, M. I., Al-Ameen, A. O., Al-Koumi, D. M., & Hamad, M. S. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2434. [Link]
  • Czopek, A., Bajda, M., & Jończyk, J. (2022). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules, 27(24), 8963. [Link]
  • Indole-3-aldehyde. (n.d.). Organic Syntheses.
  • Lin, C.-H., Hsieh, Y.-F., Chang, K.-H., & Lin, C.-L. (2023). Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. International Journal of Molecular Sciences, 24(3), 2642. [Link]
  • Li, S., Shao, T., Xu, R., & Zhang, M.-R. (2021). Synthesis and Evaluation of [11C]7-Halogen-2-Phenyl Isoindolone Derivatives: Potential PET Radioligands for in vivo Imaging of 5-HT2C Receptors. Frontiers in Chemistry, 9, 764491. [Link]
  • Remes, A., & Carbone, A. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(14), 3326. [Link]
  • Lee, K., Kim, D. H., & Lee, J. (2017). Indole-Substituted Benzothiazoles and Benzoxazoles as Selective and Reversible MAO-B Inhibitors for Treatment of Parkinson's Disease. ACS Chemical Neuroscience, 8(7), 1519-1529. [Link]
  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin(7) receptors (5-HT(7)Rs) and their ligands. Archiv der Pharmazie, 344(3), 147-168. [Link]
  • Wang, S.-B., Ma, A.-Q., & Chen, S.-Y. (2015). Synthesis and anti-neuroinflammatory activity of lactone benzoyl hydrazine and 2-nitro-1-phenyl-1h-indole derivatives as p38α MAPK inhibitors. Chemical Biology & Drug Design, 86(4), 442-450. [Link]
  • Parkinson's disease clinical research in 7MM focuses on disease-modifying agents. (2024, November 7).

Sources

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes from 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of fluorescent probes derived from 7-benzyloxyindole-3-carbaldehyde. We delve into the underlying design principles, fluorescence mechanisms, and provide a detailed, field-proven protocol for the synthesis of a versatile indole-based probe via Knoevenagel condensation. This guide emphasizes the causality behind experimental choices to ensure both scientific integrity and successful replication.

Introduction: The Strategic Importance of Indole-Based Fluorophores

Fluorescent probes are indispensable tools in modern biological and medical research, enabling the visualization of complex processes within living cells and organisms.[1][2] Their power lies in their ability to act as molecular beacons, selectively highlighting specific molecules or environmental changes with high sensitivity and spatiotemporal resolution.[3][4]

Among the vast array of fluorophores, indole-based scaffolds are recognized as "privileged structures" in medicinal chemistry and probe design.[5][6] The indole ring system, an electron-rich aromatic heterocycle, not only forms the core of many bioactive natural products but also possesses inherent fluorescence properties that can be finely tuned through chemical modification.[5][7]

This compound stands out as a particularly valuable starting material for the synthesis of sophisticated fluorescent probes.[8][9] Its structure offers a trifecta of strategic advantages:

  • The Indole Core: Serves as the foundational fluorophore and an excellent electron donor.[7][10]

  • The 3-Carbaldehyde Group: A highly reactive aldehyde that provides a direct handle for building extended π-conjugated systems through reliable C-C bond-forming reactions.[11]

  • The 7-Benzyloxy Group: A stable protecting group for the phenol, preventing unwanted side reactions and enhancing solubility in organic solvents during synthesis. It can be readily removed in a final step if a free hydroxyl group is desired for analyte interaction or to modulate solubility.

This guide will focus on leveraging the reactivity of the 3-carbaldehyde to construct novel probes.

Probe Design Principles & Fluorescence Mechanisms

A fluorescent probe is typically composed of three key components: a fluorophore (the light-emitting unit), a recognition moiety (for binding to a specific analyte), and a linker.[3][12] The design strategy hinges on modulating the fluorescence output of the fluorophore upon interaction with the target. Key mechanisms include:

  • Intramolecular Charge Transfer (ICT): This is a dominant mechanism in probes with electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system. Upon excitation, an electron moves from the donor to the acceptor, creating a large dipole moment in the excited state. The emission wavelength is highly sensitive to the polarity of the local environment, making ICT probes excellent sensors for solvent polarity or binding events that alter their microenvironment.[3]

  • Photoinduced Electron Transfer (PET): In PET-based probes, a fluorophore is linked to an electron-rich (donor) or electron-poor (acceptor) moiety. In the "off" state, fluorescence is quenched because an electron transfer occurs between the receptor and the excited fluorophore. Binding of an analyte to the receptor alters its electronic properties, inhibiting the PET process and "turning on" fluorescence.[1][4]

The indole nucleus in our starting material acts as a potent electron donor, making the synthesis of ICT-based probes particularly straightforward and effective.

Probe_Design cluster_0 Fluorescent Probe Architecture Fluorophore Fluorophore (e.g., Indole Core) Linker Linker (π-conjugated system) Fluorophore->Linker extends conjugation Recognition Recognition Group (Analyte Binding Site) Linker->Recognition connects Analyte Target Analyte (e.g., Ion, pH, Enzyme) Recognition->Analyte binds Signal Fluorescence Signal (On/Off/Shift) Analyte->Signal modulates

Caption: General architecture of a fluorescent probe.

Core Synthetic Strategy: The Knoevenagel Condensation

The most direct and versatile method for elaborating this compound into a push-pull fluorophore is the Knoevenagel condensation .[13] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).

Causality: The purpose of this reaction is to create a new C=C double bond, extending the π-conjugation of the indole core. When the active methylene compound contains a strong electron-accepting group (like nitrile, -CN), the resulting molecule possesses the donor-π-acceptor (D-π-A) architecture required for strong ICT characteristics.[14]

Synthetic_Workflow Start 7-Benzyloxyindole- 3-carbaldehyde (Donor) Reaction Knoevenagel Condensation (Base Catalyst, Solvent) Start->Reaction ActiveMethylene Active Methylene Compound (Acceptor) ActiveMethylene->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (Column Chromatography) Intermediate->Purification Product Final Probe (D-π-A Fluorophore) Purification->Product

Caption: General workflow for probe synthesis.

Detailed Protocol: Synthesis of a Solvatochromic Indole-Acrylonitrile Probe

This protocol details the synthesis of a novel D-π-A probe, (E)-2-(7-(benzyloxy)-1H-indol-3-yl)-3-(phenyl)acrylonitrile, a compound designed to exhibit solvatochromic properties ideal for sensing changes in environmental polarity.[15]

Principle: The aldehyde of this compound undergoes a Knoevenagel condensation with 2-phenylacetonitrile. Piperidine is chosen as an effective, mild organic base catalyst that facilitates the reaction without requiring harsh conditions. Ethanol is an excellent solvent as it readily dissolves the reactants and is easy to remove post-reaction.[13]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )SupplierNotes
This compound92855-65-7251.28Major Chemical SupplierStarting material
2-Phenylacetonitrile140-29-4117.15Major Chemical SupplierActive methylene compound
Piperidine110-89-485.15Major Chemical SupplierBase catalyst; use in a fume hood
Ethanol (Absolute)64-17-546.07Major Chemical SupplierReaction solvent
Dichloromethane (DCM)75-09-284.93Major Chemical SupplierFor extraction and chromatography
Hexane110-54-386.18Major Chemical SupplierFor chromatography
Ethyl Acetate141-78-688.11Major Chemical SupplierFor chromatography
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Major Chemical SupplierDrying agent
Silica Gel (60-120 mesh)7631-86-9-Major Chemical SupplierFor column chromatography
Step-by-Step Experimental Protocol
  • Reactant Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 3.98 mmol).

    • Add absolute ethanol (20 mL) and stir until the solid is completely dissolved.

    • Add 2-phenylacetonitrile (0.51 g, 4.38 mmol, 1.1 equivalents).

    • Finally, add piperidine (0.2 mL, ~2.0 mmol, 0.5 equivalents) to the mixture dropwise using a syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

    • Causality: Refluxing provides the necessary activation energy for the condensation while the condenser prevents solvent loss.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aldehyde spot and the appearance of a new, typically more fluorescent, product spot indicates completion.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in dichloromethane (DCM, 50 mL).

    • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 30 mL) to remove the piperidine catalyst, followed by a saturated brine solution (1 x 30 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again via rotary evaporation to yield the crude solid product.[14]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product (dissolved in a minimal amount of DCM) onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20).

    • Collect the fractions containing the pure product (identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield the pure probe as a solid (typically yellow or orange).

Characterization
  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties (absorption and emission maxima, Stokes shift, quantum yield).

Application Example: Solvatochromism Study

The D-π-A structure of the synthesized probe makes it highly sensitive to solvent polarity.

Protocol:

  • Prepare stock solutions of the probe in a low-polarity solvent (e.g., 1 mM in Toluene).

  • Prepare a series of cuvettes containing solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Methanol).

  • Add a small aliquot of the stock solution to each cuvette to achieve a final concentration of ~10 µM.

  • Record the fluorescence emission spectrum for each solution using a fixed excitation wavelength (determined from the absorption maximum).

  • Plot the emission maximum (λ_em) against the solvent polarity parameter (e.g., Lippert-Mataga plot) to visualize the solvatochromic shift.

Solvatochromism Energy levels of an ICT probe in different solvents. cluster_0 Low Polarity Solvent (e.g., Toluene) cluster_1 High Polarity Solvent (e.g., Methanol) GS_low Ground State (S₀) ES_low Excited State (S₁) GS_low->ES_low Absorption ES_low->GS_low Emission (Blue-shifted) GS_high Ground State (S₀) ES_high Excited State (S₁) (Stabilized) GS_high->ES_high Absorption ES_high->GS_high Emission (Red-shifted)

Caption: Solvatochromism in an ICT fluorescent probe.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Inactive catalyst; insufficient heat.Use fresh piperidine; ensure the reaction is at a steady reflux. Consider a stronger base like pyrrolidine.
Multiple Products on TLC Side reactions; decomposition of starting material.Lower the reaction temperature; reduce reaction time. Ensure starting materials are pure.
Difficulty in Purification Product and impurities have similar polarity.Use a different solvent system for chromatography (e.g., DCM/Methanol or Toluene/Acetone). Recrystallization may also be an option.
Low Yield Incomplete reaction; loss during work-up/purification.Increase reaction time; be careful during extraction and combine all organic layers. Optimize chromatography elution.

Conclusion and Future Outlook

This compound is a powerful and versatile platform for the rational design and synthesis of novel fluorescent probes. The Knoevenagel condensation provides a robust and high-yielding pathway to D-π-A fluorophores with tunable photophysical properties. The resulting probes can be employed as sensors for microenvironmental changes or further functionalized at the indole nitrogen to introduce specific recognition moieties for bio-analyte detection.[16] Future work will focus on adapting these core structures for applications in targeted live-cell imaging and the development of theranostic agents.[4]

References

  • NAGANO, T., et al. (2006). Development of fluorescent probes for bioimaging applications. Proceedings of the Japan Academy, Series B, 82(8), pp.265-276. [Link]
  • CD BioSciences. (n.d.). Fluorescent Probes in Bioimaging. Imaging Technology. [Link]
  • Let's talk Science. (2023). Fluorescent Probes: Illuminating the Secrets of Molecular Mechanisms. YouTube. [Link]
  • Wang, R., et al. (2021).
  • Liu, H.-W., et al. (2023). Fluorescent Probes for Biological Species and Microenvironments: from Rational Design to Bioimaging Applications. Accounts of Chemical Research, 56(3), pp.245-257. [Link]
  • Chan, K.L., et al. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. Methods in Enzymology, 639, pp.191-215. [Link]
  • Shmanai, V.V., et al. (2003). A Convenient Synthesis of Cyanine Dyes: Reagents for the Labeling of Biomolecules. Helvetica Chimica Acta, 86(7), pp.2464-2479. [Link]
  • Kim, H.N., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Chemosensors, 9(8), 221. [Link]
  • Silva, G.K.A., et al. (2023). Indole-based Fluorometric and Colorimetric Chemosensors for the Selective Detection of Cu2+. Current Scientia. [Link]
  • Cooper, M., et al. (2011). Facile synthesis of symmetric, monofunctional cyanine dyes for imaging applications. Tetrahedron Letters, 52(20), pp.2628-2630. [Link]
  • ResearchGate. (n.d.). Small-molecule fluorogenic probes based on indole scaffold. Request PDF. [Link]
  • Colenda, C.B., et al. (2018). Indole-based fluorescence sensors for both cations and anions. Inorganica Chimica Acta, 482, pp.478-490. [Link]
  • Oliveira, E., et al. (2014). Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups as new colored materials. Photochemical & Photobiological Sciences, 13(2), pp.257-266. [Link]
  • LookChem. (n.d.). Cas 92855-65-7,this compound. [Link]
  • Patonay, G., et al. (2004). Chiral indole intermediates and their fluorescent cyanine dyes containing functional groups.
  • van den Berg, A.W.C., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), pp.402-408. [Link]
  • Naik, H.V., et al. (2015). Synthesis of Diphenylamine-Based Novel Fluorescent Styryl Colorants by Knoevenagel Condensation Using a Conventional Method, Biocatalyst, and Deep Eutectic Solvent. Industrial & Engineering Chemistry Research, 54(16), pp.4242-4248. [Link]
  • Liu, H., et al. (2016). A 3,7-Dihydroxyphenoxazine-based Fluorescent Probe for Selective Detection of Intracellular Hydrogen Peroxide. Chemistry, an Asian journal, 11(6), pp.931-935. [Link]
  • Zhang, X., et al. (2023). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. Molecules, 28(23), 7808. [Link]
  • ResearchGate. (n.d.). Green Synthesis of Deep Blue Fluorescent Benzofuroindole. Request PDF. [Link]
  • Carlucci, C., et al. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 27(19), 6666. [Link]
  • ResearchGate. (n.d.). A benzaldehyde–indole fused chromophore-based fluorescent probe for double-response to cyanide and hypochlorite in living cells. Request PDF. [Link]
  • Xu, H., et al. (2022). Naphthalimide appended isoquinoline fluorescent probe for specific detection of Al3+ ions and its application in living cell imaging. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 265, 120364. [Link]
  • ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Request PDF. [Link]
  • Zhang, L., et al. (2015). Synthesis and Characterization of an Al3+-Selective Fluorescent Probe. Sensors & Transducers, 186(3), pp.120-124. [Link]
  • ResearchGate. (n.d.). (PDF) Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][1][4][17]triazines and indole-3-carbaldehyde Schiff Bases. [Link]
  • ResearchGate. (n.d.). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

Sources

Application Notes and Protocols for 7-Benzyloxyindole-3-carbaldehyde in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a forward-looking guide on the potential applications of 7-Benzyloxyindole-3-carbaldehyde as a versatile building block for novel organic electronic materials. While direct literature on its use in this specific context is emerging, its inherent chemical functionalities—a reactive aldehyde group and a modifiable indole nitrogen—present significant opportunities for the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers. This guide outlines proposed synthetic routes to create hole-transporting materials and conductive polymer precursors, complete with detailed experimental protocols. Furthermore, it provides comprehensive procedures for the characterization of these novel materials and the fabrication of prototype electronic devices. All proposed methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction: The Untapped Potential of this compound

This compound is a readily available chemical intermediate, primarily utilized in medicinal chemistry and the synthesis of bioactive molecules.[1][2][3] However, its molecular architecture holds significant promise for the field of organic electronics. The indole core is an electron-rich heterocycle known to facilitate hole transport, a critical function in many organic electronic devices.[4][5] The presence of a carbaldehyde at the 3-position and a benzyloxy group at the 7-position offers strategic points for chemical modification to tune the electronic and physical properties of resulting materials.[6][7]

This application note will explore the prospective use of this compound in two key areas:

  • As a precursor to novel hole-transporting materials (HTMs) for use in OLEDs and perovskite solar cells.

  • As a monomer for the synthesis of new conductive polymers.

We will provide detailed, step-by-step protocols for the synthesis and characterization of these proposed materials, along with a guide to their incorporation into basic device structures.

Proposed Synthetic Pathways and Protocols

Synthesis of a Novel Hole-Transporting Material via Knoevenagel Condensation

The aldehyde functionality of this compound is amenable to Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[8][9][10] By reacting it with an active methylene compound, we can extend the π-conjugation of the indole core, a key strategy in designing materials with appropriate energy levels for charge injection and transport.

Target Molecule 1 (TM1): 2-(7-(benzyloxy)-1H-indol-3-yl)methylene)malononitrile

TM1_Synthesis start 7-Benzyloxyindole- 3-carbaldehyde product Target Molecule 1 (TM1) start->product Piperidine, Ethanol, Reflux reagent Malononitrile reagent->product

Caption: Proposed synthesis of Target Molecule 1 (TM1).

Protocol 2.1: Synthesis of TM1

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.51 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 50 mL of absolute ethanol.[6]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure TM1.

  • Characterization: Confirm the structure of TM1 using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Triarylamine-based Hole-Transporting Material via N-Arylation

The indole nitrogen can be functionalized through N-arylation reactions, a powerful method to introduce hole-transporting moieties like triarylamines.[11][12][13][14] This approach can enhance the hole mobility and improve the morphological stability of the resulting material.

Target Molecule 2 (TM2): 7-(benzyloxy)-1-(4-(diphenylamino)phenyl)-1H-indole-3-carbaldehyde

TM2_Synthesis start 7-Benzyloxyindole- 3-carbaldehyde product Target Molecule 2 (TM2) start->product CuI, L-proline, K₂CO₃, DMSO, 90 °C reagent 4-Iodo-N,N-diphenylaniline reagent->product

Caption: Proposed synthesis of Target Molecule 2 (TM2).

Protocol 2.2: Synthesis of TM2

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (2.51 g, 10 mmol), 4-iodo-N,N-diphenylaniline (3.87 g, 11 mmol), copper(I) iodide (0.19 g, 1 mmol), L-proline (0.23 g, 2 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add 50 mL of anhydrous dimethyl sulfoxide (DMSO).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 24-48 hours under an argon atmosphere. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product TM2 by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Monomer for Conductive Polymers via Suzuki Coupling

To prepare a polymerizable monomer, the indole ring can be functionalized with a polymerizable group, such as a vinyl group, through a Suzuki coupling reaction.[15][16][17][18] For this, this compound would first need to be halogenated.

Protocol 2.3.1: Bromination of this compound

  • Reaction Setup: Dissolve this compound (2.51 g, 10 mmol) in 50 mL of N,N-dimethylformamide (DMF) in a flask protected from light.

  • Bromination: Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.78 g, 10 mmol) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.

  • Work-up and Purification: Pour the reaction mixture into ice-water and collect the precipitate. Wash with water and dry to obtain the bromo-derivative.

Target Monomer 1 (TMo1): 7-(benzyloxy)-5-vinyl-1H-indole-3-carbaldehyde

TMo1_Synthesis start 5-Bromo-7-benzyloxy- indole-3-carbaldehyde product Target Monomer 1 (TMo1) start->product Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 80 °C reagent Potassium vinyltrifluoroborate reagent->product OLED_Device cluster_0 OLED Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (e.g., Alq3) ETL->Cathode EML Emissive Layer (Host:CBP, Dopant:Ir(ppy)₃) EML->ETL HTL Hole Transport Layer (e.g., TM1 or TM2) HTL->EML HIL Hole Injection Layer (e.g., PEDOT:PSS) HIL->HTL Anode Anode (ITO) Anode->HIL

Sources

Application Note: Synthesis of Novel Amines via Reductive Amination of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole ring is a key strategy in drug discovery, and the introduction of amine functionalities is a particularly valuable transformation, as it allows for the modulation of pharmacological properties such as solubility, basicity, and receptor-binding interactions. Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[3][4][5] This application note provides a detailed protocol for the synthesis of secondary and tertiary amines via the reductive amination of 7-Benzyloxyindole-3-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules.[1][2]

The 7-benzyloxy group serves as a crucial protecting group for the indole nitrogen, preventing undesired side reactions and allowing for selective functionalization at the 3-position. This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for the reductive amination of aldehydes in the presence of various functional groups.[6][7][8] Its key advantage over other hydride reagents, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), lies in its reduced reactivity towards the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[3][9] Furthermore, it obviates the need for the isolation of the intermediate imine, allowing for a convenient one-pot procedure.[4][8]

Reaction Mechanism

The reductive amination of an aldehyde with a primary or secondary amine proceeds through a two-step sequence within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield a protonated imine, known as an iminium ion. The equilibrium of this step is driven forward by the removal of water.[4][10]

  • Reduction: The iminium ion is then selectively reduced by sodium triacetoxyborohydride to afford the final amine product. The steric bulk and attenuated reactivity of NaBH(OAc)₃ allow it to preferentially reduce the electrophilic iminium ion over the starting aldehyde.[3][8][9]

Visualizing the Reductive Amination Pathway

Reductive_Amination_Mechanism Aldehyde This compound Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + R¹R²NH Amine Primary or Secondary Amine (R¹R²NH) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Target Amine Iminium->Product + NaBH(OAc)₃ - NaB(OH)(OAc)₂

Caption: General mechanism of reductive amination.

Experimental Protocols

Materials and Reagents
  • This compound

  • Selected primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Protocol 1: Synthesis of a Secondary Amine (N-benzyl-1-(7-(benzyloxy)-1H-indol-3-yl)methanamine)
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Acid Catalyst: Add glacial acetic acid (1.2 eq) to the reaction mixture. The acetic acid catalyzes the formation of the iminium ion.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Protocol 2: Synthesis of a Tertiary Amine (7-(benzyloxy)-3-(morpholinomethyl)-1H-indole)
  • Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, place this compound (1.0 eq).

  • Solvent and Amine: Add anhydrous DCM (to 0.1 M) followed by morpholine (1.2 eq).

  • Acid Catalyst: Introduce glacial acetic acid (1.2 eq) to the mixture.

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Reaction Progression: Allow the reaction to stir at room temperature for 6-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching and Extraction: Work up the reaction as described in Protocol 1, using saturated aqueous NaHCO₃ to neutralize the acid and quenching any remaining reducing agent. Extract the product into DCM.

  • Purification: After drying and concentrating the organic phase, purify the residue by silica gel chromatography to isolate the desired tertiary amine.

Summary of Reaction Parameters

ParameterSecondary Amine SynthesisTertiary Amine SynthesisRationale
Aldehyde This compound (1.0 eq)This compound (1.0 eq)Starting material for the synthesis.
Amine Primary Amine (e.g., Benzylamine, 1.1 eq)Secondary Amine (e.g., Morpholine, 1.2 eq)A slight excess of the amine drives the imine formation equilibrium.
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (1.5 eq)A mild and selective reagent for reducing the iminium ion intermediate.[8][9]
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)A common aprotic solvent for reductive amination that is compatible with NaBH(OAc)₃.[8]
Catalyst Glacial Acetic Acid (1.2 eq)Glacial Acetic Acid (1.2 eq)Facilitates the formation of the iminium ion intermediate.[7]
Temperature Room TemperatureRoom TemperatureMild conditions are generally sufficient for this transformation.
Reaction Time 4-12 hours6-18 hoursReaction times may vary depending on the specific amine used.

Experimental Workflow Visualization

Experimental_Workflow Start Start: this compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve AddAmine Add Amine (Primary or Secondary) Dissolve->AddAmine AddAcid Add Acetic Acid AddAmine->AddAcid AddReductant Add NaBH(OAc)₃ AddAcid->AddReductant Stir Stir at Room Temperature AddReductant->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (NaHCO₃, Brine) Monitor->Workup Reaction Complete Extract Extract with DCM Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Final Product: Amine Purify->End

Caption: Step-by-step workflow for the synthesis of amines.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of NaBH(OAc)₃ can be added. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the reducing agent and inhibit imine formation.

  • Formation of Alcohol Byproduct: The formation of 7-benzyloxyindole-3-methanol indicates that the aldehyde is being reduced. This can occur if the imine formation is slow. Using a slight excess of the amine and ensuring the presence of the acid catalyst can mitigate this.

  • Purification Challenges: The polarity of the synthesized amines can vary significantly. Careful selection of the TLC and column chromatography eluent system is crucial for effective purification.

  • Deprotection: The benzyloxy group is stable under these reductive amination conditions. Subsequent deprotection, if required, can be achieved through standard methods such as catalytic hydrogenation (e.g., H₂, Pd/C).

Conclusion

This application note provides a robust and reliable protocol for the synthesis of secondary and tertiary amines from this compound using reductive amination with sodium triacetoxyborohydride. The mild reaction conditions, operational simplicity, and high selectivity make this method a valuable tool for medicinal chemists and drug development professionals in the synthesis of novel indole-based compounds with potential therapeutic applications.

References

  • ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • Wikipedia. (n.d.). Reductive amination.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • Myers, A. (n.d.). Myers Chem 115.
  • Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules.
  • Reddit. (2023, November 3). Reductive amination NaB(AcO)3. r/OrganicChemistry.
  • Boros, E. E., et al. (2009, May 1). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. Journal of Organic Chemistry, 74(9), 3587-90.
  • Muchowski, J. M., & Hess, P. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
  • ResearchGate. (n.d.). Reductive amination of aldehydes and ketones with nitro compounds. (a)....
  • LookChem. (n.d.). Cas 92855-65-7,this compound.

Sources

Application Note & Protocol: The Wittig Olefination of 7-Benzyloxyindole-3-carbaldehyde for the Synthesis of Vinylindoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the Wittig reaction, a cornerstone of modern organic synthesis, specifically tailored for the olefination of 7-Benzyloxyindole-3-carbaldehyde. Indole derivatives are privileged scaffolds in medicinal chemistry, and the introduction of a vinyl group at the C3 position via the Wittig reaction opens avenues for further functionalization and the development of novel therapeutic agents.[1][2][3] This protocol details the in-situ generation of a phosphorus ylide and its subsequent reaction with the indole aldehyde, offering insights into the underlying mechanism, practical experimental procedures, purification strategies, and troubleshooting.

Introduction: The Strategic Importance of Vinylindoles

The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, remains an unparalleled method for the synthesis of alkenes from carbonyl compounds.[4][5] Its reliability and broad functional group tolerance make it an indispensable tool for synthetic chemists.[6][7] The reaction's power lies in its ability to form a carbon-carbon double bond at a precise location, replacing a carbonyl oxygen with a carbon group from a phosphorus ylide, also known as a Wittig reagent.[8][9]

The substrate of focus, this compound, is a valuable intermediate in synthetic organic chemistry and drug development.[1][3] The indole core is a fundamental component of numerous natural products and pharmaceuticals, while the benzyloxy group at the 7-position serves as a versatile protecting group that can be removed later in a synthetic sequence. The aldehyde functionality at the C3-position is a prime handle for elaboration.

Converting this aldehyde to a vinyl group (C=CH₂) creates a 3-vinylindole, a highly useful building block for reactions such as Diels-Alder cycloadditions, Heck couplings, and metathesis, thereby enabling the rapid construction of complex molecular architectures.[10][11] This guide provides researchers and drug development professionals with a robust and detailed protocol to perform this critical transformation efficiently and effectively.

The Wittig Reaction: Mechanism and Rationale

The Wittig reaction proceeds through a well-established mechanistic pathway involving the formation of a key four-membered ring intermediate. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

Pillar 1: Ylide Generation The process begins with the deprotonation of a phosphonium salt. The protons on the carbon adjacent to the positively charged phosphorus are acidic and can be removed by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the phosphorus ylide.[4][7][8] The ylide is a resonance-stabilized species with significant nucleophilic character at the carbon atom.

Pillar 2: Oxaphosphetane Formation & Decomposition The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[7][12] This is followed by intramolecular cyclization to form a four-membered heterocyclic intermediate known as an oxaphosphetane.[7][8][9] This intermediate is typically unstable and spontaneously decomposes in an irreversible, exothermic step to yield the final products: the desired alkene and triphenylphosphine oxide (TPPO).[7] The formation of the very strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.[13]

Wittig_Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_reaction Step 2: Olefination Phosphonium R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-C⁻H-P⁺Ph₃ (Ylide/Wittig Reagent) Phosphonium->Ylide + Base Base Strong Base (e.g., n-BuLi) Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane Aldehyde R'-CHO (this compound) Aldehyde->Oxaphosphetane + Ylide Alkene R-CH=CH-R' (Alkene Product) Oxaphosphetane->Alkene TPPO O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->TPPO Decomposition

Caption: General mechanism of the Wittig reaction.

Stereoselectivity: The geometry (E/Z) of the resulting alkene is influenced by the nature of the 'R' group on the ylide.[6]

  • Unstabilized Ylides (R = alkyl): These are highly reactive and typically lead to (Z)-alkenes through a kinetically controlled pathway.

  • Stabilized Ylides (R = electron-withdrawing group like CO₂R, CN): These are less reactive, allowing for equilibration of intermediates, which favors the formation of the more thermodynamically stable (E)-alkene.[9][14]

For this protocol, we will use methyltriphenylphosphonium bromide to generate an unstabilized ylide (Ph₃P=CH₂), which will react with the aldehyde to form a terminal alkene (a vinyl group). In this specific case, E/Z isomerism is not a factor.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-Benzyloxy-3-vinyl-1H-indole from this compound.

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Key Hazards
This compound92855-65-7C₁₆H₁₃NO₂251.28Skin/Eye Irritant
Methyltriphenylphosphonium bromide1779-49-3C₁₉H₁₈BrP357.23Irritant
n-Butyllithium (n-BuLi), 2.5 M in hexanes109-72-8C₄H₉Li64.06Pyrophoric, Corrosive, Water-Reactive
Anhydrous Tetrahydrofuran (THF)109-99-9C₄H₈O72.11Flammable, Peroxide-former
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-9NH₄Cl53.49Irritant
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Suspected Carcinogen, Irritant
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37None
Experimental Workflow

Workflow A 1. Prepare Ylide (Phosphonium Salt + n-BuLi in THF at 0°C) B 2. Add Aldehyde Solution (Dropwise addition to ylide at 0°C) A->B C 3. Reaction (Warm to RT, stir for 2-4 hours) B->C D 4. Quench (Add sat. aq. NH₄Cl) C->D E 5. Workup (Extract with DCM, wash with brine) D->E F 6. Dry & Concentrate (Dry over MgSO₄, evaporate solvent) E->F G 7. Purify (Silica gel column chromatography) F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Safety First: This reaction must be performed in a well-ventilated fume hood. n-Butyllithium is pyrophoric and reacts violently with water. All glassware must be flame- or oven-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).

Part A: In-situ Generation of the Wittig Reagent

  • To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.2 equivalents, e.g., 1.70 g, 4.76 mmol).

  • Add anhydrous THF (30 mL) via syringe. Stir the resulting white suspension.

  • Cool the flask to 0 °C using an ice-water bath.

  • While stirring vigorously, slowly add n-butyllithium (2.5 M solution in hexanes, 1.1 equivalents, e.g., 1.74 mL, 4.36 mmol) dropwise via syringe over 10 minutes. A deep yellow or orange color will develop, indicating the formation of the ylide (methylenetriphenylphosphorane).[12]

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete ylide formation.[11]

Part B: Wittig Reaction 6. In a separate dry flask, dissolve this compound (1.0 equivalent, e.g., 1.0 g, 3.98 mmol) in a minimal amount of anhydrous THF (~15 mL).[12] 7. Using a syringe, add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C over 15 minutes. The deep color of the ylide may fade. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The starting aldehyde should be consumed, and a new, less polar spot corresponding to the product should appear.

Part C: Workup and Purification 10. Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL).[12] 11. Transfer the mixture to a separatory funnel and add deionized water (~30 mL) and dichloromethane (DCM, ~50 mL). Shake well and separate the layers. 12. Extract the aqueous layer with DCM (2 x 30 mL). 13. Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL). 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. 15. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide (TPPO). Purify this residue using silica gel column chromatography.[12]

  • Stationary Phase: Silica gel (230-400 mesh).
  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 15%). The alkene product is significantly less polar than the TPPO byproduct.
  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 7-Benzyloxy-3-vinyl-1H-indole as a solid.

Troubleshooting and Best Practices

IssuePossible Cause(s)Suggested Solution(s)
No reaction / Low Yield 1. Inactive ylide due to moisture or air exposure. 2. Impure starting aldehyde. 3. Insufficient reaction time.1. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use a fresh, titrated bottle of n-BuLi. 2. Check the purity of the aldehyde by NMR or melting point. 3. Monitor the reaction by TLC and allow it to stir for a longer duration if necessary.
Complex Product Mixture 1. Side reactions from unstabilized ylide. 2. Decomposition of starting material or product.1. Maintain low temperatures (0 °C) during ylide generation and aldehyde addition. 2. Avoid excessive heating during workup and purification. The indole nucleus can be sensitive.
Difficulty Removing TPPO Triphenylphosphine oxide (TPPO) is notoriously difficult to separate from some products due to similar polarities.1. Careful column chromatography is the most reliable method. 2. Alternative workups exist, such as precipitation of TPPO as a salt with MgBr₂ or conversion to a water-soluble phosphonium salt.[15]

Conclusion

This application note provides a validated and detailed protocol for the Wittig olefination of this compound. By following this procedure, researchers can reliably synthesize 7-Benzyloxy-3-vinyl-1H-indole, a versatile intermediate for the construction of more complex, biologically active molecules. The principles and techniques described herein—from the careful handling of air-sensitive reagents to the strategic purification of the final product—are fundamental to modern synthetic chemistry and are broadly applicable to other Wittig reactions. This protocol serves as a practical tool for professionals in academic research and the pharmaceutical industry, facilitating the advancement of drug discovery programs.[10][11][16]

References

  • Eitel, M., & Pindur, U. (1989). Selective Wittig Reactions for the Synthesis of Variously Substituted 2-Vinylindoles. Synthesis, 1989(05), 364-367. ([Link])
  • Li, J., et al. (2018). Facile synthesis of 2-vinylindolines via a phosphine-mediated α-umpolung/Wittig olefination/cyclization cascade process.
  • OpenStax. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. ([Link])
  • De Silva, S. O., & Snieckus, V. (1978). The Wittig Synthesis and Photocyclodehydrogenation of 3-(2-Aryl)Vinylindole Derivatives. Canadian Journal of Chemistry, 56(11), 1621-1627. ([Link])
  • Organic Chemistry Portal. Wittig Reaction. ([Link])
  • Wikipedia. Wittig reaction. ([Link])
  • Gagnon, D., & Batey, R. A. (2009). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 11(16), 3562-3565. ([Link])
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. ([Link])
  • Chemistry LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. ([Link])
  • Gribble, G. W. (2016). Wittig–Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. ([Link])
  • AdiChemistry. WITTIG REACTION | MECHANISM. ([Link])
  • ResearchGate. (2017). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? ([Link])
  • Chemistry LibreTexts. (2023). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. ([Link])
  • De Silva, S. O., & Snieckus, V. (1974). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Journal of Chemistry, 52(7), 1294-1306. ([Link])
  • LookChem. Cas 92855-65-7, this compound. ([Link])
  • Taylor, M. S., & Toste, F. D. (2011). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry, 9(16), 5700-5706. ([Link])
  • J&K Scientific. 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7. ([Link])
  • Organic Chemistry Data. Wittig Reaction - Common Conditions. ([Link])
  • Chegg. (2020). Solved In the following reaction, an indole—specifically, indole-2-carboxaldehyde—is subjected to two-separate well-known carbon-carbon coupling reactions in one pot. ([Link])
  • YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. ([Link])
  • University of Colorado Boulder. The Wittig Reaction: Synthesis of Alkenes. ([Link])
  • ResearchGate. (2014). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ([Link])

Sources

Application Notes and Protocols for the Biological Evaluation of Compounds Derived from 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 7-Benzyloxyindole Scaffold

7-Benzyloxyindole-3-carbaldehyde is a versatile starting material in medicinal chemistry, serving as a key building block for a diverse range of bioactive indole derivatives.[1] The indole core is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities. The presence of the benzyloxy group at the 7-position offers a strategic point for modification and can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Furthermore, the aldehyde at the 3-position is a reactive handle for various chemical transformations, allowing for the synthesis of diverse libraries of compounds.[1]

This guide provides an in-depth look at the biological evaluation of compounds derived from this scaffold, with a focus on their potential as anticancer, neuroprotective, and enzyme-inhibiting agents. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field.

Part 1: Anticancer Activity Evaluation

Derivatives of benzyloxy-containing scaffolds have demonstrated significant potential as anticancer agents.[2][3][4][5] The mechanism of action often involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby preventing the proliferation of cancer cells.[2] The following protocols are fundamental for assessing the anticancer efficacy of novel compounds derived from this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia).[2][6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).[6]

  • Test compound stock solution (e.g., 10 mM in DMSO).[6]

  • MTT solution (5 mg/mL in PBS).[6]

  • Dimethyl sulfoxide (DMSO).[6]

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48–72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Understanding the effect of a compound on the cell cycle is crucial for elucidating its mechanism of action. This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell line.

  • Complete cell culture medium.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • 70% Ethanol (ice-cold).

  • Propidium Iodide (PI) staining solution (containing RNase A).

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.

  • Harvest the cells by trypsinization and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in a particular phase (e.g., G2/M) would indicate cell cycle arrest.[2]

Data Presentation: Anticancer Activity

Quantitative data from these assays should be summarized for clear comparison.

Compound Derivative Target Cell Line IC50 (µM) Observed Mechanism
Example Compound A MCF-7 (Breast Cancer)5.2G2/M Phase Arrest
Example Compound B HL-60 (Leukemia)2.8Induction of Apoptosis
Example Compound C A549 (Lung Cancer)8.9G2/M Phase Arrest

Note: The data above is representative and should be replaced with experimental results.

Visualization: Anticancer Workflow

cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 7-Benzyloxyindole- 3-carbaldehyde deriv Synthesis of Derivative Library start->deriv viability Cell Viability Assay (MTT/XTT) deriv->viability cycle Cell Cycle Analysis (Flow Cytometry) viability->cycle apoptosis Apoptosis Assay (Annexin V) cycle->apoptosis ic50 IC50 Determination apoptosis->ic50 mechanism Mechanism of Action Elucidation ic50->mechanism

Caption: Workflow for anticancer evaluation of synthesized derivatives.

Part 2: Neuroprotective Activity Evaluation

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death.[7][8] Indole-based compounds have shown promise as neuroprotective agents, in part due to their antioxidant properties.[7][9]

Protocol 3: Assessment of Neuroprotection against Oxidative Stress

This protocol evaluates the ability of a test compound to protect neuronal cells (e.g., SH-SY5Y neuroblastoma cells) from oxidative stress-induced cell death, commonly initiated by hydrogen peroxide (H2O2).

Materials:

  • SH-SY5Y human neuroblastoma cell line.

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Test compound.

  • Hydrogen peroxide (H2O2).

  • MTT solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate for 5-7 days (e.g., using retinoic acid) to acquire a more neuron-like phenotype.

  • Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.

  • Induce oxidative stress by adding H2O2 (e.g., 500 µM) to the wells (except for the control group) and incubate for another 24 hours.[9]

  • Assess cell viability using the MTT assay as described in Protocol 1.

  • An effective neuroprotective compound will result in a higher percentage of cell viability in the presence of H2O2 compared to the H2O2-only treated group.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[9] DCFH-DA is a cell-permeable probe that is de-esterified intracellularly and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • SH-SY5Y cells.

  • Complete cell culture medium.

  • Test compound.

  • H2O2.

  • DCFH-DA probe.

  • Black, clear-bottom 96-well plates.

  • Fluorescence microplate reader.

Procedure:

  • Seed and differentiate SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Pre-treat the cells with the test compound for 24 hours.

  • Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Induce oxidative stress with H2O2.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points. A reduction in fluorescence in compound-treated cells compared to H2O2-only treated cells indicates antioxidant activity.[9]

Visualization: Neuroprotective Signaling Pathway

Many neuroprotective compounds act by activating the Nrf2-ARE pathway, a primary cellular defense against oxidative stress.[7][8]

cluster_stress Oxidative Stress cluster_compound Compound Action cluster_pathway Nrf2 Pathway cluster_outcome Cellular Outcome ROS ROS (e.g., from H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Compound Indole Derivative Compound->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation to nucleus Antioxidant Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant transcription Antioxidant->ROS Protection Neuroprotection Antioxidant->Protection

Caption: Activation of the Nrf2-ARE pathway by indole derivatives.

Part 3: Enzyme Inhibition Assays

The indole scaffold is a common feature in many enzyme inhibitors, including kinase inhibitors which are a major class of anticancer drugs.[10] Derivatives of this compound can be screened against a panel of kinases to identify potential therapeutic leads.

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method to determine the potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).[11] The luminescent signal is inversely proportional to kinase activity.[11]

Materials:

  • Test compound.

  • Recombinant protein kinase and its specific substrate.

  • Adenosine triphosphate (ATP).

  • Kinase reaction buffer.

  • DMSO.

  • Known kinase inhibitor (positive control).

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®).

  • White, opaque 384-well microplates.

  • Luminometer plate reader.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a kinase/substrate mixture in the reaction buffer.

    • Add the kinase/substrate mixture to the wells of the assay plate.

    • Prepare an ATP solution in the reaction buffer.

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate the plate in the dark for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the normalized data against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.[11]

Data Presentation: Kinase Inhibitory Activity
Compound Derivative Target Kinase IC50 (µM)
Example Compound D PI3K0.85
Example Compound E Akt1.20
Example Compound F mTOR0.50

Note: The data above is representative and should be replaced with experimental results. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy.[12]

Visualization: Kinase Inhibition Workflow

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound Serial Dilution of Compound reaction Incubate Compound + Kinase + Substrate + ATP compound->reaction enzyme Prepare Kinase, Substrate, ATP enzyme->reaction luminescence Add Luminescence Reagent (e.g., Kinase-Glo) reaction->luminescence read Read Luminescence luminescence->read curve Generate Dose-Response Curve read->curve ic50 Calculate IC50 curve->ic50

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The strategic use of this compound as a synthetic precursor opens the door to a vast chemical space of potentially therapeutic molecules. The protocols and application notes provided in this guide offer a comprehensive framework for the initial biological characterization of these novel compounds. By systematically evaluating their anticancer, neuroprotective, and enzyme-inhibitory activities, researchers can identify promising candidates for further preclinical and clinical development.

References

  • Abdel-Ghani, T. M., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer.
  • Garrido, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PubMed Central. [Link]
  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. [Link]
  • Gaikwad, R., et al. (2019). Cell viability assay of the synthesized compounds using two different....
  • Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. [Link]
  • Zhang, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. [Link]
  • Singh, A. A., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators.
  • ResearchGate. (n.d.).
  • Singh, A. A., et al. (2024).
  • MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
  • MDPI. (n.d.).
  • Li, X., et al. (2012).
  • BMG LABTECH. (2020). Kinase assays. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
  • Wang, S. F., et al. (2014). Synthesis and anticancer evaluation of benzyloxyurea derivatives. Chemical & Pharmaceutical Bulletin. [Link]
  • Semantic Scholar. (n.d.).
  • Madarakhandi, A., et al. (2025). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
  • Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
  • Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach.
  • ResearchGate. (n.d.).
  • MDPI. (2023).
  • PubMed. (2021). Synthesis, Anti-inflammatory Activity, and In Silico Studies of Some New 3-({P-Dimethylamino}benzylidenehydrazinylidene)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Benzyloxyindole-3-carbaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Benzyloxyindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance and troubleshooting strategies for the successful column chromatography purification of this versatile intermediate.

Introduction

This compound is a key building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Its purification is a critical step to ensure the integrity and success of subsequent synthetic transformations. This guide provides a comprehensive overview of the purification process by column chromatography, addressing common challenges and offering practical, field-proven solutions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful purification and handling.

PropertyValueSource
Appearance Off-white to yellow or orange solid[1]
Molecular Formula C₁₆H₁₃NO₂[1]
Molecular Weight 251.28 g/mol [1]
Melting Point 152-155 °C
Solubility Moderately soluble in ethyl acetate, dichloromethane, and tetrahydrofuran. Sparingly soluble in water.
Stability Air-sensitive. Indole-3-carbaldehydes are generally stable under physiological conditions.[3]
Storage Store under an inert gas (nitrogen or argon) at 2-8°C.

Experimental Protocol: Column Chromatography Purification

This protocol outlines a standard procedure for the purification of this compound on a gram scale. Adjustments may be necessary based on the scale of your reaction and the specific impurity profile.

Materials and Equipment:
  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Collection tubes or flasks

  • Rotary evaporator

Step-by-Step Protocol:
  • TLC Analysis of Crude Material:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent will give the desired product an Rf value of approximately 0.3-0.4.

    • Visualize the spots under a UV lamp and/or by staining with KMnO₄. Identify the spot corresponding to the product and any impurities.

  • Column Preparation (Slurry Packing Method):

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes). The amount of silica should be about 50-100 times the weight of the crude material.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through the packed silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution. Remove the solvent using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions in appropriately sized test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 10% to 30% ethyl acetate in hexanes.

  • Product Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

    • Dry the product under high vacuum to remove any residual solvent.

Troubleshooting Guide

dot graph "Troubleshooting_Guide" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Problem Encountered", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low or No Product Yield"]; PoorSeparation [label="Poor Separation of Product and Impurities"]; ProductStuck [label="Product Stuck on Column"]; Streaking [label="Product Streaking on TLC/Column"];

// Potential Causes for Low Yield Decomposition [label="Product Decomposition on Silica"]; WrongSolvent [label="Incorrect Mobile Phase Polarity"]; CoElution [label="Co-elution with Impurities"];

// Potential Causes for Poor Separation Overloading [label="Column Overloading"]; BadPacking [label="Improper Column Packing (Channeling)"]; WrongSolventSystem [label="Non-optimal Mobile Phase"];

// Potential Causes for Product Stuck TooPolar [label="Product is Too Polar for Eluent"]; AcidicSilica [label="Interaction with Acidic Silica"];

// Potential Causes for Streaking Insoluble [label="Sample Insolubility"]; AcidBase [label="Acidic/Basic Nature of Compound"];

// Solutions Sol_Decomposition [label="Use deactivated silica (add triethylamine to eluent) or switch to alumina.", shape=note, fillcolor="#FBBC05"]; Sol_WrongSolvent [label="Perform thorough TLC analysis to find optimal mobile phase (Rf ~0.3).", shape=note, fillcolor="#FBBC05"]; Sol_CoElution [label="Run a shallower gradient or use a different solvent system.", shape=note, fillcolor="#FBBC05"]; Sol_Overloading [label="Use a larger column or less crude material.", shape=note, fillcolor="#FBBC05"]; Sol_BadPacking [label="Repack the column carefully using the slurry method.", shape=note, fillcolor="#FBBC05"]; Sol_WrongSolventSystem [label="Experiment with different solvent mixtures (e.g., dichloromethane/hexanes).", shape=note, fillcolor="#FBBC05"]; Sol_TooPolar [label="Increase the polarity of the mobile phase significantly (e.g., add methanol).", shape=note, fillcolor="#FBBC05"]; Sol_AcidicSilica [label="Add a small amount of a base (e.g., 0.1% triethylamine) to the eluent.", shape=note, fillcolor="#FBBC05"]; Sol_Insoluble [label="Use the dry loading technique.", shape=note, fillcolor="#FBBC05"]; Sol_AcidBase [label="Add a modifier to the mobile phase (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).", shape=note, fillcolor="#FBBC05"];

// Connections Start -> LowYield; Start -> PoorSeparation; Start -> ProductStuck; Start -> Streaking;

LowYield -> Decomposition -> Sol_Decomposition; LowYield -> WrongSolvent -> Sol_WrongSolvent; LowYield -> CoElution -> Sol_CoElution;

PoorSeparation -> Overloading -> Sol_Overloading; PoorSeparation -> BadPacking -> Sol_BadPacking; PoorSeparation -> WrongSolventSystem -> Sol_WrongSolventSystem;

ProductStuck -> TooPolar -> Sol_TooPolar; ProductStuck -> AcidicSilica -> Sol_AcidicSilica;

Streaking -> Insoluble -> Sol_Insoluble; Streaking -> AcidBase -> Sol_AcidBase; } enddot Figure 1: Troubleshooting flowchart for column chromatography.

Frequently Asked Questions (FAQs)

Q1: My product appears as a streak rather than a defined spot on the TLC plate. What could be the cause?

A1: Streaking on a TLC plate can be due to several factors:

  • Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Compound is too polar: The compound may have a strong affinity for the silica gel. Try a more polar mobile phase.

  • Acidic or basic nature: The indole nitrogen can interact with the slightly acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.

  • Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely dissolved before spotting.

Q2: I'm not getting good separation between my product and an impurity, even though they have different Rf values on the TLC plate. What should I do?

A2: This is a common issue and can be addressed by:

  • Optimizing the mobile phase: A small change in the solvent ratio can sometimes significantly improve separation. Try running several TLCs with slightly different solvent compositions to find the optimal system.

  • Using a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve resolution.

  • Column dimensions: A longer, narrower column will generally provide better separation than a short, wide one.

  • Dry loading: This technique often leads to a more uniform application of the sample to the column, resulting in better separation.

Q3: My product seems to be decomposing on the column. How can I prevent this?

A3: Indoles can be sensitive to the acidic nature of silica gel.

  • Deactivating the silica gel: You can neutralize the silica gel by adding a small percentage of a base, like triethylamine (0.1-1%), to your mobile phase.

  • Using an alternative stationary phase: If deactivation is not effective, consider using a different stationary phase such as neutral alumina.

  • Work quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the elution).

Q4: What are the likely impurities I might encounter?

A4: If the this compound was synthesized via a Vilsmeier-Haack reaction from 7-benzyloxyindole, common impurities could include:

  • Unreacted 7-benzyloxyindole: This starting material is less polar than the product and should elute first.

  • N,N-Dimethylformamide (DMF): The solvent used in the Vilsmeier-Haack reaction is very polar and will likely be washed out with the solvent front or remain on the column.

  • Side-products from the Vilsmeier reagent: These are typically polar and can be separated with a well-chosen mobile phase.

Visualizing the Workflow

dot graph "Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Crude this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="1. TLC Analysis\n(Determine optimal mobile phase, Rf ~0.3-0.4)"]; ColumnPacking [label="2. Column Packing\n(Slurry method with silica gel)"]; SampleLoading [label="3. Sample Loading\n(Dry loading recommended)"]; Elution [label="4. Elution & Fraction Collection\n(Start with low polarity, gradual increase if needed)"]; TLC_Fractions [label="5. TLC Analysis of Fractions"]; Combine [label="6. Combine Pure Fractions"]; Evaporation [label="7. Solvent Evaporation\n(Rotary Evaporator)"]; End [label="End: Pure this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> TLC; TLC -> ColumnPacking; ColumnPacking -> SampleLoading; SampleLoading -> Elution; Elution -> TLC_Fractions; TLC_Fractions -> Combine; Combine -> Evaporation; Evaporation -> End; } enddot Figure 2: A typical workflow for the purification of this compound.

References

  • Organic Syntheses. Procedure for Column Chromatography.
  • LookChem. Cas 92855-65-7, this compound.
  • Singh, S. et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1134-1139.
  • ChemEurope. Vilsmeier-Haack reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • NROChemistry. Vilsmeier-Haack Reaction.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. This compound.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • Knowledge UChicago. Supporting Information.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. Table of contents.
  • Wikipedia. Indole-3-carbaldehyde.
  • Chemsrc. 7-(Benzyloxy)-1H-indole-3-carbaldehyde.
  • Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Wiley-VCH. Supporting Information.
  • Reddit. What compounds are unstable in a silica gel column (chromatography).
  • ResearchGate. Synthesis of indole-3-carbaldehyde 1 by CAN-SiO2.
  • Wiley-VCH. Efficient Synthesis of 2-Substituted Indoles Based on Pd(OAc)2/t-Bu3P-Catalyzed Alkynylation/Amination of 1,2.

Sources

common side products in the synthesis of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Benzyloxyindole-3-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Here, we dissect the underlying chemistry to provide actionable, field-tested solutions and troubleshooting strategies.

Introduction to the Synthesis and Its Challenges

The formylation of 7-benzyloxyindole, most commonly achieved via the Vilsmeier-Haack reaction, is a cornerstone transformation for accessing a variety of pharmacologically relevant scaffolds. While seemingly straightforward, the electron-rich nature of the indole nucleus, further activated by the 7-benzyloxy group, presents a unique set of challenges. The reaction is often plagued by the formation of several side products, leading to reduced yields and complex purification profiles.

This guide provides a detailed examination of these side products, the mechanisms by which they form, and robust protocols to mitigate their presence, ensuring a more efficient and reproducible synthesis.

Part 1: Troubleshooting Guide - Common Side Products & Mitigation Strategies

This section addresses the most frequently encountered impurities. Each entry is structured as a question a researcher might ask, followed by a detailed explanation and a step-by-step mitigation protocol.

FAQ 1: My reaction yields a significant amount of a dark, insoluble material. What is it and how can I prevent it?

Answer: You are likely observing the formation of polymeric or resinous materials. This is a common issue when formylating electron-rich indoles.

Causality and Mechanism: The Vilsmeier reagent (formed from POCl₃ and DMF) is a powerful electrophile. Under conditions of elevated temperature or prolonged reaction times, the initially formed 3-carbaldehyde product, which is still electron-rich, can be attacked by another Vilsmeier reagent or other electrophilic species in the mixture. This can initiate a cascade of polymerization or oligomerization reactions, resulting in intractable tars. The indole nitrogen can also be implicated in these side reactions.

Mitigation Protocol: Strict Temperature Control

  • Pre-cool All Reagents: Before beginning the reaction, cool both the solution of 7-benzyloxyindole in DMF and the phosphoryl chloride (POCl₃) to 0 °C using an ice-salt bath.

  • Slow, Dropwise Addition: Add the POCl₃ to the DMF solution dropwise over a period of 30-60 minutes. This ensures that the exothermic formation of the Vilsmeier reagent does not cause a rapid temperature spike in the reaction vessel.

  • Maintain Low Temperature: Throughout the addition and the subsequent stirring period (typically 1-2 hours), meticulously maintain the internal reaction temperature between 0-5 °C.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. The reaction is often complete within 1-3 hours. Do not extend the reaction time unnecessarily.

  • Controlled Quench: Quench the reaction by slowly pouring the mixture onto crushed ice or into a pre-cooled aqueous solution of sodium acetate or sodium hydroxide. This deactivates any remaining Vilsmeier reagent and helps to precipitate the product cleanly.

FAQ 2: I've isolated a side product with two aldehyde groups. What is this and why did it form?

Answer: This is likely a di-formylated indole species. While formylation is highly regioselective for the C3 position, over-formylation can occur under forcing conditions.

Causality and Mechanism: The Vilsmeier-Haack reaction proceeds via electrophilic aromatic substitution. The C3 position of the indole is the most nucleophilic and kinetically favored site for attack. However, if the reaction temperature is too high or an excess of the Vilsmeier reagent is used, a second formylation can occur. The position of the second formylation can vary, but it often occurs at other electron-rich positions on the indole nucleus that are sterically accessible.

Mitigation Protocol: Stoichiometric Control of Reagents

  • Accurate Stoichiometry: Use a slight excess, but not a large excess, of the Vilsmeier reagent. A common and effective molar ratio is 1.0 equivalent of 7-benzyloxyindole to 1.2-1.5 equivalents of POCl₃ and a sufficient volume of DMF to act as both solvent and reagent.

  • Temperature Control: As with preventing polymerization, maintaining a low temperature (0-5 °C) is critical. Higher temperatures provide the activation energy needed for the less favorable second formylation to occur.

  • Reaction Time: Avoid excessively long reaction times. Once TLC analysis indicates the full consumption of the starting material, proceed with the workup.

FAQ 3: My final product is contaminated with a compound that lacks the benzyloxy group. How is this possible?

Answer: You are observing debenzylation, resulting in the formation of 7-hydroxyindole-3-carbaldehyde.

Causality and Mechanism: The Vilsmeier-Haack reaction generates acidic conditions, particularly during the aqueous workup phase if not properly neutralized. The benzyl ether linkage is susceptible to cleavage under strong acidic conditions, especially when heated. During the workup or subsequent purification steps like silica gel chromatography (which can be acidic), the protective benzyl group can be cleaved.

Mitigation Protocol: Careful pH Control During Workup and Purification

  • Buffered Quench: Instead of quenching with ice/water alone, pour the reaction mixture into a vigorously stirred, cold (0 °C) aqueous solution of a base like sodium bicarbonate, sodium carbonate, or sodium hydroxide. The goal is to neutralize the acidic medium as quickly as possible. Aim for a final pH of 7-8.

  • Avoid Strong Acids: Do not use strong acids during the workup or extraction phases.

  • Neutralized Silica Gel: If performing column chromatography, consider using silica gel that has been neutralized. This can be done by preparing a slurry of the silica gel in the desired eluent system and adding 1-2% triethylamine or another volatile base.

  • Prompt Isolation: Do not let the crude product sit in acidic solutions for extended periods. Process the material through extraction and purification as efficiently as possible.

Part 2: Summary of Key Parameters and Expected Outcomes

The table below summarizes the critical experimental parameters and their impact on the reaction outcome. Adhering to the "Optimal" conditions is key to achieving a high yield of the desired product with minimal side product formation.

ParameterSub-Optimal ConditionConsequenceOptimal ConditionRationale
Temperature > 10 °C or uncontrolled exothermIncreased polymerization, di-formylation0-5 °C Minimizes activation energy for side reactions.
Reagent Stoichiometry (POCl₃:Indole) > 2:1Higher incidence of di-formylation1.2:1 to 1.5:1 Ensures complete reaction without promoting over-formylation.
Reaction Time > 4 hoursIncreased risk of side product formation and degradation1-3 hours (TLC monitored) Prevents the product from being exposed to harsh conditions unnecessarily.
Workup pH Acidic (pH < 6)Debenzylation of the ether linkageNeutral to slightly basic (pH 7-8) Protects the acid-labile benzyl ether group.

Part 3: Visualizing the Reaction Pathways

To better understand the competition between the desired reaction and the formation of major side products, the following reaction pathway diagram is provided.

G sub 7-Benzyloxyindole (Starting Material) prod This compound (Desired Product) sub->prod Optimal Conditions (0-5°C, 1.2 eq VR) vr Vilsmeier Reagent (POCl3 + DMF) side1 Di-formylated Product prod->side1 Excess VR / High Temp. side2 Polymeric Resin prod->side2 High Temp. / Long Time side3 7-Hydroxyindole-3-carbaldehyde (Debenzylated) prod->side3 acid Acidic Workup (H+) acid->side3

Caption: Reaction scheme for the synthesis of this compound and its major side products.

Part 4: Experimental Protocol - Vilsmeier-Haack Formylation

This protocol incorporates the best practices discussed in this guide.

Materials:

  • 7-Benzyloxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃), freshly distilled or from a new bottle

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 7-benzyloxyindole (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: In the dropping funnel, add POCl₃ (1.2 eq). Add the POCl₃ dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system).

  • Quenching: Prepare a separate beaker containing a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium bicarbonate. Slowly and carefully pour the reaction mixture into the beaker.

  • Precipitation and Filtration: A precipitate should form. Continue stirring for 30 minutes. Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Drying: Dry the crude product under vacuum.

  • Purification (if necessary): The product can be further purified by recrystallization from ethanol or by column chromatography on neutralized silica gel.

References

  • Organic Syntheses.Indole-3-carboxaldehyde. Coll. Vol. 4, p.539 (1963); Vol. 34, p.57 (1954). [Link]
  • Science of Synthesis.Houben-Weyl Methods of Molecular Transformations Vol. E 6b, 1, 4-Hetarenes. (1994). This comprehensive resource details the Vilsmeier-Haack reaction on various heterocyclic systems.
  • Chemical & Engineering News.Vilsmeier Reaction. A brief overview of the reaction's history and mechanism. [Link]

Technical Support Center: Troubleshooting Low Yield in the Vilsmeier-Haack Reaction of 7-Benzyloxyindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of 7-benzyloxyindole. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges, particularly low yields, encountered during this synthetic transformation. The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich heterocycles like indoles, yielding valuable intermediates for pharmaceutical and materials science applications.[1][2][3][4] However, the success of this reaction is highly dependent on substrate reactivity, reagent quality, and precise control of reaction conditions.[2][5] This document provides in-depth troubleshooting strategies and frequently asked questions in a user-friendly Q&A format to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and how is the reactive species formed?

A1: The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction utilizes a "Vilsmeier reagent," which is a substituted chloroiminium salt. This electrophilic species is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[6][8][9][10] The Vilsmeier reagent is a weak electrophile that then attacks the electron-rich indole ring, usually at the C3 position, in an electrophilic aromatic substitution.[1][2][11] The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the desired aldehyde.[6][7][10]

Q2: Why is the C3 position of the indole ring the most reactive site for formylation?

A2: The C3 position of the indole nucleus has the highest electron density, making it the most nucleophilic and thus the most favorable site for electrophilic attack by the Vilsmeier reagent.[11] This regioselectivity is a key feature of the Vilsmeier-Haack reaction with indole substrates.

Q3: Can the benzyloxy protecting group be cleaved under Vilsmeier-Haack conditions?

A3: The benzyloxy group is generally stable under the conditions of the Vilsmeier-Haack reaction. However, prolonged reaction times, high temperatures, or the presence of strong ad hoc Lewis acids could potentially lead to some degree of debenzylation. It is crucial to monitor the reaction progress and use the mildest effective conditions.

Q4: What are the most common side reactions that can lead to low yields?

A4: Several side reactions can compete with the desired formylation, leading to a decrease in the yield of 7-benzyloxyindole-3-carbaldehyde. These include:

  • Formation of bis(indolyl)methane derivatives: This occurs when the initially formed 3-formylindole reacts with another molecule of the starting 7-benzyloxyindole under the acidic reaction conditions.[12]

  • Diformylation: Although less common for indoles, under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group could be introduced at another position.[12]

  • Formation of 3-cyanoindole: The presence of nitrogen-containing impurities in the reagents or solvents can lead to the formation of a 3-cyanoindole byproduct.[13]

  • Polymerization/Decomposition: Indoles can be sensitive to strongly acidic conditions, and prolonged exposure or high temperatures can lead to the formation of polymeric tars.

  • Formation of colored byproducts: The self-condensation of the Vilsmeier reagent can form cyanine dyes, which can contaminate the product.[14]

Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving issues leading to low yields in the Vilsmeier-Haack formylation of 7-benzyloxyindole.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues.

TroubleshootingWorkflow start Low Yield of this compound reagent_quality Problem: Reagent Quality? start->reagent_quality reaction_conditions Problem: Reaction Conditions? reagent_quality->reaction_conditions No check_dmf Action: Use anhydrous, high-purity DMF. Distill if necessary. reagent_quality->check_dmf Yes workup_purification Problem: Work-up/Purification? reaction_conditions->workup_purification No temp_control Action: Maintain low temperature (0-10°C) during reagent addition. Optimize reaction temperature (e.g., 0°C to RT). reaction_conditions->temp_control Yes quenching Action: Ensure complete hydrolysis of the iminium salt by quenching with ice-cold water or aqueous NaHCO₃. Avoid ammonia-based quenchers. workup_purification->quenching Yes end Consult further literature or technical support. workup_purification->end No check_pocl3 Action: Use fresh, colorless POCl₃. check_dmf->check_pocl3 check_pocl3->reaction_conditions stoichiometry Action: Optimize stoichiometry. Start with 1.1-1.5 eq. of Vilsmeier reagent. temp_control->stoichiometry stoichiometry->workup_purification extraction Action: Use appropriate solvent for extraction (e.g., ethyl acetate). Address emulsion formation. quenching->extraction extraction->end

Sources

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 7-Benzyloxyindole-3-carbaldehyde. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate the successful derivatization of this versatile synthetic intermediate.[1][2][3] The unique structure of this compound, featuring an aldehyde functional group, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[2][3]

This document moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to diagnose and resolve common issues encountered in the laboratory.

I. Characterization and Handling of this compound

Before delving into reaction optimization, a clear understanding of the starting material's properties is crucial for success.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 92855-65-7[1]
Molecular Formula C₁₆H₁₃NO₂[1]
Molecular Weight 251.28 g/mol [1][2]
Appearance White to off-white or orange crystalline solid[2]
Melting Point 110-115 °C or 152-155 °C[1]
Solubility Moderately soluble in ethyl acetate, dichloromethane, and THF; sparingly soluble in water.
Storage Store in a tightly sealed container in a cool, dry place, under an inert gas (nitrogen or argon) at 2-8°C.[1]
Frequently Asked Questions: Handling and Stability

Q1: I'm observing inconsistent melting points for my starting material. Why might this be?

A1: The discrepancy in reported melting points (110-115 °C vs. 152-155 °C) could be due to the presence of different crystalline polymorphs or impurities.[1] It is crucial to ensure the purity of your starting material, as impurities can significantly impact reaction outcomes.[4] Consider recrystallization if purity is a concern.

Q2: My this compound seems to be degrading upon storage. What are the best practices for storage?

A2: This compound is noted to be air-sensitive.[1] For optimal stability, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] Always ensure the container is tightly sealed to prevent exposure to air and moisture.

Q3: I'm having trouble dissolving the starting material. What solvents are recommended?

A3: this compound has moderate solubility in common organic solvents like ethyl acetate, dichloromethane, and tetrahydrofuran (THF). For reactions requiring aqueous conditions, it is sparingly soluble. In such cases, a co-solvent system or first dissolving the compound in a minimal amount of a polar aprotic solvent like DMSO before dilution may be necessary.[5]

II. Troubleshooting Common Derivatization Reactions

The aldehyde functionality of this compound is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions. This section addresses common issues in three key transformations: the Wittig reaction, reductive amination, and Knoevenagel condensation.

A. Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[6] However, the electron-rich nature of the indole ring can influence the reactivity of the aldehyde.

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_reaction Wittig Reaction Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde 7-Benzyloxyindole- 3-carbaldehyde Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine oxide (Byproduct) Oxaphosphetane->TPO

Caption: General pathway for reductive amination.

Troubleshooting Reductive Amination

Q6: My reductive amination reaction has stalled at the imine intermediate. How can I drive the reaction to completion?

A6: The formation of the imine is a reversible dehydration reaction.

  • Removal of Water: The use of a dehydrating agent, such as molecular sieves, can help drive the equilibrium towards the imine product.

  • pH Control: The rate of imine formation is often pH-dependent. The addition of a catalytic amount of a weak acid, like acetic acid, can facilitate the reaction.

  • Choice of Reducing Agent: Some reducing agents are more effective than others. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild enough not to reduce the starting aldehyde and is effective at reducing the imine/iminium ion intermediate.

Q7: I am observing the formation of a side product from the self-condensation of my starting materials. How can I minimize this?

A7: Side reactions can be minimized by carefully controlling the reaction conditions.

  • Order of Addition: Adding the reducing agent after allowing the aldehyde and amine to pre-mix and form the imine can sometimes be beneficial. [7]However, for many modern procedures, all reagents are added at once.

  • Temperature Control: Running the reaction at a lower temperature can help to minimize side reactions.

  • Stoichiometry: Ensure the correct stoichiometry of reactants is used. An excess of the amine can sometimes help to drive the reaction towards the desired product.

Experimental Protocol: Reductive Amination
  • To a round-bottom flask, add this compound (1.0 eq.) and the desired amine (1.1 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), in portions.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

C. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product. [8][9] Diagram 3: Knoevenagel Condensation Mechanism

Knoevenagel_Condensation Aldehyde 7-Benzyloxyindole- 3-carbaldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Active_Methylene Active Methylene Compound Enolate Enolate Intermediate Active_Methylene->Enolate Deprotonation Base Base Catalyst (e.g., Piperidine) Base->Enolate Enolate->Aldol_Adduct Nucleophilic Attack Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration

Caption: Mechanism of the Knoevenagel condensation.

Troubleshooting Knoevenagel Condensation

Q8: My Knoevenagel condensation is giving a low yield. What can I do to improve it?

A8: Low yields in Knoevenagel condensations can often be attributed to the choice of catalyst and solvent.

  • Catalyst Choice: While weak bases like piperidine or pyridine are commonly used, sometimes a stronger base or a Lewis acid catalyst may be more effective, depending on the specific substrates. [8][10]* Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Ethanol, acetonitrile, and DMF are commonly used. [8]* Water Removal: The dehydration step is crucial for product formation. A Dean-Stark apparatus can be used to remove water azeotropically if the reaction is run at an elevated temperature in a suitable solvent like toluene.

Q9: I am observing the formation of byproducts in my Knoevenagel condensation. What are these and how can I avoid them?

A9: Common side reactions include the self-condensation of the active methylene compound or a Michael addition of the active methylene compound to the α,β-unsaturated product. [8]* Control of Stoichiometry: Using a slight excess of the aldehyde can sometimes minimize the self-condensation of the active methylene compound.

  • Reaction Time and Temperature: Over-running the reaction or using too high a temperature can promote the Michael addition side reaction. Careful monitoring by TLC is essential.

Experimental Protocol: Knoevenagel Condensation
  • Dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.0 eq.) in a suitable solvent like ethanol. [8]2. Add a catalytic amount of a base, such as piperidine (a few drops). [8]3. Stir the mixture at room temperature. The product may begin to precipitate out of the solution.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration.

  • Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and catalyst. [8]

III. Purification and Characterization of Derivatives

Q10: I am struggling with the purification of my indole derivative. What are some general tips?

A10: The purification of indole derivatives can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is key. A gradient elution may be necessary to achieve good separation. [4]* Recrystallization: This can be an effective technique for obtaining highly pure compounds, although it may lead to lower recovery. [4]Experiment with different solvent systems to find the optimal conditions.

  • Characterization: Always confirm the structure of your final product using appropriate analytical techniques such as NMR, mass spectrometry, and IR spectroscopy.

IV. Debenzylation of the Protecting Group

The 7-benzyloxy group is a protecting group that can be removed to yield the free 7-hydroxyindole derivative.

Q11: How can I remove the benzyloxy protecting group?

A11: The most common method for removing a benzyl ether is through catalytic hydrogenolysis. * Catalyst: Palladium on carbon (Pd/C) is a standard catalyst for this transformation.

  • Hydrogen Source: This can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate.

  • Solvent: A protic solvent like methanol or ethanol is typically used.

Experimental Protocol: Catalytic Hydrogenolysis
  • Dissolve the 7-benzyloxyindole derivative in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

This guide provides a foundation for troubleshooting and optimizing the derivatization of this compound. Successful organic synthesis relies on a combination of robust protocols and a fundamental understanding of the underlying chemical principles. We encourage you to use this resource as a starting point for your experimental design and to adapt these recommendations to your specific research goals.

References
  • Cas 92855-65-7,this compound - LookChem. (n.d.).
  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.).
  • Reductive amination of aldehyde 3 in different conditions - ResearchGate. (n.d.).
  • Optimization table for the reductive amination of benzaldehyde a - ResearchGate. (n.d.).
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC - PubMed Central. (n.d.).
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (n.d.).
  • Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives | Request PDF - ResearchGate. (n.d.).
  • Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Publishing. (n.d.).
  • 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7 | Chemsrc. (n.d.).
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.).
  • Optimizing the conditions for the reductive amination of benzaldehyde to dibenzylamine a - ResearchGate. (n.d.).
  • Knoevenagel condensation between benzaldehyde and... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Reductive amination with zinc powder in aqueous media - Beilstein Journals. (n.d.).
  • Food Chemistry Advances - FLORE. (n.d.).
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6).
  • Preparation and properties of the hydroxyindole-3-carboxylic acids - Canadian Science Publishing. (n.d.).
  • p-Dimethylaminocinnamaldehyde Derivatization for Colorimetric Detection and HPLC-UV/Vis-MS/MS Identification of Indoles - PMC - NIH. (n.d.).
  • Wittig Reaction - Organic Chemistry Portal. (n.d.).
  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange. (2014, November 4).
  • Derivatization - Chemistry LibreTexts. (2023, August 29).

Sources

removal of unreacted starting materials from 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for the purification of 7-Benzyloxyindole-3-carbaldehyde. This valuable intermediate is frequently prepared via the Vilsmeier-Haack formylation of 7-benzyloxyindole.[1][2][3] While the reaction itself is robust, achieving high purity for the final product requires careful attention to the removal of unreacted starting materials and reaction byproducts. Incomplete purification can significantly impact the yield and purity of subsequent synthetic steps in drug discovery and materials science workflows.[4][5][6]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

How can I confirm the presence of unreacted 7-benzyloxyindole in my crude product?

Answer:

The most effective and routine method for detecting unreacted 7-benzyloxyindole is Thin-Layer Chromatography (TLC) . The starting material and the product have different polarities, which allows for their separation on a TLC plate.

  • Principle of Separation: this compound, with its additional polar aldehyde group, will be more strongly adsorbed by the silica gel stationary phase. Consequently, it will have a lower Retention Factor (Rf) value compared to the less polar starting material, 7-benzyloxyindole.

  • Recommended TLC System:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of ethyl acetate (EtOAc) and hexanes is standard. A good starting point is 20-30% EtOAc in hexanes.[7]

    • Visualization: The spots can be visualized under UV light (254 nm). Additionally, staining with a p-anisaldehyde solution followed by gentle heating will yield colored spots, often different for the aldehyde and the starting indole.

Expected TLC Plate Appearance:

TLC_Analysis cluster_spots plate TLC Plate SM Co-spot Crude Product sm_spot SM prod_spot Prod co_sm_spot SM co_prod_spot Prod crude_sm_spot SM crude_prod_spot Prod label_sm Unreacted 7-Benzyloxyindole (Higher Rf) label_prod Product: this compound (Lower Rf)

Caption: Idealized TLC plate showing separation.

A distinct upper spot in the "Crude Product" lane corresponding to the Rf of the "SM" (Starting Material) lane confirms its presence.

My crude product is a dark oil or tar after aqueous workup. What is the best purification strategy?

Answer:

A dark, oily crude product often indicates the presence of polymeric byproducts from the Vilsmeier-Haack reaction, in addition to unreacted starting material. In this scenario, Silica Gel Column Chromatography is the most effective purification method.[8] Recrystallization is unlikely to be successful with such a complex mixture.

The goal of column chromatography is to exploit the polarity difference between the product, starting material, and non-polar impurities.

Purification Strategy Selection Workflow:

Purification_Strategy start Analyze Crude Product by TLC check_purity Is the major spot the desired product? start->check_purity check_baseline Significant baseline material or streaking? check_purity->check_baseline Yes re_evaluate Re-evaluate Reaction Conditions & Work-up Protocol check_purity->re_evaluate No check_sm Is unreacted starting material the main impurity? check_baseline->check_sm No column_chrom Proceed with Silica Gel Column Chromatography check_baseline->column_chrom Yes check_sm->column_chrom Yes recrystallize Attempt Recrystallization check_sm->recrystallize No (Minor Impurity)

Caption: Decision workflow for selecting a purification method.

Can you provide a detailed protocol for purification by column chromatography?

Answer:

Certainly. This protocol assumes you have already determined a suitable solvent system by TLC (aim for a product Rf of ~0.25-0.35 for optimal separation).[8]

Protocol: Flash Column Chromatography

  • Column Preparation:

    • Select a column with an appropriate diameter. A general rule is a 20:1 to 50:1 ratio of silica gel weight to crude product weight.[8]

    • Securely clamp the column vertically and add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer (approx. 1 cm) of sand.

    • Prepare a slurry of silica gel in your starting elution solvent (e.g., 10% EtOAc/Hexanes).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed. Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for better resolution, perform a "dry loading": Dissolve the crude product in a suitable solvent (like DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Add a protective layer of sand (approx. 1 cm) on top of your sample.

  • Elution and Fraction Collection:

    • Carefully add your elution solvent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Begin collecting fractions. Monitor the elution process by taking TLC spots from the collected fractions.

    • The less polar 7-benzyloxyindole will elute first, followed by the more polar product, this compound.

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified product, which should be a white to off-white crystalline solid.[4]

Recommended Solvent Systems: A gradient elution often provides the best separation. Start with a low polarity mobile phase and gradually increase the polarity.

Eluent SystemPolarityTypical Use Case
10-20% EtOAc/HexanesLowTo elute unreacted 7-benzyloxyindole and non-polar impurities.
30-50% EtOAc/HexanesMediumTo elute the desired this compound.[7]
5% MeOH/DCMHighFor very polar baseline impurities (use sparingly as MeOH can dissolve silica).[7][9]
Is recrystallization a viable option? If so, what solvent system should I use?

Answer:

Recrystallization is an excellent method for removing small amounts of impurities, especially if your crude product is already a solid. It is less effective for oily mixtures or when large quantities of starting material are present.

  • Principle: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Protocol: Recrystallization

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (see table below) and heat the mixture to boiling with stirring (a hot plate with a magnetic stirrer is ideal).

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Recommended Solvents for Recrystallization: Based on the moderate polarity of this compound, the following solvent systems are good starting points.[10]

Solvent / SystemRationale
Ethanol/Water The product is likely soluble in hot ethanol. Water can be added dropwise to the hot solution until it becomes slightly cloudy (the saturation point), then allowed to cool.
Ethyl Acetate/Hexanes Dissolve the crude product in a minimum of hot ethyl acetate. Add hexanes portion-wise until turbidity persists, then allow to cool.
Toluene A good option for compounds that crystallize well from aromatic solvents.
What are the key physical properties to differentiate the product from the starting material?

Answer:

Knowing the physical properties is crucial for both purification and characterization.

Property7-Benzyloxyindole (Starting Material)This compound (Product)Significance for Purification
Appearance White to pink/brown crystalline powder[11]White to off-white or orange crystalline solid[4][6]Visual inspection of crude vs. pure material.
Molecular Weight ~223.27 g/mol [12]~251.28 g/mol [5][6]Confirmed by mass spectrometry.
Melting Point ~70-74 °C~152-155 °C[5][13]A sharp melting point close to the literature value is a strong indicator of purity. A broad, depressed melting point suggests impurities.
Solubility Soluble in common organic solvents.Moderately soluble in organic solvents like EtOAc and DCM; sparingly soluble in water.[4]This differential solubility is the basis for both chromatography and recrystallization.

References

  • Cas 92855-65-7, this compound - LookChem.
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Having some troubles with a Vislmeier-Haack reaction - Reddit. A discussion forum offering practical troubleshooting tips for the reaction. URL: [Link]
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. A review article detailing the scope and mechanism of the Vilsmeier-Haack reaction. URL: [Link]
  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester.
  • Column chromatography - University of Calgary.
  • Vilsmeier–Haack reaction - Wikipedia. Provides a general overview of the reaction mechanism and scope. URL: [Link]
  • Preparation and properties of the hydroxyindole-3-carboxylic acids - Canadian Science Publishing.
  • Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit.
  • Column Chromatography Notes - University of Rochester.
  • Vilsmeier-Haack Reaction - Name Reactions in Organic Synthesis. Details the mechanism and applications of the Vilsmeier-Haack reaction.
  • Supporting information for a research article. Provides characterization data for various indole-3-carbaldehydes. URL: [Link]
  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. A forum discussing practical issues with the Vilsmeier-Haack reaction setup. URL: [Link]
  • 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7 | Chemsrc. Lists physical properties and identifies 7-Benzyloxyindole as a precursor. URL: [Link]
  • Troubleshooting Flash Column Chromatography - University of Rochester.
  • 7-(Benzyloxy)-1H-indole | C15H13NO | CID 260798 - PubChem.
  • RU2760000C1 - Method for producing indole-3-carbinol - Google Patents. Describes a related reduction process, highlighting purification challenges.
  • Chromatography: Solvent Systems For Flash Column - University of Rochester.

Sources

Technical Support Center: Scale-Up Synthesis of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Benzyloxyindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to support your process development and manufacturing campaigns.

Introduction to the Synthesis and Its Challenges

This compound is a key building block in the synthesis of a variety of biologically active molecules and pharmaceuticals.[1][2][3] Its preparation is most commonly achieved through the Vilsmeier-Haack formylation of 7-benzyloxyindole.[4] While this reaction is well-established on a laboratory scale, its transition to pilot plant and industrial production presents a unique set of challenges. These include managing the highly exothermic nature of the reaction, controlling impurity formation, and ensuring consistent product quality at a larger scale. This guide provides practical, field-proven insights to address these issues head-on.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic compound, in this case, 7-benzyloxyindole, using a Vilsmeier reagent.[5] This reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][7] The electrophilic Vilsmeier reagent then attacks the electron-rich 3-position of the indole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during work-up to yield the desired aldehyde.[8]

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Intermediate Vilsmeier_reagent->Iminium_intermediate Electrophilic Aromatic Substitution Indole 7-Benzyloxyindole Indole->Iminium_intermediate Product This compound Iminium_intermediate->Product Hydrolysis Aqueous Work-up (Hydrolysis) Hydrolysis->Product

Caption: Generalized workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format, providing causative explanations and actionable solutions.

I. Reaction Initiation and Control

Question 1: My reaction is showing a significant exotherm upon addition of POCl₃ to DMF, and I'm concerned about controlling it at a larger scale. What are the best practices for managing this?

Answer: Your concern is valid. The formation of the Vilsmeier reagent from DMF and POCl₃ is a highly exothermic process and is a primary safety concern during scale-up.[9][10][11] A thermal runaway can occur if the heat generated exceeds the heat removal capacity of the reactor.[12]

  • Causality: The reaction between the lone pair of electrons on the oxygen of DMF and the electrophilic phosphorus atom of POCl₃ is rapid and releases a significant amount of energy. On a small scale, this is often managed by a simple ice bath. However, the surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.

  • Troubleshooting & Solutions:

    • Reverse Addition (Substrate and DMF followed by POCl₃): A highly recommended strategy for scale-up is to add the POCl₃ slowly to a solution of the 7-benzyloxyindole in DMF. This "in-situ" formation and immediate consumption of the Vilsmeier reagent prevents its accumulation and allows for better control of the exotherm.[9][10]

    • Slow, Controlled Addition: Implement a slow, controlled addition of the limiting reagent (typically POCl₃) using a dosing pump. The addition rate should be carefully calculated based on the reactor's heat removal capacity, which can be determined through reaction calorimetry studies.

    • Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system, such as a jacketed vessel with a high-performance thermofluid. The cooling should be initiated before starting the reagent addition.

    • Dilution: While it may impact throughput, increasing the solvent volume (DMF) can help to moderate the temperature rise by increasing the thermal mass of the reaction mixture.

Question 2: The reaction appears sluggish, or I'm observing incomplete conversion even after extended reaction times. What could be the cause?

Answer: Sluggish or incomplete reactions at scale can often be traced back to issues with reagent quality, mixing, or temperature control.

  • Causality:

    • Reagent Quality: The purity of both DMF and POCl₃ is critical. Water content in DMF can hydrolyze POCl₃ and the Vilsmeier reagent, reducing its effective concentration.[6] Similarly, degraded POCl₃ can be less reactive.

    • Mixing Efficiency: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, resulting in non-uniform reaction progress.

    • Temperature: While the initial Vilsmeier formation is exothermic, the subsequent electrophilic aromatic substitution may require a specific temperature to proceed at a reasonable rate. If the reaction mixture is too cold, the reaction will be slow.

  • Troubleshooting & Solutions:

    • Reagent Qualification: Always use high-purity, anhydrous DMF and freshly distilled or newly purchased POCl₃. Perform quality control checks on incoming raw materials.

    • Optimize Agitation: Ensure the agitator design and speed are sufficient to provide good mixing for the specific reactor geometry and batch volume. Baffles in the reactor can also improve mixing.

    • Temperature Optimization: After the initial exothermic addition, a gentle heating step (e.g., to 30-40 °C) may be necessary to drive the reaction to completion. Monitor the reaction progress by in-process controls (IPCs) like HPLC or TLC to determine the optimal temperature and time. A Chinese patent suggests heating to 85-90 °C for several hours for similar indole syntheses.[13]

II. Impurity Profile and Side Reactions

Question 3: I'm observing a significant amount of a dark, tar-like substance in my crude product, which is making purification difficult. What is this and how can I prevent it?

Answer: The formation of tarry byproducts is a common issue in indole chemistry, especially under acidic conditions.

  • Causality: Indoles are susceptible to polymerization and degradation in the presence of strong acids.[14] Localized high concentrations of the Vilsmeier reagent or elevated temperatures can promote these side reactions. Over-reaction, where the product itself reacts further, can also contribute.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: Maintain the lowest effective temperature throughout the reaction. Avoid any temperature spikes, especially during the POCl₃ addition.

    • Homogeneous Mixing: As mentioned before, efficient mixing is crucial to prevent localized high concentrations of reagents.

    • Controlled Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can lead to more side products.

    • Prompt Work-up: Once the reaction is complete, proceed with the quenching and work-up without delay to minimize the exposure of the product to the acidic reaction medium.

Question 4: My analytical data shows an impurity with a mass corresponding to debenzylated product. Is it possible for the benzyl group to be cleaved under Vilsmeier-Haack conditions?

Answer: While benzyl ethers are generally stable to a wide range of acidic and basic conditions, they are not completely inert.[15]

  • Causality: The Vilsmeier-Haack reaction involves the use of POCl₃, which can generate acidic byproducts like phosphoric acid and HCl upon contact with any trace moisture. Prolonged exposure to these strong acids, especially at elevated temperatures, could potentially lead to the cleavage of the benzyl ether protecting group. However, this is generally not a major side reaction under carefully controlled Vilsmeier-Haack conditions. More likely sources of debenzylation could be during a harsh acidic work-up or subsequent synthetic steps.

  • Troubleshooting & Solutions:

    • Minimize Reaction Time and Temperature: Do not prolong the reaction unnecessarily. Use IPCs to determine the point of completion.

    • Careful Work-up: Quench the reaction mixture into a cold, basic solution (e.g., ice-cold aqueous sodium bicarbonate or sodium hydroxide) to neutralize the acids quickly.

    • Alternative Protecting Groups: If debenzylation proves to be a persistent and significant issue that cannot be resolved by process optimization, consider a more robust protecting group for the 7-hydroxyindole, although this would require re-evaluation of the synthetic route.

Question 5: I've identified a bis(indolyl)methane derivative as a major impurity. How is this formed and what can I do to minimize it?

Answer: The formation of bis(indolyl)methane derivatives is a known side reaction in the formylation of indoles.[16]

  • Causality: This impurity arises from the reaction of the newly formed this compound (which can be protonated under the acidic conditions) with a molecule of the starting material, 7-benzyloxyindole. An excess of the starting indole or prolonged reaction times at elevated temperatures can favor the formation of this byproduct.

  • Troubleshooting & Solutions:

    • Stoichiometry Control: Ensure a slight excess of the Vilsmeier reagent to drive the reaction to completion and minimize the amount of unreacted starting material available for this side reaction.

    • Reaction Monitoring: Closely monitor the consumption of the starting material. Once it is consumed, the reaction should be quenched.

    • Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of this side reaction more than the desired formylation.

III. Work-up and Purification at Scale

Question 6: Quenching the reaction mixture at a large scale is proving to be challenging and potentially hazardous. What is a safe and effective quenching protocol?

Answer: Quenching a large volume of a reactive Vilsmeier-Haack mixture requires careful planning and execution to manage the release of heat and any off-gassing.

  • Causality: The quench involves the hydrolysis of the unreacted Vilsmeier reagent and the iminium intermediate, which are exothermic processes. Adding the reaction mixture too quickly to the quenching solution can result in a rapid temperature increase and vigorous gas evolution, leading to a potential loss of containment.

  • Troubleshooting & Solutions:

    • Reverse Quench: The safest approach is to slowly add the reaction mixture to a well-stirred, cold (0-10 °C) aqueous basic solution (e.g., sodium bicarbonate, sodium hydroxide, or potassium carbonate). A patent for a similar synthesis specifies adding the reaction mixture to a saturated sodium carbonate solution.[13]

    • Adequate Cooling and Headspace: The quenching vessel should have sufficient cooling capacity and adequate headspace to accommodate any potential foaming or gas evolution.

    • pH Monitoring: Monitor the pH of the quenching solution to ensure it remains basic throughout the addition.

    • Off-Gas Management: Ensure the quenching vessel is properly vented to a scrubber system to handle any volatile byproducts or acid gases.

Question 7: I'm struggling to get my product to crystallize effectively from the crude mixture, and I'm getting an oil instead. What are some recommended crystallization solvents and techniques?

Answer: Achieving good crystallinity is key to obtaining high purity on a large scale. Oiling out is a common problem when the crude product contains significant impurities or when the cooling rate is too fast.

  • Causality: Impurities can act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice. The choice of solvent is also critical; the ideal solvent should dissolve the product well at elevated temperatures but poorly at lower temperatures.

  • Troubleshooting & Solutions:

    • Solvent Screening: A systematic solvent screen is recommended. Common solvents for the crystallization of indole derivatives include ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof with anti-solvents like hexanes or water.[17]

    • Pre-purification: If the crude product is very impure, consider a preliminary purification step before crystallization, such as a carbon treatment to remove colored impurities or a quick silica gel plug filtration.

    • Controlled Cooling: Implement a slow, controlled cooling profile. A rapid temperature drop often leads to the product oiling out. Seeding the solution with a small amount of pure crystalline product at the appropriate temperature can also promote crystallization.

    • Anti-Solvent Addition: Another effective technique is to dissolve the crude product in a good solvent and then slowly add an anti-solvent in which the product is insoluble, while maintaining a constant temperature.

Question 8: My final product has a persistent color, even after crystallization. How can I improve the color profile?

Answer: Colored impurities in indole synthesis are common and often arise from oxidative side reactions.[18]

  • Causality: The indole nucleus can be sensitive to oxidation, especially in the presence of air and light, leading to the formation of highly colored byproducts. Trace metal impurities can also catalyze these oxidative processes.

  • Troubleshooting & Solutions:

    • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Carbon Treatment: A charcoal or activated carbon treatment of the product solution before the final crystallization can be very effective at removing colored impurities.

    • Antioxidants: In some cases, the addition of a small amount of an antioxidant during work-up or crystallization can help prevent color formation.

    • Purification of Solvents: Ensure that all solvents used, especially for crystallization, are free of peroxides and other oxidizing impurities.

Experimental Protocols

Scale-Up Vilsmeier-Haack Formylation of 7-Benzyloxyindole

Safety First: This reaction is highly exothermic and involves corrosive and hazardous materials. A thorough risk assessment must be conducted before proceeding. All operations should be performed in a well-ventilated fume hood or an appropriate manufacturing environment with personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and nitrogen inlet

  • Dosing pump for controlled addition

  • Temperature control unit (chiller/heater)

  • Quenching vessel with cooling and stirring

  • Filtration and drying equipment (e.g., Nutsche filter-dryer)[19][20]

Reagents:

  • 7-Benzyloxyindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Crystallization solvent (e.g., ethanol or ethyl acetate/hexanes)

Procedure:

  • Reactor Setup and Inerting: Ensure the reactor is clean, dry, and purged with nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.

  • Charging Reagents: Charge the reactor with 7-benzyloxyindole (1.0 equivalent) and anhydrous DMF (5-10 volumes). Begin agitation and cool the solution to 0-5 °C.

  • Vilsmeier Reagent Formation and Reaction: Slowly add POCl₃ (1.1-1.5 equivalents) to the stirred solution via the dosing pump, maintaining the internal temperature below 10 °C. The addition rate should be adjusted to ensure the cooling system can comfortably handle the exotherm.

  • Reaction Drive: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for 1 hour. Then, slowly warm the mixture to room temperature or gently heat to 30-40 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 2-6 hours).

  • Quenching: In a separate, appropriately sized vessel, charge a well-stirred solution of ice-cold saturated aqueous sodium bicarbonate (10-15 volumes). Slowly transfer the completed reaction mixture into the bicarbonate solution, ensuring the temperature of the quench mixture is maintained below 20 °C.

  • Extraction: Once the quench is complete and gas evolution has ceased, transfer the mixture to a suitable extractor. Extract the aqueous layer with ethyl acetate (2-3 times).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Swap and Crystallization: Filter off the drying agent. Concentrate the filtrate under reduced pressure to a smaller volume. If necessary, perform a solvent swap to the desired crystallization solvent (e.g., ethanol). Heat to dissolve the crude product, then cool slowly to induce crystallization.

  • Isolation and Drying: Isolate the crystalline product by filtration.[18] Wash the filter cake with a small amount of cold crystallization solvent. Dry the product under vacuum at an appropriate temperature to a constant weight.

Data Summary & Visualization

Table 1: Key Process Parameters and Control Strategies
ParameterLaboratory Scale (Typical)Scale-Up ConsiderationRecommended Control Strategy
Reagent Addition Manual, dropwise addition of POCl₃Exotherm control is critical due to reduced surface-area-to-volume ratio.Slow, controlled addition of POCl₃ to the indole/DMF mixture using a dosing pump.
Temperature Control Ice bathPotential for runaway reaction.Jacketed reactor with a high-performance thermofluid; monitor internal temperature closely.
Mixing Magnetic stirrerInefficient mixing can cause localized overheating and side reactions.Overhead mechanical stirrer with appropriate impeller design for the vessel geometry.
Quenching Pouring reaction into iced baseHighly exothermic and can cause excessive foaming/off-gassing.Slow reverse quench: add reaction mixture to a large volume of cold, stirred base.
Purification Column chromatographyChromatography is often not feasible or economical at large scale.Develop a robust crystallization procedure.[21]
Diagram: Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_reagents Are reagents (DMF, POCl₃) high purity and anhydrous? start->check_reagents check_temp Was the reaction temperature optimized and controlled? check_reagents->check_temp Yes purify_reagents Purify/replace reagents. Use anhydrous solvents. check_reagents->purify_reagents No check_mixing Was mixing efficient throughout the reaction? check_temp->check_mixing Yes optimize_temp Optimize temperature profile. Consider gentle heating after initial exotherm. check_temp->optimize_temp No check_workup Was the work-up performed promptly and correctly? check_mixing->check_workup Yes improve_agitation Improve agitation. Check impeller design and speed. check_mixing->improve_agitation No review_quench Review quenching and extraction procedures. check_workup->review_quench No success Yield Improved check_workup->success Yes purify_reagents->start optimize_temp->start improve_agitation->start review_quench->start

Caption: A logical workflow for troubleshooting low yield in the scale-up synthesis.

References

  • Gong, J., et al. (2021). Devices and methods for the integrated filtration, drying, and mechanical processing of active pharmaceutical ingredients. U.S.
  • Su, Q., et al. (2021). A Compact Device for the Integrated Filtration, Drying, and Mechanical Processing of Active Pharmaceutical Ingredients. Organic Process Research & Development, 25(3), 576-585.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Van Den Broek, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(5), 934-942.
  • Wang, L., et al. (2019). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemical Reviews, 119(18), 10540-10651.
  • Xue, J., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546.
  • Marchetti, M., & Varese, M. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4377-4381.
  • Miyake, A., et al. (2007). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Journal of Thermal Analysis and Calorimetry, 89(3), 851-856.
  • Miyake, A., et al. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 11(5), 945-950.
  • American Chemical Society. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 11(5), 945-950.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists.
  • Moghadam, M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(2-phenoxyphenoxy)-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactivity. International Journal of Organic Chemistry, 3(3), 187-193.
  • Rajanna, K. C., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research, 11(12), 1-6.
  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30.
  • LookChem. (n.d.). Cas 92855-65-7,this compound.
  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
  • AM Technology. (2021). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Lee, J. H., et al. (2013). Indole and 7-benzyloxyindole attenuate the virulence of Staphylococcus aureus. Applied and Environmental Microbiology, 79(2), 554-563.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • PubChem. (n.d.). 7-(Benzyloxy)-1H-indole.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Strieth-Kalthoff, F., et al. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Talits, U., et al. (2021). Independent Validation of an In Silico Tool for a Pilot-Scale Pharmaceutical Crystallization Process Development. Processes, 9(4), 643.

Sources

debenzylation side reactions of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Debenzylation Side Reactions in Synthetic Applications

Welcome to the Technical Support Center for 7-Benzyloxyindole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand that unexpected side reactions can be a significant hurdle in multi-step syntheses. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of premature or undesired debenzylation of this compound.

Introduction: The Challenge of the Benzyl Protecting Group

The benzyl ether in this compound serves as a crucial protecting group for the 7-hydroxyl functionality of the indole ring. Its stability under a range of conditions makes it a popular choice.[1][2][3] However, the benzyl group is susceptible to cleavage under various catalytic, acidic, basic, and reductive conditions, often leading to undesired side products and reduced yields of the target molecule.[1][4][5] Understanding the mechanisms of debenzylation is paramount to designing robust synthetic routes and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common conditions that lead to the unintended debenzylation of this compound?

A1: Unintended debenzylation is most frequently observed under the following conditions:

  • Catalytic Hydrogenation: This is a standard method for benzyl ether cleavage, so any downstream reaction employing hydrogen gas with a palladium, platinum, or nickel catalyst will likely remove the benzyl group.[1][6][7] Catalytic transfer hydrogenation using hydrogen donors like ammonium formate or formic acid can also cause debenzylation.[7][8]

  • Strong Acids: Lewis acids (e.g., BCl₃, AlCl₃) and strong Brønsted acids (e.g., TFA, HCl) can facilitate the cleavage of the benzyl ether.[1][4][9] The electron-rich nature of the indole ring can exacerbate this sensitivity.

  • Reductive Conditions: Certain reducing agents, particularly those used for nitro group reductions or other functional group transformations, can lead to the reductive cleavage of the benzyl ether.[10]

  • Oxidative Conditions: While less common for simple benzyl ethers, some oxidative reagents, especially in the presence of light or specific catalysts, can induce oxidative cleavage.[11][12]

Q2: I am observing a new, unexpected product in my reaction. Could it be a C-benzylated side product?

A2: Yes, this is a distinct possibility, especially under acidic conditions.[4][13] The acid-catalyzed cleavage of the benzyl ether generates a benzyl cation. This electrophilic species can then be attacked by the electron-rich indole ring, leading to the formation of a C-C bond between the benzyl group and the indole nucleus. The most likely positions for this electrophilic aromatic substitution are C4 and C6. The use of a cation scavenger, such as pentamethylbenzene, can help to mitigate this side reaction.[9]

Q3: Can the aldehyde functionality of this compound influence the stability of the benzyl ether?

A3: The aldehyde group is an electron-withdrawing group, which can slightly decrease the electron density of the indole ring system. However, the overall electron-rich nature of the indole nucleus generally dominates its reactivity. The aldehyde itself can be susceptible to reduction or oxidation, and the choice of reagents for modifying the aldehyde should be made carefully to avoid conditions that also cleave the benzyl ether. For instance, a strong hydride reducing agent intended for the aldehyde could potentially affect the benzyl group.

Q4: Are there alternative protecting groups for the 7-hydroxyl group of indole that are more robust under certain conditions?

A4: Absolutely. The choice of protecting group is critical and should be tailored to the specific reaction sequence.[2][3] Some alternatives to the benzyl group include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are generally stable to a wide range of non-acidic conditions and are readily cleaved by fluoride reagents.[3]

  • p-Methoxybenzyl (PMB) ether: This group is more labile to oxidative cleavage (e.g., with DDQ or CAN) than a standard benzyl ether, offering an orthogonal deprotection strategy.[1][5]

  • Tosyl (Ts) group: This is a very robust protecting group, stable to many conditions, but its removal often requires harsh reducing agents or strong bases.[14]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving debenzylation side reactions.

Observation Potential Cause Troubleshooting Steps & Solutions
Complete or partial loss of the benzyl group (confirmed by MS and NMR) Incompatible Reagents or Conditions: The reaction conditions are inadvertently promoting debenzylation.1. Reagent Review: Carefully examine all reagents and catalysts. Are any of them known to cleave benzyl ethers (e.g., Pd/C, strong acids, certain reducing agents)?[1][4][6][10] 2. Condition Optimization: If a problematic reagent is essential, try modifying the reaction conditions. Lowering the temperature, reducing the reaction time, or using a less reactive catalyst may prevent debenzylation. 3. Orthogonal Protection Strategy: If optimization fails, consider replacing the benzyl group with a more robust protecting group for the planned synthetic step (see FAQ A4).[2][3]
Formation of an isomeric byproduct with a mass corresponding to the starting material C-Benzylation Side Reaction: Under acidic conditions, the cleaved benzyl cation can re-react with the indole ring at a different position (e.g., C4 or C6).[4][13]1. Add a Cation Scavenger: Incorporate a cation scavenger like pentamethylbenzene or anisole into the reaction mixture to trap the benzyl cation before it can react with the indole.[9] 2. Use Milder Acidic Conditions: If possible, switch to a milder Lewis or Brønsted acid, or use a solid-supported acid catalyst which can sometimes offer improved selectivity.[4][15] 3. Temperature Control: Perform the reaction at a lower temperature to disfavor the electrophilic aromatic substitution.
Complex mixture of products, including debenzylated material Multiple Reaction Pathways: The reaction conditions may be promoting both the desired transformation and debenzylation, potentially leading to further reactions of the deprotected intermediate.1. Step-wise Approach: If feasible, consider performing the desired transformation first and the debenzylation as a separate, final step. 2. One-Pot Protocol with Caution: If a one-pot reaction is necessary, carefully screen different catalysts and conditions to find a window where the desired reaction proceeds significantly faster than the debenzylation. 3. In-depth Analysis: Utilize techniques like LC-MS to identify all major byproducts. Understanding their structures can provide valuable clues about the competing reaction pathways.
Low yield of the desired product with recovery of starting material and some debenzylated product Sub-optimal Reaction Conditions or Catalyst Inefficiency: The conditions may be borderline for both the desired reaction and the debenzylation side reaction.1. Catalyst Screening: If a catalyst is involved, screen a variety of catalysts to find one that is more selective for the desired transformation. 2. Solvent Effects: The choice of solvent can influence the reactivity of both the substrate and the reagents. Experiment with different solvents to see if the selectivity can be improved. 3. Re-evaluate the Synthetic Route: In some cases, redesigning the synthetic sequence to avoid problematic steps is the most efficient solution.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Debenzylation by TLC
  • Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.

  • Spotting: Apply a small spot of the reaction mixture, the this compound starting material, and (if available) a standard of the debenzylated product (7-hydroxyindole-3-carbaldehyde).

  • Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf value) corresponding to the debenzylated product indicates the side reaction is occurring.

Protocol 2: Small-Scale Test Reaction to Assess Benzyl Group Stability
  • Setup: In a small vial, dissolve a few milligrams of this compound in the solvent planned for your reaction.

  • Add Reagent: Add the specific reagent or catalyst you are concerned about in a stoichiometric or catalytic amount, mirroring your planned reaction conditions.

  • Monitor: Stir the reaction at the intended temperature and monitor by TLC (as per Protocol 1) or LC-MS over time.

  • Analysis: This will provide a clear indication of the stability of the benzyl group under your proposed reaction conditions before committing to a larger scale synthesis.

Visualizing Reaction Pathways

To aid in understanding the potential reaction pathways, the following diagrams illustrate the desired reaction versus the debenzylation side reactions.

SM This compound DesiredProduct Desired Product SM->DesiredProduct Desired Reaction (e.g., Aldehyde Modification) DebenzylatedProduct 7-Hydroxyindole-3-carbaldehyde SM->DebenzylatedProduct Debenzylation Side Reaction (e.g., H2/Pd, Strong Acid) CBenzylatedProduct C-Benzylated Byproduct DebenzylatedProduct->CBenzylatedProduct C-Benzylation (Acidic Conditions)

Caption: Competing reaction pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow Start Unexpected Side Product Observed Analyze Analyze by MS and NMR Start->Analyze Identify Identify Structure Analyze->Identify Debenzylated Debenzylated Product? Identify->Debenzylated Mass loss of 91 Da CBenzylated C-Benzylated Product? Identify->CBenzylated Isomeric Mass Optimize Optimize Conditions (Temp, Time, Reagents) Debenzylated->Optimize Yes ChangePG Change Protecting Group Debenzylated->ChangePG If optimization fails AddScavenger Add Cation Scavenger CBenzylated->AddScavenger Yes MilderAcid Use Milder Acid CBenzylated->MilderAcid End Problem Solved Optimize->End ChangePG->End AddScavenger->End MilderAcid->End

Caption: A logical workflow for troubleshooting debenzylation side reactions.

References

  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Phan, T. P., & Sripothong, S. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(15), 5846-5849. [Link]
  • Phan, T. P., & Sripothong, S. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(15), 5846-5849. [Link]
  • Ascorbic Acid-Modified Silicones: Crosslinking and Antioxidant Delivery. (n.d.). ResearchGate.
  • Boyd, J. W., Schmalzl, P. W., & Miller, L. L. (1975). Mechanism of anodic cleavage of benzyl ethers. Journal of the American Chemical Society, 97(18), 5281-5282. [Link]
  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. [Link]
  • He, J., Lu, L., Zhao, C., Mei, D., & Lercher, J. A. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases (OSTI ID: 1125211).
  • Pieber, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 395-399. [Link]
  • Phan, T. P., & Sripothong, S. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers.
  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). ScienceDirect.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
  • Debenzylation of benzyl phenyl ether and its derivatives with acetic anhydride over zeolite. (n.d.). ResearchGate.
  • p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. (1998). HETEROCYCLES, 48(1). [Link]
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Yakukhnov, S. A., et al. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2).
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Efficient Greener Visible-Light-Catalyzed Debenzylation of Benzyl Ethers and Esters: A Gateway to Wider Exploitation of Stable Benzyl Protecting Groups. (n.d.).
  • Efficient Greener Visible-Light-Catalyzed Debenzylation of Benzyl Ethers and Esters: A Gateway to Wider Exploitation of Stable Benzyl Protecting Groups. (n.d.). Scilit. [Link]
  • An efficient method for the N-debenzylation of aromatic heterocycles. (n.d.).
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O- and N-Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer-Supported Nano-Palladium Catalyst.
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011, April 21). qualitas1998.net. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). National Institutes of Health (NIH).

Sources

analytical techniques for assessing the purity of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the , created for researchers, scientists, and drug development professionals.

Technical Support Center: Purity Analysis of 7-Benzyloxyindole-3-carbaldehyde

Welcome to the technical support guide for this compound (CAS No. 92855-65-7). This document provides in-depth troubleshooting advice and experimental protocols for accurately assessing the purity of this critical synthetic intermediate. As a key building block in medicinal chemistry and organic synthesis, its purity directly impacts the quality, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs).[1][2][3] This guide is structured to address common challenges encountered in the analytical laboratory, providing not just solutions but the scientific reasoning behind them.

The purity of a pharmaceutical intermediate is a crucial quality attribute that determines the viability of subsequent manufacturing steps and the final drug product.[4] A comprehensive purity assessment involves a multi-faceted approach, typically combining chromatographic separation with spectroscopic identification to create a complete impurity profile.[5][6] This guide will focus on the three cornerstone techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Section 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the primary method for quantifying the purity of this compound, offering high resolution to separate the main component from process-related impurities and degradation products.[1][4]

Frequently Asked Questions & Troubleshooting Guide

Q1: I'm setting up a new method. What is a good starting point for an HPLC analysis of this compound?

A good starting point is a reversed-phase (RP) method, as the compound has significant nonpolar character. A C18 column is standard. Given the indole and aldehyde functionalities, a UV detector set at a wavelength where the chromophores have high absorbance (e.g., 254 nm or a wavelength maximum determined by a photodiode array [PDA] detector) is ideal. A gradient elution from a buffered aqueous phase to an organic solvent like acetonitrile or methanol will typically provide good separation of potential impurities.

Q2: My chromatogram shows a tailing peak for the main compound. What's causing this and how do I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.

  • Causality: The nitrogen on the indole ring can be slightly basic. If free silanol groups are present on the silica-based C18 column, this can lead to strong, non-ideal interactions, causing the peak to tail. Overloading the column with too much sample can also saturate the stationary phase and lead to poor peak shape.[7]

  • Solutions:

    • Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. This protonates the indole nitrogen, minimizing its interaction with silanol groups.

    • Reduce Sample Concentration: Dilute your sample to ensure you are not overloading the column.

    • Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue.

    • Check for System Voids: A void at the head of the column can disrupt the sample band and cause tailing. This may require replacing the column.[8]

Q3: The retention time of my main peak is drifting between injections. What should I investigate?

Retention time drift points to an unstable system. The cause is usually related to the mobile phase, temperature, or column equilibration.[9]

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, or insufficient column equilibration time can all lead to shifts in retention.[9][10]

  • Solutions:

    • Mobile Phase Preparation: If using an isocratic mixture from two bottles, ensure the pump's proportioning valve is working correctly.[11] For gradient elution, ensure solvents are properly degassed to prevent bubble formation, which can affect flow rate.[9] Always prepare fresh mobile phase daily, as buffer composition can change over time.

    • Column Temperature: Use a thermostatted column compartment to maintain a consistent temperature. Even small fluctuations in lab temperature can affect retention times.[9]

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule is to flush with at least 10-20 column volumes.[9]

Q4: I'm seeing "ghost peaks" or extraneous peaks that aren't in my sample. Where are they coming from?

Ghost peaks are typically introduced from the mobile phase, the injection system, or carryover from a previous injection.

  • Causality: Contaminants in the mobile phase solvents (especially water), sample carryover in the autosampler needle/loop, or the elution of strongly retained compounds from a previous analysis can all manifest as ghost peaks.

  • Solutions:

    • Run a Blank Gradient: Inject your sample solvent (blank) and run the full gradient. If peaks appear, the contamination is likely from your mobile phase or the system itself. Use high-purity HPLC-grade solvents.[8]

    • Clean the Injector: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between runs.

    • Column Flushing: If compounds from a previous analysis are retained, a thorough column flush with a strong organic solvent (like 100% acetonitrile or isopropanol) is necessary.[8]

Standard Operating Protocol: RP-HPLC Purity Assay
  • Instrumentation: HPLC system with gradient pump, autosampler, thermostatted column compartment, and PDA or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: 254 nm.

    • Gradient Program: See table below.

  • Data Analysis: Calculate purity using the area percent method. The purity is reported as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Data Presentation: Typical HPLC Parameters
ParameterRecommended SettingPurpose
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for nonpolar to moderately polar compounds.
Mobile Phase A: H₂O w/ 0.1% FA; B: ACN w/ 0.1% FAFormic acid (FA) improves peak shape by protonating silanols and the analyte.
Gradient 5% to 95% B over 15 minEnsures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable and reproducible retention times.
Detection λ 254 nmHigh absorbance for the indole chromophore.
Visualization: HPLC Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common HPLC issues.

Section 2: NMR Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound and identifying impurities. Quantitative NMR (qNMR) can also be used as an orthogonal method for purity determination.[4][6]

Frequently Asked Questions & Troubleshooting Guide

Q1: How does ¹H NMR confirm the identity and purity of my compound?

¹H NMR provides a "fingerprint" of the molecule. For this compound, you should be able to identify distinct signals for the aldehyde proton (~10 ppm), the indole protons, and the protons of the benzyloxy group. The integration of these signals should correspond to the number of protons in each environment. Purity is assessed by looking for small signals that do not correspond to the main structure.

Q2: I see extra peaks in my ¹H NMR spectrum. How can I identify them?

Extra peaks typically originate from residual solvents, starting materials, or side-products.

  • Causality: Synthesis and workup procedures often leave trace amounts of solvents (e.g., ethyl acetate, dichloromethane, hexanes). Unreacted starting materials like 7-benzyloxyindole or by-products from the formylation reaction can also be present.

  • Solutions:

    • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard tables of common NMR solvents. For example, residual CHCl₃ in a CDCl₃ sample appears at ~7.26 ppm, and water appears at ~1.56 ppm.

    • Check Starting Materials: Obtain the NMR spectra of your starting materials (e.g., 7-benzyloxyindole) and compare them to the impurity signals in your product spectrum.

    • Use 2D NMR: Techniques like COSY and HSQC can help elucidate the structure of unknown impurities by showing proton-proton and proton-carbon correlations, respectively.

Q3: Can I get an exact purity value from NMR?

Yes, using quantitative NMR (qNMR). This technique provides a highly accurate purity assessment that is independent of the analyte's chemical structure, relying on a certified internal standard.[6]

  • Methodology: A known mass of your sample and a known mass of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) are dissolved in the same NMR tube. By comparing the integral of a specific proton signal from your analyte to the integral of a signal from the standard, you can calculate the absolute purity (w/w %).

Standard Operating Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and vortex to dissolve.

  • Transfer: Transfer the solution to a clean NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Pulse Program: Standard 30° or 90° pulse.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds (for qualitative). For qNMR, a longer delay (e.g., 5 times the longest T1) is critical.

    • Number of Scans: 8-16 scans, or more for dilute samples.

  • Data Processing: Fourier transform the data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals.

Data Presentation: Expected ¹H NMR Chemical Shifts
Proton AssignmentExpected Chemical Shift (ppm, in CDCl₃)MultiplicityIntegration
Aldehyde (CHO)~10.0Singlet1H
Indole NH~8.5-9.0 (broad)Broad Singlet1H
Indole H2~8.3Singlet1H
Aromatic (Indole & Benzyl)~6.9 - 7.6Multiplets8H
Methylene (OCH₂)~5.2Singlet2H
Note: These are approximate values. Actual shifts can vary based on solvent and concentration.[12]
Visualization: NMR Purity Analysis Decision Tree

NMR_Purity_Analysis start Acquire ¹H NMR Spectrum check_main_signals Do all expected signals for the target compound appear? start->check_main_signals check_integration Is the integration correct? check_main_signals->check_integration Yes structure_issue Incorrect Structure or Major Impurity check_main_signals->structure_issue No check_extra_signals Are there extra signals? check_integration->check_extra_signals Yes integration_issue Potential Mixture or Degradation check_integration->integration_issue No pure Compound is Pure check_extra_signals->pure No identify_impurities Identify Impurities check_extra_signals->identify_impurities Yes solvent Residual Solvent? identify_impurities->solvent starting_material Starting Material? identify_impurities->starting_material side_product Side-Product? identify_impurities->side_product

Caption: A decision tree for evaluating purity from a ¹H NMR spectrum.

Section 3: Mass Spectrometry (MS) for Confirmation and Identification

MS is used to confirm the molecular weight of this compound and to identify the mass of unknown impurities detected by HPLC.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the best ionization technique for this compound?

Electrospray Ionization (ESI) in positive mode is generally the most effective technique. The indole nitrogen is readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺.

Q2: My LC-MS analysis shows the expected peak for my compound, but also other peaks. What could they be?

These could be in-source fragments, common adducts, or actual impurities.

  • Causality: The molecular weight of this compound is 251.28 g/mol .[1]

    • Expected Ion: The primary ion should be [M+H]⁺ at m/z 252.1.

    • Common Adducts: You may also see sodium [M+Na]⁺ (m/z 274.1) or potassium [M+K]⁺ (m/z 290.1) adducts, especially if glassware was not properly cleaned or if salts are present in the mobile phase.

    • Impurities: Any other peaks that co-elute with impurity peaks in the UV chromatogram correspond to those impurities. For example, loss of the benzyl group (C₇H₇, 91 Da) is a common fragmentation pathway.

Q3: How do I use LC-MS to identify an impurity I found during my HPLC-UV analysis?

By coupling the HPLC to a mass spectrometer (LC-MS), you can obtain the mass of the species eluting at the retention time of the impurity peak. This mass provides a critical piece of information for proposing a chemical structure for the impurity, which is often a precursor, by-product, or degradation product.[13]

Visualization: Impurity ID Workflow using LC-MS

LCMS_Workflow cluster_0 Step 1: HPLC-UV Analysis cluster_1 Step 2: LC-MS Analysis cluster_2 Step 3: Structure Elucidation A Inject Sample on HPLC-UV B Detect Main Peak and Impurity Peaks A->B C Inject Sample on LC-MS B->C Proceed to MS D Correlate UV peaks with Total Ion Chromatogram (TIC) C->D E Extract Mass Spectrum for each Impurity Peak D->E F Obtain Molecular Weight of Impurity from Mass E->F G Propose Structure based on Synthesis Pathway & MW F->G

Caption: Workflow for identifying unknown impurities using LC-MS.

Section 4: A Holistic Approach to Purity Assessment

No single analytical technique can definitively determine purity. True confidence comes from combining orthogonal methods.[6] A typical workflow for issuing a certificate of analysis would involve:

  • HPLC: To determine the purity by area percent and quantify known impurities against reference standards.

  • ¹H NMR: To confirm the structure of the main component and identify any organic impurities or residual solvents.

  • MS: To confirm the molecular weight of the main component.

  • LC-MS: To determine the molecular weights of unknown impurities detected by HPLC.

This integrated approach ensures that the material is not only of high purity but is also structurally correct, meeting the stringent requirements for research and drug development.

References

  • Novasol Biotech. (2024, October 1).
  • Chem-Impex. 7-Benzyloxy-1H-indole-3-carbaldehyde. Chem-Impex.
  • Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725–732. [Link]
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 55(12), 5663–5673. [Link]
  • Intertek.
  • Moravek, Inc. How Important Is Chemical Purity In The Pharmaceutical Industry? Moravek, Inc. [Link]
  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. MicroSolv. [Link]
  • SCION Instruments. HPLC Troubleshooting Guide. SCION Instruments. [Link]
  • Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. [Link]
  • Restek. HPLC Troubleshooting Guide. Restek. [Link]
  • LabRulez LCMS. Tips and Tricks of HPLC System Troubleshooting. LabRulez. [Link]
  • LookChem. Cas 92855-65-7,this compound. LookChem. [Link]
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 164(2), 595–607. [Link]
  • Scribd. HPLC Troubleshooting. Scribd. [Link]

Sources

Technical Support Center: Navigating the Chemistry of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 7-Benzyloxyindole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this versatile intermediate during chemical reactions. By understanding the molecule's inherent stabilities and liabilities, you can optimize your reaction conditions, maximize yields, and ensure the integrity of your synthetic pathways.

Introduction to this compound

This compound is a key building block in the synthesis of a wide array of pharmaceuticals and functional materials[1][2]. Its structure comprises three key features: an electron-rich indole nucleus, a reactive aldehyde at the C3 position, and a benzyl ether protecting group at the C7 position. The interplay of these functional groups dictates its reactivity and susceptibility to degradation. This guide will address common challenges and provide actionable troubleshooting strategies in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Stability and Handling

Q1: What are the primary degradation pathways for this compound?

A1: Degradation can occur at three primary sites on the molecule: the benzyl ether linkage, the indole ring, and the aldehyde functional group. The specific pathway depends heavily on the reaction conditions.

  • Debenzylation: The most common degradation route is the cleavage of the benzyl ether to form 7-hydroxyindole-3-carbaldehyde. This can be triggered by strong acids, certain Lewis acids, and catalytic hydrogenation[3].

  • Indole Ring Decomposition: The electron-rich indole nucleus is sensitive to strongly acidic conditions, which can lead to protonation at the C3 position and subsequent oligomerization or resinification[4].

  • Aldehyde Reactions: The aldehyde group can undergo unwanted transformations such as oxidation to a carboxylic acid, over-reduction to a methyl group, or disproportionation (Cannizzaro reaction) under strong basic conditions[5][6].

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C)[7]. The compound is noted to be air-sensitive, so minimizing exposure to oxygen is crucial to prevent oxidative degradation of the aldehyde.

Section 2: Troubleshooting Reaction Conditions

Q3: I am observing debenzylation during my reaction. How can I prevent this?

A3: Unwanted debenzylation is a frequent issue. The appropriate preventative measure depends on the type of reaction you are performing.

  • Acid-Catalyzed Reactions (e.g., Pictet-Spengler, Friedel-Crafts):

    • Problem: Strong Brønsted acids (e.g., concentrated HCl, TFA) and many Lewis acids can cleave the benzyl ether[8][9][10]. Harsh Lewis acids like BBr₃ are particularly effective at ether cleavage and should be avoided if the benzyl group is to be retained[10].

    • Solution: Opt for milder Lewis acids that are less prone to effecting ether cleavage. Screen a variety of Lewis acids such as ZnCl₂, Sc(OTf)₃, or InCl₃. Running the reaction at lower temperatures can also significantly reduce the rate of debenzylation. If the reaction requires a strong acid, consider a different protecting group strategy.

  • Base-Catalyzed Reactions (e.g., Knoevenagel, Aldol):

    • Problem: While generally stable to many bases, a combination of a strong base like potassium tert-butoxide (KOtBu) in DMSO with exposure to oxygen can lead to oxidative cleavage of the N-benzyl group on related heterocycles, suggesting a potential risk for O-benzyl groups as well.

    • Solution: When using strong, non-nucleophilic bases, ensure the reaction is conducted under a strictly inert atmosphere (e.g., a well-sealed flask with a nitrogen or argon balloon). Use freshly distilled, anhydrous solvents to prevent side reactions.

  • Reductive and Oxidative Conditions:

    • Problem: The benzyl group is highly susceptible to cleavage by catalytic hydrogenation (e.g., H₂, Pd/C).

    • Solution: Avoid catalytic hydrogenation if you wish to retain the benzyl group. For reductions of the aldehyde, use milder hydride reagents. For other transformations, consider alternative protecting groups that are stable to these conditions.

Q4: My reaction mixture is turning into an intractable tar, especially under acidic conditions. What is happening?

A4: The formation of tar or polymeric material is a classic sign of indole ring decomposition[4]. The indole nucleus, being electron-rich, is prone to protonation at the C3-position in the presence of strong acids. The resulting indoleninium ion is a reactive electrophile that can be attacked by another neutral indole molecule, initiating a chain of polymerization.

  • Troubleshooting Steps:

    • Reduce Acid Strength/Concentration: If possible, use a weaker acid or a catalytic amount of a stronger acid.

    • Lower the Temperature: Running the reaction at 0°C or below can temper the reactivity and minimize polymerization.

    • Protect the Indole Nitrogen: If the reaction chemistry allows, N-protection (e.g., with a Boc or tosyl group) can reduce the electron density of the indole ring and decrease its susceptibility to acid-catalyzed polymerization. However, this adds extra steps to your synthesis.

Q5: I am attempting a Wittig reaction, but I am getting low yields and multiple spots on my TLC. What could be the issue?

A5: Wittig reactions with indole-3-carbaldehydes can be sensitive to the choice of base and reaction conditions.

  • Problem: The aldehyde may not be stable to the reaction conditions, or the ylide generation may be inefficient. Some strong bases like n-BuLi can potentially add to the aldehyde as a side reaction, especially if the ylide formation is slow or conducted at too high a temperature.

  • Solution:

    • Base Selection: Sodium hydride (NaH) is often a better choice than n-BuLi for generating the ylide in this context, as it is less nucleophilic[11]. Potassium tert-butoxide is another common choice.

    • Reaction Protocol: Ensure the ylide is pre-formed before adding the this compound. Add the aldehyde solution slowly at a low temperature (e.g., 0°C or -78°C) to the pre-formed ylide to control the reaction and minimize side products.

    • Ylide Stability: Use stabilized ylides (e.g., Ph₃P=CHCO₂Et) when possible, as they are less reactive and can lead to cleaner reactions, though they typically favor the formation of (E)-alkenes[11][12].

Q6: I am trying to reduce the aldehyde to an alcohol, but I am getting a mixture of products. How can I achieve a clean reduction?

A6: Selective reduction of the aldehyde without affecting the benzyl ether is readily achievable with the correct choice of reducing agent.

  • Problem: Using overly harsh reducing agents or conditions intended for debenzylation can lead to a mixture of the desired 7-benzyloxy-3-hydroxymethylindole and the fully deprotected 7-hydroxy-3-hydroxymethylindole. For instance, while LiAlH₄ can be used, it is a very strong reducing agent and care must be taken.

  • Solution: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation[6]. It is a mild reducing agent that will selectively reduce the aldehyde to the primary alcohol without cleaving the benzyl ether[13][14]. A study has shown that this compound can be cleanly reduced to the corresponding alcohol (benzyloxyskatole) using either LiAlH₄ or a combination of NaBH₄ and Pd-C[3]. The latter is interesting as Pd-C is typically used for hydrogenolysis, suggesting the conditions (absence of a hydrogen source like H₂) are critical.

Reaction Type Potential Degradation Recommended Conditions & Precautions
Acid-Catalyzed Debenzylation, Indole PolymerizationUse milder Lewis acids (e.g., Sc(OTf)₃, ZnCl₂). Avoid strong Brønsted acids (TFA, HCl). Run at low temperatures (0°C or below).
Base-Catalyzed Cannizzaro (strong base), Potential oxidative cleavageUse non-nucleophilic bases (e.g., NaH, K₂CO₃). Ensure strict inert atmosphere. Use anhydrous solvents.
Wittig Reaction Aldehyde decomposition, low yieldPre-form the ylide. Use NaH or KOtBu instead of n-BuLi. Add aldehyde at low temperature.
Aldehyde Reduction DebenzylationUse NaBH₄ in an alcoholic solvent (e.g., MeOH, EtOH) at 0°C to room temperature.
Catalytic Hydrogenation Debenzylation (High Risk)Avoid if benzyl group needs to be retained. If debenzylation is desired, H₂ with Pd/C is effective.

Experimental Protocols & Analytical Monitoring

Protocol 1: Clean Reduction of the Aldehyde

This protocol describes the selective reduction of the aldehyde group without cleaving the benzyl ether.

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 10-15 minutes. Monitor for gas evolution.

  • Reaction Monitoring: Stir the reaction at 0°C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (see below).

  • Quenching: Once the starting material is consumed, cool the reaction back to 0°C and slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 7-benzyloxy-1H-indol-3-yl)methanol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

Analytical Monitoring: Detecting Degradation by TLC

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction and quickly identifying the formation of degradation products.

  • System Setup:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is typically effective. Start with a ratio of 3:1 (Hexanes:EtOAc) and adjust the polarity as needed.

  • Spotting: On a single TLC plate, spot the following:

    • A solution of your pure starting material (SM).

    • A co-spot (starting material and reaction mixture spotted on the same point).

    • The reaction mixture (RM).

  • Visualization:

    • UV Light: Both the starting material and the likely products are UV active.

    • Stains: A potassium permanganate (KMnO₄) stain can be very informative. The product alcohol will likely show up as a yellow spot, while the starting aldehyde will also be stained. The debenzylated product, 7-hydroxyindole-3-carbaldehyde, being a phenol, may stain differently.

  • Interpreting the TLC:

    • Starting Material (SM): this compound.

    • Product (P): The desired product (e.g., the alcohol in a reduction) will have a different Rf value (retention factor). Alcohols are typically more polar and will have a lower Rf than the starting aldehyde.

    • Debenzylation Product (DP): 7-hydroxyindole-3-carbaldehyde is more polar than the starting material due to the free hydroxyl group and will have a significantly lower Rf. It may appear as a new spot close to the baseline.

Key Degradation Pathways and Prevention Strategies

The following diagrams illustrate the main degradation pathways and the logical flow for troubleshooting.

DegradationPathways Start This compound Debenzylation 7-Hydroxyindole-3-carbaldehyde Start->Debenzylation Strong Acid / H₂, Pd/C Polymer Polymerization/Tar Start->Polymer Strong Acid Acid Carboxylic Acid Start->Acid Oxidizing Agent Alcohol Primary Alcohol Start->Alcohol Reducing Agent (e.g., NaBH₄) Cannizzaro Alcohol + Carboxylic Acid Start->Cannizzaro Strong Base (conc.) Troubleshooting_Flowchart Start Problem Observed in Reaction Debenzylation Debenzylation Observed (New polar spot on TLC) Start->Debenzylation Polymerization Polymerization/Tarry Mixture Start->Polymerization SideProduct Unexpected Aldehyde Reaction Start->SideProduct CheckAcid Acidic Conditions? Debenzylation->CheckAcid Is it... Action_ProtectN Protect Indole-N Lower Acid Conc./Temp. Polymerization->Action_ProtectN CheckBase Basic Conditions? SideProduct->CheckBase Is it... CheckRedox Reductive/Oxidative? CheckAcid->CheckRedox No Action_MildAcid Use Milder Lewis Acid Lower Temperature CheckAcid->Action_MildAcid Yes Action_Inert Ensure Inert Atmosphere Use Anhydrous Solvents CheckBase->Action_Inert Yes Action_Wittig Pre-form Ylide Use NaH/KOtBu Low Temperature Addition CheckBase->Action_Wittig Wittig? Action_ChangeReagent Change Reagent (e.g., NaBH₄ for reduction) CheckRedox->Action_ChangeReagent Yes

Caption: Troubleshooting flowchart for common degradation issues.

References

  • Boden, R. M. (1975). A convenient procedure for the synthesis of vinyl ethers from aldehydes. Synthesis, 1975(11), 784.
  • Heacock, R. A., & Hutzinger, O. (1965). The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. Canadian Journal of Chemistry, 43(9), 2535-2543.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem.
  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
  • Paliakov, E., & Strekowski, L. (1998). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Journal of Heterocyclic Chemistry, 35(4), 1007-1010.
  • Zeynizadeh, B., & Shirini, F. (2009). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Asian Journal of Chemistry, 21(5), 3588-3596.
  • J&K Scientific. (n.d.). Pictet-Spengler Reaction.
  • ResearchGate. (2021). The Pictet-Spengler Reaction Updates Its Habits.
  • Reddit. (2023). Demethylation over debenzylation conditions?. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Calogero, F. A., et al. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(16), 4958.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • LookChem. (n.d.). Cas 92855-65-7, this compound.
  • Molecules. (2024). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 834-845.
  • Dyachenko, V. D., & Shishkina, S. V. (2012). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Chemistry of Heterocyclic Compounds, 48(5), 755-763.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Zeynizadeh, B., & Zahmatkesh, S. (2005). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 16(6A), 1079-1084.
  • Fukuyama, T., et al. (2009). Total Synthesis of (+)-Haplophytine.
  • Singh, G., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.
  • ResearchGate. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation.
  • Ghorbani-Vaghei, R., & Veisi, H. (2009). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile. Journal of the Iranian Chemical Society, 6(4), 833-839.
  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • ResearchGate. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions.
  • Pan, X., et al. (2015). Sodium Borohydride Removes Aldehyde Inhibitors for Enhancing Biohydrogen Fermentation. Bioresource Technology, 196, 724-729.
  • D'Auria, M., et al. (2024). A new colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 3, 100511.
  • Chemsrc. (n.d.). 7-(Benzyloxy)-1H-indole-3-carbaldehyde.
  • BenchChem. (2025).
  • Davies, S. G., et al. (2006). Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides. Journal of Peptide Science, 12(12), 751-756.

Sources

Technical Support Center: Optimization of Solvent Systems for Reactions Involving 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the optimization of solvent systems for reactions with 7-Benzyloxyindole-3-carbaldehyde. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the synthesis of novel compounds from this versatile intermediate.

I. Understanding this compound: Key Physicochemical Properties

Before delving into reaction-specific solvent optimization, it is crucial to understand the inherent properties of this compound that influence its behavior in different solvent environments.

PropertyValue/DescriptionImpact on Solvent Selection
Appearance White to off-white crystalline solid.[1]Requires a solvent in which it is sufficiently soluble for homogeneous reactions.
Molecular Weight ~251.28 g/mol .[2]Standard molecular weight for a small molecule intermediate.
Melting Point 110-115 °C.[1]Reactions can be conducted at elevated temperatures without melting the starting material in the absence of a solvent.
Solubility Moderately soluble in ethyl acetate, dichloromethane, and tetrahydrofuran; sparingly soluble in water.[1]Aprotic solvents are generally good starting points. The benzyloxy group increases hydrophobicity compared to unsubstituted indole-3-carbaldehyde.
Stability Air-sensitive; should be stored under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C.[2]Reactions should be set up under an inert atmosphere, and anhydrous solvents are recommended to prevent side reactions.
Reactivity The aldehyde group is susceptible to nucleophilic attack, and the indole ring can undergo electrophilic substitution. The benzyloxy group is generally stable but can be removed by hydrogenolysis.[1]The choice of solvent can influence the electrophilicity of the aldehyde and the nucleophilicity of reactants.

II. Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the first-pass solvent choices for reactions with this compound?

A good starting point for solvent selection is based on the solubility profile of this compound. Given its moderate solubility in ethyl acetate, dichloromethane (DCM), and tetrahydrofuran (THF), these are excellent initial choices for screening.[1] For reactions requiring more polar environments, acetonitrile and dimethylformamide (DMF) are also commonly used for similar indole-3-carbaldehydes, particularly in Knoevenagel condensations.[1]

Q2: How does the 7-benzyloxy group affect solvent choice compared to unsubstituted indole-3-carbaldehyde?

The benzyloxy group at the 7-position significantly increases the lipophilicity and hydrophobicity of the molecule. This generally improves solubility in less polar organic solvents compared to the parent indole-3-carbaldehyde. It can also introduce steric hindrance, which may influence the rate of reaction and necessitate the use of solvents that can better solvate the transition state.

Q3: Can protic solvents like ethanol be used?

Yes, protic solvents such as ethanol can be used, and are frequently employed in reactions like Knoevenagel condensations and the formation of bis(indolyl)methanes.[1] However, it is crucial to consider the compatibility of protic solvents with the reagents being used. For instance, organometallic reagents like Grignards or strong bases like n-butyllithium will be quenched by protic solvents.

Q4: When should I consider using a high-boiling point aprotic solvent like DMF or DMSO?

High-boiling point polar aprotic solvents like DMF or DMSO are beneficial when a reaction is sluggish at room temperature and requires heating. These solvents can also enhance the rate of reactions involving charged intermediates by stabilizing them. For example, in a Wittig reaction, DMSO can accelerate the formation of the ylide.

Q5: Are there any green solvent alternatives?

For reductive aminations, ethyl acetate is a greener alternative to chlorinated solvents like dichloromethane.[3] In some cases, solvent-free conditions for reactions like Knoevenagel condensations have been successfully employed, which is the most environmentally friendly approach.[4][5][6] Aqueous conditions have also been explored for Wittig reactions, offering a green alternative to traditional organic solvents.

III. Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during common reactions involving this compound, with a focus on solvent optimization.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, typically catalyzed by a base.

Diagram of the Knoevenagel Condensation Workflow

G cluster_0 Troubleshooting Knoevenagel Condensation A Low or No Product Yield Sol1 Sol1 A->Sol1 Inappropriate Solvent Cat1 Cat1 A->Cat1 Inactive Catalyst Temp1 Temp1 A->Temp1 Low Temperature B Formation of Multiple Products/Side Reactions Temp2 Temp2 B->Temp2 High Temperature Cat2 Cat2 B->Cat2 Harsh Catalyst Sol2 Sol2 B->Sol2 Solvent-Mediated Side Reactions C Reaction Stalls Before Completion Cat3 Cat3 C->Cat3 Catalyst Deactivation Equil Equil C->Equil Reversible Equilibrium

Caption: Troubleshooting workflow for Knoevenagel condensations.

Issue 1: Low or No Product Yield

  • Causality: The reaction rate is highly dependent on the solvent's ability to solubilize the reactants and stabilize the intermediates. If the starting material or the active methylene compound has poor solubility, the reaction will be slow. Polar aprotic solvents are often effective for Knoevenagel condensations as they can promote the reaction.[1]

  • Troubleshooting Steps:

    • Solvent Screening: If using a non-polar solvent like toluene, switch to a more polar aprotic solvent such as acetonitrile or DMF.

    • Solubility Check: Before running the reaction, perform a simple solubility test of both this compound and the active methylene compound in the chosen solvent at the intended reaction temperature.

    • Protic Solvents: Consider using ethanol, especially with a base catalyst like piperidine, as it can participate in the reaction mechanism by protonating and deprotonating species.[1]

Issue 2: Formation of Side Products

  • Causality: Indoles can be prone to oligomerization under strongly acidic conditions.[1] In Knoevenagel condensations, side reactions can include self-condensation of the active methylene compound or Michael addition to the product. The solvent can influence the rates of these competing reactions.

  • Troubleshooting Steps:

    • Solvent Polarity: Very polar solvents might overly stabilize charged intermediates, potentially leading to side reactions. If using DMF or DMSO and observing side products, consider a less polar solvent like THF or ethyl acetate.

    • Anhydrous Conditions: Ensure the use of dry solvents, as water can lead to hydrolysis of reactants or intermediates.

B. Wittig Reaction

The Wittig reaction is a versatile method for converting aldehydes into alkenes using a phosphorus ylide.

Diagram of Factors Influencing Wittig Reaction Outcome

G cluster_0 Wittig Reaction Optimization Ylide Ylide Stability Outcome Yield & Stereoselectivity Ylide->Outcome Solvent Solvent Polarity Solvent->Outcome Base Base Strength Base->Outcome Temp Temperature Temp->Outcome

Caption: Key parameters for optimizing a Wittig reaction.

Issue 1: Low Yield of Alkene

  • Causality: The 7-benzyloxy group is electron-donating, which can slightly deactivate the aldehyde towards nucleophilic attack by the ylide. The choice of solvent is critical for the formation and stability of the ylide.

  • Troubleshooting Steps:

    • Solvent for Ylide Formation: THF is the most common and generally effective solvent for Wittig reactions.[7] It provides good solubility for the phosphonium salt and the resulting ylide.

    • Polar Aprotic Solvents: If the reaction is sluggish in THF, consider using a more polar aprotic solvent like DMF or DMSO, which can accelerate the reaction. However, be aware that this may affect the stereoselectivity.

    • Anhydrous Conditions: The ylide is a strong base and will be quenched by water. Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Poor Stereoselectivity (E/Z Mixture)

  • Causality: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the solvent. Non-stabilized ylides typically give the Z-alkene, while stabilized ylides favor the E-alkene. The solvent can affect the stability of the betaine intermediate.

  • Troubleshooting Steps:

    • Non-polar Solvents for Z-selectivity: For non-stabilized ylides, using a non-polar solvent like toluene can enhance the formation of the Z-alkene.

    • Polar Solvents for E-selectivity: For stabilized ylides, polar solvents can help to promote the formation of the E-alkene.

    • Salt-free Conditions: The presence of lithium salts can affect stereoselectivity. Using sodium- or potassium-based strong bases (e.g., NaH, KHMDS) can lead to "salt-free" conditions that favor Z-alkene formation with non-stabilized ylides.

C. Reductive Amination

Reductive amination is a two-step process involving the formation of an imine or enamine, followed by its reduction to an amine.

Issue 1: Low Yield of the Amine Product

  • Causality: The formation of the imine intermediate is an equilibrium reaction. The choice of solvent can affect this equilibrium and the efficacy of the reducing agent.

  • Troubleshooting Steps:

    • Solvent Choice: While chlorinated solvents like dichloromethane and 1,2-dichloroethane are common, greener alternatives like ethyl acetate are often effective, especially with reducing agents like sodium triacetoxyborohydride (STAB).[3]

    • Removal of Water: The formation of the imine produces water. Using a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) or the addition of a drying agent like molecular sieves can drive the equilibrium towards the imine, thus improving the overall yield.

    • Protic Solvents: Alcohols can be used as solvents, but caution is needed. With catalytic hydrogenation, primary and secondary alcohols can be oxidized to aldehydes and ketones, leading to side products.[3]

Issue 2: Aldehyde is Reduced to the Corresponding Alcohol

  • Causality: This occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the imine. The solvent can influence the reactivity of the reducing agent.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde, such as sodium cyanoborohydride (NaBH3CN) or STAB.

    • pH Control: The rate of imine formation is often pH-dependent. In some cases, the addition of a small amount of acetic acid can catalyze imine formation without significantly increasing the rate of aldehyde reduction.

    • Solvent Effects on Reductant: The reactivity of borohydride reagents can be attenuated in less polar solvents. If aldehyde reduction is a major issue, consider switching from a polar solvent to a less polar one like THF or diethyl ether.

IV. Experimental Protocols

Protocol 1: General Procedure for Solvent Screening in a Knoevenagel Condensation
  • To three separate small reaction vials, add this compound (e.g., 0.1 mmol), the active methylene compound (e.g., 0.1 mmol of malononitrile), and a catalytic amount of a base (e.g., 2-3 drops of piperidine).

  • To each vial, add a different anhydrous solvent (e.g., 1 mL of ethanol, 1 mL of acetonitrile, 1 mL of THF).

  • Stir the reactions at room temperature and monitor their progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., 30 min, 1h, 2h, 4h).

  • Compare the rate of consumption of the starting material and the formation of the product in each solvent to determine the optimal choice.

V. References

  • BenchChem. (2025). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde.

  • Parr, R. G., von Szentpaly, L., & Liu, S. (2001). Solvent effects on electrophilicity. Journal of the American Chemical Society, 123(23), 5527–5531. [Link]

  • Dong, V. M., et al. (2014). A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters, 16(23), 6184–6187. [Link]

  • BenchChem. (2025). Technical Support Center: Stereoselective Olefination of 4-Fluorobenzaldehyde.

  • Universidad San Sebastián. (2001). Solvent effects on electrophilicity. [Link]

  • ResearchGate. (2025). The Effect of Solvents Polarity on Selective Hydrogenation of Unsaturated Aldehyde in Gas-Liquid-Solid Three Phase Reactor. [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]

  • Beller, M., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(45), 14263-14267. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Beilstein Journals. (2011). Reductive amination with zinc powder in aqueous media. [Link]

  • ResearchGate. (2019). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing the Wittig Reaction of 4-(Hexyloxy)benzaldehyde.

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • WordPress. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. [Link]

  • Zheng, W., et al. (2008). Structure-activity relationship study of a novel necroptosis inhibitor, necrostatin-7. Bioorganic & Medicinal Chemistry Letters, 18(18), 4932–4935. [Link]

  • ResearchGate. (2025). Solventless Wittig Olefination with Fluorinated Benzaldehydes. [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • ResearchGate. (2012). Efficient Green Procedure for the Knoevenagel Condensation under Solvent-Free Conditions. [Link]

  • Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

  • NROChemistry. (n.d.). Tebbe Olefination. [Link]

  • ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. [Link]

  • ResearchGate. (2013). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927. [Link]

Sources

Technical Support Center: Characterization of Impurities in 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the characterization of impurities in 7-Benzyloxyindole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.[1][2][3] The purity of this reagent is critical for the successful synthesis of downstream targets, including pharmaceuticals and advanced materials. This guide provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to help you identify and manage impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a sample of this compound?

A1: Impurities typically fall into two categories: process-related and degradation products.

  • Process-Related Impurities: These originate from the synthetic route, most commonly the Vilsmeier-Haack formylation of 7-benzyloxyindole.[4][5][6] Key impurities include unreacted starting material (7-benzyloxyindole), byproducts from side reactions such as bis(indolyl)methane derivatives, and residual solvents from purification.[7]

  • Degradation Products: These form during storage or handling. The most common are the product of debenzylation (7-hydroxyindole-3-carbaldehyde) and oxidation of the aldehyde to 7-benzyloxyindole-3-carboxylic acid. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[3]

Q2: My sample of this compound is darker than expected (e.g., dark brown instead of orange/yellow). What could be the cause?

A2: A darker-than-expected color often indicates the presence of oxidized impurities or polymeric materials. Indole derivatives can be susceptible to oxidative degradation, which often produces highly colored byproducts. The formation of bis(indolyl)methane or even trimer structures during synthesis can also lead to colored impurities.[8] We recommend running an initial purity check via HPLC-UV to correlate the color with potential impurity peaks.

Q3: What is the best "first-pass" analytical technique for assessing the purity of a new batch?

A3: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the ideal initial technique. It is highly sensitive, provides quantitative data on purity (typically reported as ≥95%), and can separate the main component from most common impurities.[1] A simple reversed-phase method using a C18 column with a water/acetonitrile or water/methanol gradient is typically sufficient for a baseline assessment.

Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram

You've run an HPLC analysis of your this compound sample and observe one or more unexpected peaks. This guide provides a systematic workflow to identify these unknown components.

Logical Workflow for Impurity Identification

Below is a decision-making workflow to systematically approach the identification of an unknown peak observed during HPLC analysis.

G start Unexpected Peak in HPLC-UV check_rt Check Retention Time (Rt) start->check_rt early_peak Early Eluting Peak (More Polar) check_rt->early_peak Rt < Main Peak late_peak Late Eluting Peak (Less Polar) check_rt->late_peak Rt > Main Peak lcms Perform LC-MS Analysis (Obtain Molecular Weight) early_peak->lcms late_peak->lcms hypothesize1 Hypothesize Identity: - 7-Hydroxyindole-3-carbaldehyde - 7-Benzyloxyindole-3-carboxylic acid lcms->hypothesize1 If m/z matches hypothesize2 Hypothesize Identity: - 7-Benzyloxyindole (Starting Material) - Bis(indolyl)methane byproduct lcms->hypothesize2 If m/z matches confirm Confirm Structure hypothesize1->confirm hypothesize2->confirm nmr Isolate by Prep-HPLC & Analyze by NMR Spectroscopy confirm->nmr No Standard standard Compare with Authentic Standard (if available) confirm->standard Standard Available end Impurity Identified nmr->end standard->end G Start_Mat 7-Benzyloxyindole Intermediate Iminium Salt Intermediate Start_Mat->Intermediate Electrophilic Attack Side_React Reaction with another indole molecule Start_Mat->Side_React Reagent Vilsmeier Reagent (POCl₃ + DMF) Reagent->Intermediate Hydrolysis Aqueous Hydrolysis Intermediate->Hydrolysis Intermediate->Side_React Product This compound Hydrolysis->Product Byproduct Bis(indolyl)methane (High MW Impurity) Side_React->Byproduct

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 7-Benzyloxyindole-3-carbaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, indole-3-carbaldehydes are foundational pillars for the construction of complex molecular architectures, particularly within medicinal chemistry. Their inherent reactivity and the prevalence of the indole scaffold in pharmacologically active agents make them indispensable starting materials. This guide provides an in-depth comparison of 7-benzyloxyindole-3-carbaldehyde against other common indole-3-carbaldehyde derivatives, offering insights into its synthesis, reactivity, and strategic applications, supported by experimental data and established chemical principles.

The Strategic Importance of the C7-Oxygenated Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, with the C3-carbaldehyde functionality serving as a versatile handle for a myriad of chemical transformations. The substitution pattern on the benzo portion of the indole ring profoundly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

This compound is a key intermediate for accessing C7-hydroxylated indole derivatives.[1][2] The C7-hydroxy group is a critical pharmacophore in various biologically active molecules, including serotonin receptor modulators and neuroactive agents. The benzyloxy group acts as a robust protecting group for the C7-hydroxyl, which can be readily removed in the final stages of a synthetic sequence.[3]

Synthesis of Indole-3-carbaldehydes: A Comparative Overview

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich indoles at the C3 position.[4][5] The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electrophilicity of the indole ring is a key determinant of the reaction's success and yield.

The presence of an electron-donating group on the indole nucleus enhances its nucleophilicity, generally leading to higher yields in the Vilsmeier-Haack formylation. The 7-benzyloxy group in 7-benzyloxyindole is a moderately electron-donating group, facilitating the electrophilic substitution at C3. To provide a quantitative comparison, we can examine patent literature that details the synthesis of various substituted indole-3-carbaldehydes under similar Vilsmeier-Haack conditions.

Table 1: Comparative Yields of Vilsmeier-Haack Formylation for Various Substituted Indoles

Indole PrecursorSubstituentProductReaction ConditionsYield (%)Reference
IndoleUnsubstitutedIndole-3-carbaldehydePOCl₃, DMF, 0°C to 85°C, 5h96[6]
7-Methoxyindole7-OCH₃7-Methoxyindole-3-carbaldehydePOCl₃, DMF, 0°C to 90°C, 7h86[6]
5-Methoxyindole5-OCH₃5-Methoxyindole-3-carbaldehydeNot specified--
4-Methylindole4-CH₃4-Methylindole-3-carbaldehydePOCl₃, DMF, 0°C to 85°C, 7h90[6]
6-Methylindole6-CH₃6-Methylindole-3-carbaldehydePOCl₃, DMF, 0°C to 90°C, 8h89[6]
7-Fluoroindole7-F7-Fluoroindole-3-carbaldehydePOCl₃, DMF, 0°C, 5h92[6]
6-Chloroindole6-Cl6-Chloroindole-3-carbaldehydePOCl₃, DMF, 0°C to 90°C, 8h91[6]

Note: While a direct yield for this compound under identical comparative conditions was not found in the immediate literature, the high yield for the structurally similar 7-methoxyindole-3-carbaldehyde (86%) suggests that the Vilsmeier-Haack formylation of 7-benzyloxyindole proceeds efficiently.

Experimental Protocol: Vilsmeier-Haack Synthesis of a Substituted Indole-3-carbaldehyde (General Procedure)
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of the substituted indole (1.0 eq) in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 80-90 °C) for the specified time (monitor by TLC).

  • After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indole-3-carbaldehyde.

Comparative Reactivity in Key Synthetic Transformations

The utility of indole-3-carbaldehydes lies in their subsequent transformations. The electronic nature of the substituents on the indole ring plays a pivotal role in the reactivity of the C3-aldehyde.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[7] For indole-3-carbaldehydes, this reaction is a powerful tool for C-C bond formation.[8]

The electron-donating 7-benzyloxy group increases the electron density on the indole ring system. This has a nuanced effect on the Knoevenagel condensation. While the aldehyde's carbonyl carbon becomes slightly less electrophilic, the overall electron-rich nature of the molecule can stabilize the transition state of the condensation. In contrast, indole-3-carbaldehydes bearing electron-withdrawing groups (e.g., nitro or cyano) would render the aldehyde carbonyl more electrophilic and thus more reactive towards nucleophilic attack by the active methylene compound. However, a strongly deactivating group on the indole ring can also destabilize the carbocation-like character of the intermediate in some catalytic cycles.

Figure 1: Generalized workflow of the Knoevenagel condensation with indole-3-carbaldehydes.

Experimental Protocol: Knoevenagel Condensation of an Indole-3-carbaldehyde
  • In a round-bottom flask, dissolve the indole-3-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent such as ethanol or acetonitrile.

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified α,β-unsaturated product.

Reductive Amination

Reductive amination is a cornerstone reaction for the synthesis of amines, involving the formation of an imine or iminium ion from an aldehyde and an amine, followed by in-situ reduction.[9][10] The electronic nature of the indole substituent influences the initial imine formation step.

An electron-donating group like the 7-benzyloxy substituent can slightly decrease the rate of the initial nucleophilic attack by the amine on the aldehyde carbonyl. Conversely, electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon, potentially accelerating imine formation. However, the stability of the resulting iminium ion and its susceptibility to reduction are also factors to consider. In practice, for most substituted indole-3-carbaldehydes, reductive amination proceeds efficiently with a variety of reducing agents.

Reductive_Amination cluster_0 Reactants I3C Indole-3-carbaldehyde Imine Imine/Iminium Ion Intermediate I3C->Imine - H₂O Amine Primary or Secondary Amine (R₂NH) Amine->Imine - H₂O Product Substituted Indole-3-methylamine Imine->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Figure 2: Key steps in the reductive amination of indole-3-carbaldehydes.

Experimental Protocol: Reductive Amination of an Indole-3-carbaldehyde
  • To a stirred solution of the indole-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the primary or secondary amine (1.1 eq).

  • If the amine is a salt, add a non-nucleophilic base like triethylamine to liberate the free amine.

  • Add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Pivotal Role of the Benzyloxy Protecting Group

The primary advantage of using this compound is the ability to deprotect the benzyloxy group to reveal the synthetically valuable 7-hydroxyindole moiety. This deprotection is typically achieved through catalytic hydrogenation or transfer hydrogenation, which are generally high-yielding and clean reactions.[3]

Table 2: Comparison of Deprotection Methods for Benzyl Ethers

MethodReagentsConditionsAdvantagesDisadvantages
Catalytic HydrogenolysisH₂, Pd/CRT, atmospheric pressureClean, high-yielding, commonIncompatible with reducible functional groups (alkenes, alkynes, nitro groups)
Catalytic Transfer HydrogenationPd/C, Formic acid or Ammonium formateRT to mild heatingAvoids use of H₂ gas, often fasterCan be less selective, potential for side reactions
Lewis Acid CleavageBCl₃, BBr₃Low temperatureEffective for complex moleculesHarsh, requires stoichiometric reagents
Oxidative CleavageDDQPhotochemical or thermalOrthogonal to many protecting groupsStoichiometric oxidant, potential for side reactions

For many applications, catalytic transfer hydrogenation offers a practical and efficient method for the debenzylation of 7-benzyloxyindole derivatives.

Experimental Protocol: Deprotection of this compound via Catalytic Transfer Hydrogenation
  • Dissolve this compound (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add a palladium on carbon catalyst (10% Pd/C, 5-10 mol% Pd).

  • To this suspension, add a hydrogen donor such as ammonium formate (5-10 eq) or formic acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to yield 7-hydroxyindole-3-carbaldehyde.

Conclusion

This compound stands out as a strategic building block in organic synthesis, particularly for the construction of C7-hydroxylated indole-containing targets. Its synthesis via the Vilsmeier-Haack reaction is efficient, and its reactivity in subsequent transformations such as Knoevenagel condensations and reductive aminations is predictable and reliable. The electron-donating nature of the 7-benzyloxy group modulates the reactivity of the C3-aldehyde in a manner that is generally favorable for a wide range of synthetic applications.

While other substituted indole-3-carbaldehydes, such as those with electron-withdrawing or different electron-donating groups, will exhibit varied reactivity profiles based on established electronic and steric principles, the key advantage of the 7-benzyloxy derivative lies in the strategic value of its protecting group. The ability to unmask a C7-hydroxyl group late in a synthetic sequence provides a powerful tool for accessing complex and biologically relevant molecules. The choice between this compound and other indole-3-carbaldehydes will ultimately depend on the specific synthetic target and the desired electronic properties of the final molecule.

References

  • LookChem. (n.d.). Cas 92855-65-7, this compound.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • Wikipedia. (2023). Knoevenagel condensation.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • G. Jones, S. P. Stanforth. (2000). The Vilsmeier reaction of non-aromatic compounds. Org. React., 56, 355-659.
  • L. Kürti, B. Czakó. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Bieg, T., & Szeja, W. (1981).
  • ACS Omega. (2021).
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
  • Dyadyuchenko, E. V., et al. (2015). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. Russian Journal of Organic Chemistry, 51(8), 1144-1153.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.
  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Beilstein Journals. (2012). Reductive amination with zinc powder in aqueous media.
  • ResearchGate. (2018). I am trying to do reductive amination, kindly share a feasible procedure?.
  • ResearchGate. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions.
  • MDPI. (2020). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori.
  • ResearchGate. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives.
  • Pure. (2017).
  • ResearchGate. (2020). Scope of 2‐substituted 3‐carbaldehyde indoles. Reaction conditions.
  • Science and Education Publishing. (2014).
  • The Royal Society of Chemistry. (2012). Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction.
  • ResearchGate. (2020).
  • Organic Chemistry Portal. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[11][12]-Aryl Shift.
  • Delaware Valley University. (n.d.).
  • Journal of Catalysis. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
  • ACS Publications. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases.
  • Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Afyon Kocatepe Üniversitesi. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • PubMed Central. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • ResearchGate. (2016). (PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
  • ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • LookChem. (n.d.). Cas 92855-65-7, this compound.
  • J&K Scientific. (n.d.). 7-Benzyloxy-1H-indole-3-carbaldehyde | 92855-65-7.

Sources

A Comparative Guide to the Reactivity of 7-Benzyloxyindole-3-carbaldehyde and 3-Formylindole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of pharmacologically relevant indole-based scaffolds, the choice of starting material is paramount.[1][2][3] This guide provides an in-depth comparison of the reactivity of two key building blocks: the readily available 3-formylindole (also known as indole-3-carboxaldehyde) and its substituted analogue, 7-benzyloxyindole-3-carbaldehyde. Understanding their nuanced differences in reactivity is crucial for strategic synthetic planning and optimizing reaction outcomes.

At a Glance: Structural and Electronic Distinctions

The reactivity of the aldehyde group at the C-3 position of the indole ring is intrinsically linked to the electronic properties of the bicyclic system. The indole nucleus is electron-rich, a characteristic that influences the electrophilicity of the formyl group.[4]

  • 3-Formylindole: This is the parent compound, where the indole ring's electron-donating nature directly modulates the reactivity of the C-3 aldehyde. The lone pair of electrons on the nitrogen atom participates in the aromatic system, increasing the electron density across the ring and subsequently influencing the carbonyl carbon.

  • This compound: The introduction of a benzyloxy group at the C-7 position introduces both steric and electronic effects.[1] The bulky benzyloxy substituent can sterically hinder the approach of reagents to the indole nitrogen and the C-7 position. Electronically, the oxygen atom of the benzyloxy group possesses lone pairs that can be donated through resonance, but its electronegativity also exerts an electron-withdrawing inductive effect. The interplay of these factors can subtly alter the reactivity profile compared to the unsubstituted 3-formylindole.

Caption: Chemical structures of 3-Formylindole and this compound.

Comparative Reactivity Analysis

The true measure of these aldehydes lies in their performance in key chemical transformations. Below, we compare their reactivity in several common and synthetically valuable reactions.

Nucleophilic Addition

Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry. The rate and success of this reaction are highly dependent on the electrophilicity of the carbonyl carbon.

Discussion: The electron-donating nature of the indole ring in 3-formylindole deactivates the aldehyde group towards nucleophilic attack to some extent. In this compound, the inductive electron-withdrawing effect of the distant benzyloxy group might slightly enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates with certain nucleophiles. However, steric hindrance from the bulky benzyloxy group could counteract this effect, particularly with larger nucleophiles.

Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines, a functional group prevalent in pharmaceuticals.[5][6][7] This one-pot reaction involves the formation of an imine intermediate followed by its reduction.

Discussion: Both aldehydes are suitable substrates for reductive amination. The formation of the initial imine is often the rate-determining step. The subtle electronic differences may influence the rate of imine formation. For instance, the slightly increased electrophilicity of the aldehyde in this compound could facilitate the initial attack by the amine. Mild reducing agents like sodium borohydride or sodium triacetoxyborohydride are typically employed.[5]

Illustrative Experimental Protocol: Reductive Amination

G cluster_workflow Reductive Amination Workflow start Dissolve Aldehyde and Amine in Solvent add_reductant Add Reducing Agent (e.g., NaBH(OAc)₃) start->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract purify Purify by Chromatography extract->purify end Characterize Product purify->end

Sources

Unambiguous Structural Validation of 7-Benzyloxyindole-3-carbaldehyde: A Comparative Guide Centered on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise molecular architecture of a compound is the bedrock upon which its function and potential are built. For synthetic intermediates like 7-Benzyloxyindole-3-carbaldehyde, a versatile building block for pharmaceuticals and agrochemicals, absolute structural integrity is not merely an academic detail—it is a prerequisite for advancing research and development. This guide provides a comprehensive comparison of analytical techniques for the structural validation of this indole derivative, establishing why single-crystal X-ray crystallography stands as the unequivocal "gold standard." We will delve into the causality behind experimental choices, present self-validating protocols, and compare the definitive data from crystallography with the complementary insights from NMR spectroscopy and mass spectrometry.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful and unambiguous analytical method for the absolute structural elucidation of a solid compound.[1] It provides a high-resolution, three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles. This level of detail is unattainable by other techniques and is essential for confirming connectivity, stereochemistry, and understanding intermolecular interactions that govern the solid-state properties of a material.[2][3]

The Causality Behind the Choice: Why Crystallography is Definitive

For a molecule like this compound, several structural questions must be answered with absolute certainty:

  • Regiochemistry: Is the benzyloxy group definitively at the 7-position of the indole ring and the aldehyde at the 3-position? While synthesis may be designed to yield this specific isomer, side products are always a possibility.

  • Conformation: What is the preferred orientation of the flexible benzyloxy group relative to the indole core in the solid state?

  • Intermolecular Interactions: How do the molecules pack in a crystal lattice? Are there hydrogen bonds involving the indole N-H and the aldehyde oxygen that could influence its physical properties?

Only X-ray crystallography can answer these questions directly and without ambiguity, providing the foundational proof required for patent applications, regulatory submissions, and further structure-based design.

A Self-Validating Experimental Protocol

The trustworthiness of a crystallographic result is embedded in its rigorous and verifiable workflow. Each step, from crystal growth to data refinement, contains internal checks that validate the final structure.

The journey to a crystal structure begins with the synthesis of the compound, followed by meticulous purification. A common route to indole-3-carbaldehydes is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich arene.[4][5][6]

  • Synthesis: 7-Benzyloxyindole is treated with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by aqueous workup to yield the target aldehyde.

  • Purification: The crude product is purified by column chromatography. Subsequently, recrystallization is performed to achieve the high purity (>99%) necessary for growing high-quality single crystals.[7] This is a critical step, as impurities can inhibit or disrupt the crystal lattice formation.[3]

This is often the most challenging step and is more of an art than a science.[8] The goal is to produce a single, defect-free crystal larger than 0.1 mm in all dimensions.[3]

  • Methodology: Techniques such as slow evaporation, vapor diffusion, and slow cooling of a saturated solution are commonly employed.[9][10]

  • Solvent Selection: A systematic screening of solvents is performed. An ideal solvent is one in which the compound is moderately soluble, allowing for the slow formation of a supersaturated solution as the solvent evaporates or as a less-soluble anti-solvent is introduced.[11][12] For this compound, solvents like ethyl acetate, dichloromethane, or mixtures with hexane could be suitable.

  • Procedure (Vapor Diffusion):

    • Dissolve a few milligrams of the purified compound in a minimal amount of a good solvent (e.g., dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., hexane).

    • Over several days, the anti-solvent vapor will slowly diffuse into the inner vial, reducing the overall solubility of the compound and promoting the slow growth of crystals.[8]

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.[2]

  • The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations of the atoms.[1]

  • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3]

  • The collected data (a series of diffraction spots with specific positions and intensities) are processed to determine the unit cell dimensions and symmetry (space group).

The processed data are used to solve the crystal structure. The final output is a Crystallographic Information File (CIF) , a standardized format containing all details about the experiment and the final structure.[13][14]

  • Solution: Computational methods are used to determine the initial positions of the atoms from the diffraction data.

  • Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.

Authoritative Data Presentation

While a specific CIF for this compound is not publicly available, the table below presents expected key parameters based on the known crystal structure of the parent compound, 1H-Indole-3-carbaldehyde, and other indole derivatives.[15]

Parameter Expected Value for this compound Significance
Chemical Formula C₁₆H₁₃NO₂Confirms elemental composition.
Molecular Weight 251.28 g/mol Consistent with the expected formula.
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Group e.g., P2₁/c or Pca2₁Defines the symmetry elements within the unit cell.[15]
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)Defines the size and angles of the repeating lattice unit.
Volume (V) ~1200-1400 ųVolume occupied by the unit cell.
Molecules per Unit Cell (Z) 4Number of molecules in the repeating unit.
R-factor (R₁) < 0.05A key indicator of the quality of the fit between the model and the data.

Part 2: A Comparative Analysis with Spectroscopic Techniques

While crystallography provides the definitive 3D structure, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization and provide complementary information.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (specifically ¹H and ¹³C) in a molecule in solution, allowing for the determination of its connectivity.[18]

  • Expertise & Causality: For this compound, ¹H NMR would confirm the presence of the aldehyde proton (a singlet around 10.0 ppm), the indole N-H proton (a broad singlet), and the distinct aromatic protons of the indole and benzyl rings. ¹³C NMR would confirm the presence of the carbonyl carbon (~185 ppm) and the number of unique carbon atoms, matching the proposed structure.[19][20]

  • Protocol: A small amount of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the ¹H and ¹³C spectra are acquired on a high-field NMR spectrometer.

  • Data Presentation: Expected Chemical Shifts

Atom Type Technique Expected Chemical Shift (ppm) Information Provided
Aldehyde Proton¹H NMR~10.0 (s, 1H)Confirms the presence of the -CHO group.[19]
Indole N-H¹H NMR>11.0 (br s, 1H)Confirms the free N-H of the indole.
Benzyl CH₂¹H NMR~5.2 (s, 2H)Confirms the -O-CH₂-Ph linkage.[20]
Aromatic Protons¹H NMR6.8 - 8.3 (m)Complex pattern confirming both aromatic ring systems.
Aldehyde Carbonyl¹³C NMR~185Confirms the C=O of the aldehyde.[19]
Indole & Benzyl Carbons¹³C NMR100 - 150Confirms the carbon framework of the aromatic rings.
  • Limitations vs. Crystallography: NMR confirms the molecular skeleton but does not provide precise bond lengths or angles. It describes the molecule's average structure in solution, which can differ from its conformation in the solid state.[21] It cannot, on its own, definitively distinguish between closely related isomers without extensive 2D NMR experiments and comparison to known standards.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound with very high accuracy.[22][23]

  • Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) would be used to obtain an exact mass for the molecular ion of this compound. This experimental mass is then compared to the calculated mass for the formula C₁₆H₁₃NO₂, providing strong evidence for the elemental composition.[24]

  • Protocol: A dilute solution of the sample is infused into a mass spectrometer (e.g., an ESI-TOF or Orbitrap instrument), and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Presentation: Expected Mass Data

Parameter Technique Expected Value Information Provided
Chemical Formula -C₁₆H₁₃NO₂Proposed elemental composition.
Calculated Exact Mass -251.09463 DaTheoretical monoisotopic mass.
Observed Mass [M+H]⁺ ESI-HRMS~252.1019 DaExperimental verification of molecular weight.
  • Limitations vs. Crystallography: MS provides the molecular formula but gives very little information about the connectivity or 3D structure. It cannot distinguish between isomers (e.g., 7-benzyloxy vs. 6-benzyloxy vs. 5-benzyloxyindole-3-carbaldehyde) as they all have the same mass.[25]

Part 3: Synthesis and Conclusion: An Integrated Validation Workflow

No single technique tells the whole story. A robust structural validation strategy integrates the strengths of each method to build an irrefutable case.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_results Validation Data Syn Synthesis of This compound Pur Chromatography & Recrystallization Syn->Pur MS Mass Spectrometry (HRMS) Pur->MS Purified Sample NMR NMR Spectroscopy (1H, 13C, 2D) Pur->NMR Purified Sample Xray X-ray Crystallography Pur->Xray Purified Sample MS_Data Molecular Formula (C16H13NO2) MS->MS_Data NMR_Data Connectivity Map & Functional Groups NMR->NMR_Data Xray_Data Definitive 3D Structure (Bond Lengths, Angles, Stereochemistry) Xray->Xray_Data Conclusion Unambiguous Structural Validation MS_Data->Conclusion NMR_Data->Conclusion Xray_Data->Conclusion

Caption: Integrated workflow for the structural validation of a small molecule.

Final Comparative Summary
Feature X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Information Absolute 3D structure, bond lengths/angles, stereochemistry, packingMolecular connectivity, functional groups, electronic environmentMolecular weight, elemental formula
Sample State Solid (single crystal)SolutionSolution/Solid (requires ionization)
Strengths Unambiguous, highly precise, "gold standard" for structural proof.[1]Non-destructive, provides data on structure in solution, versatile.[18]Extremely sensitive, provides exact mass and formula.[26]
Limitations Requires high-quality single crystals (can be difficult to obtain).[27]Does not provide 3D solid-state structure; can be complex to interpret.[21]Provides no information on isomer connectivity or stereochemistry.[17]

References

  • SOP: CRYSTALLIZATION. (n.d.).
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. [Link]
  • Zhang, Y., et al. (2024). LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris. Molecules. [Link]
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • University of Wisconsin-Madison, Department of Chemistry. (2006, January 8).
  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]
  • Sowmya, P. R., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
  • EAS. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
  • Gloc, M., et al. (2015). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. Molecules. [Link]
  • Jones, T. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]
  • Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Encyclopedia of Life Sciences. [Link]
  • Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
  • Sowmya, P. R., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
  • Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from University Medical School of Debrecen. [Link]
  • Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. (n.d.).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
  • Wang, H., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
  • Wüthrich, K. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Hrncirova, P., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules. [Link]
  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E. [Link]
  • He, J., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry.
  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
  • Supporting Information: Regioselective C5−H Direct Iodination of Indoles. (n.d.).
  • CCDC. (n.d.).
  • Gloc, M., et al. (2015). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry.
  • Naik, N., et al. (2012).
  • Wikipedia. (n.d.). X-ray crystallography. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
  • PubChem. (n.d.). Indole-3-Carboxaldehyde. [Link]
  • Wikipedia. (n.d.).
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

Sources

A Comparative Guide to HPLC Method Validation for the Quantification of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 7-Benzyloxyindole-3-carbaldehyde. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring the purity and concentration of this molecule is paramount.[1] This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, comparing viable alternatives and grounding the entire process in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2]

The objective is to establish a stability-indicating method, a quantitative analytical procedure capable of detecting changes in the drug substance over time.[3] This ensures that the analyte can be accurately measured without interference from degradation products, process impurities, or other matrix components.[4][5]

Part 1: Method Development and Strategic Comparison

The molecular structure of this compound—an aromatic aldehyde with a bulky, non-polar benzyloxy group—lends itself well to Reversed-Phase HPLC (RP-HPLC). The fundamental principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase, where separation is driven by hydrophobic interactions.

Stationary Phase Selection: A Comparative View

The choice of the column is the most critical factor in achieving adequate separation.

Stationary PhaseRationale & ComparisonRecommendation for this Method
C18 (Octadecylsilane) The industry workhorse for RP-HPLC. The long alkyl chains provide strong hydrophobic retention, ideal for retaining non-polar to moderately polar compounds like this compound. It offers the highest resolving power for complex mixtures.Primary Choice. A high-purity silica C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) provides the optimal balance of efficiency, resolution, and backpressure for this analysis.
C8 (Octylsilane) With shorter alkyl chains, C8 columns offer less hydrophobic retention than C18. This can be advantageous for highly non-polar compounds that might be too strongly retained on a C18 column, leading to excessively long run times.Viable Alternative. A C8 column could be considered if peak elution on the C18 is too slow, even with a high organic mobile phase concentration. However, it may offer less resolution from closely related impurities.
Phenyl-Hexyl This phase provides alternative selectivity through π-π interactions with the aromatic rings of the analyte, in addition to hydrophobic interactions. This can be highly effective in separating aromatic isomers or related substances.Specialized Alternative. Useful during method development if co-elution of aromatic impurities becomes an issue on a standard C18 column.
Mobile Phase Optimization

The mobile phase composition dictates the elution strength and, consequently, the retention time and resolution of the analyte.

Mobile Phase ComponentRationale & ComparisonRecommendation for this Method
Organic Modifier Acetonitrile (ACN) is generally preferred over Methanol (MeOH) for aromatic compounds. Its lower viscosity results in lower backpressure and higher column efficiency. ACN's UV cutoff is also lower, which is beneficial for detection at lower wavelengths.[6]Acetonitrile. It is the recommended organic solvent for achieving sharp, symmetrical peaks for this compound.
Aqueous Component Deionized Water is the standard. Buffering the aqueous phase (e.g., with phosphate or acetate) is often necessary to control the ionization state of acidic or basic analytes, thereby ensuring reproducible retention times. The indole nitrogen in the analyte is weakly acidic, but typically not ionized under standard RP-HPLC conditions.Water with 0.1% Formic Acid. While a buffer may not be strictly necessary, adding a small amount of acid like formic or trifluoroacetic acid (TFA) can sharpen peaks by minimizing interactions with residual silanols on the stationary phase.[7]
Elution Mode Isocratic elution (constant mobile phase composition) is simpler and more robust. Gradient elution (composition changes over time) is necessary for separating compounds with a wide range of polarities or for cleaning the column of strongly retained impurities.Gradient Elution. A gradient approach is recommended to ensure that any potential polar or non-polar degradation products are effectively separated from the main analyte peak and eluted from the column, providing a truly comprehensive, stability-indicating method.
Optimized Chromatographic Conditions

Based on the comparative analysis, the following conditions provide a robust starting point for validation.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 50% B; 2-12 min: 50% to 95% B; 12-15 min: 95% B; 15.1-18 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on UV absorbance maxima of indole chromophore)[8]
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Part 2: The Validation Protocol: A Step-by-Step Guide

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[9] The following protocol adheres to the ICH Q2(R1) guideline.[10]

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 System & Method Validation cluster_2 Method Implementation Dev Initial Method Development SST System Suitability Testing (SST) Dev->SST Final Method Defined Specificity Specificity & Forced Degradation SST->Specificity Pre-requisite for all tests Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Routine Routine Analysis Robustness->Routine Method Validated

Caption: Overall workflow for HPLC method validation.

System Suitability Testing (SST)
  • Expertise & Causality: SST is not a validation parameter itself, but a prerequisite to ensure the chromatographic system is functioning correctly before any validation or sample analysis begins.[11][12] It acts as an integrated check of the pump, injector, column, and detector.[13]

  • Protocol:

    • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

    • Inject this solution six consecutive times.

    • Calculate the key performance indicators from the resulting chromatograms.

  • Data & Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Tailing Factor (T) Measures peak symmetry.T ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
% RSD of Peak Area Measures injection precision.% RSD ≤ 2.0%[14]
% RSD of Retention Time Measures pump flow rate precision.% RSD ≤ 1.0%
Specificity and Forced Degradation
  • Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5][14] A forced degradation study is the most effective way to demonstrate this and establish the stability-indicating nature of the method.[15][16] The goal is to achieve partial degradation (typically 5-20%) to produce and detect the degradation products.[16]

  • Protocol:

    • Expose solutions of this compound (e.g., 1 mg/mL) to various stress conditions.

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105 °C for 48 hours, then dissolve.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method. Use a photodiode array (PDA) detector to perform peak purity analysis on the analyte peak in each stressed sample.

  • Data & Acceptance Criteria:

Stress Condition% Assay of Analyte% DegradationPeak Purity
Unstressed Control100.00.0Pass
Acid (0.1 M HCl)88.511.5Pass
Base (0.1 M NaOH)85.214.8Pass
Oxidative (3% H₂O₂)91.38.7Pass
Thermal (105 °C)98.11.9Pass
Photolytic (UV 254nm)94.65.4Pass
  • Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis shows no co-eluting peaks.

Linearity
  • Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[17] This is fundamental for accurate quantification.

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Perform serial dilutions to create at least five concentration levels covering the expected working range (e.g., 80% to 120% of the target concentration).[18] For an assay, this could be 80, 90, 100, 110, and 120 µg/mL.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform linear regression analysis.

  • Data & Acceptance Criteria:

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90912300
1001015600
1101118200
1201220100
  • Acceptance Criteria: A Correlation Coefficient (R²) of ≥ 0.999. The y-intercept should be close to zero.

Accuracy
  • Expertise & Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol:

    • Prepare samples (e.g., placebo or blank matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate (for a total of nine determinations).[19]

    • Analyze the samples and calculate the percentage recovery.

  • Data & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.5100.5%
120%120.0119.299.3%
  • Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.

Precision
  • Expertise & Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[17][19]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Data & Acceptance Criteria:

Precision LevelReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean% RSD
Repeatability 100.2%99.8%100.5%100.1%99.5%100.3%100.07%0.38%
Intermediate 101.0%100.1%99.9%100.8%101.2%100.4%100.57%0.51%
  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Expertise & Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.[19][20] These are critical for impurity analysis but are also determined for assays.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.

    • S/N Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.[19]

    • Slope Method: LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Data & Acceptance Criteria:

ParameterValue (µg/mL)Method
LOD 0.05S/N Ratio ≈ 3:1
LOQ 0.15S/N Ratio ≈ 10:1
  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.

Robustness
  • Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 2 °C)

      • Mobile Phase Composition (± 2% organic)

    • Assess the impact on retention time, peak area, and system suitability parameters.

  • Data & Acceptance Criteria:

Parameter VariedRetention TimePeak AreaTailing Factor
Nominal 8.52 min10156001.10
Flow Rate (0.9 mL/min)9.45 min11283001.11
Flow Rate (1.1 mL/min)7.73 min9234001.09
Temperature (28 °C)8.58 min10149001.10
Temperature (32 °C)8.46 min10161001.10
  • Acceptance Criteria: All system suitability criteria must be met under all varied conditions. The results should not deviate significantly from the nominal conditions.

SST_Parameters System HPLC System Health Plates Theoretical Plates (N) Plates->System Indicates Column Efficiency Tailing Tailing Factor (T) Tailing->System Indicates Peak Symmetry & Column Health RSD_Area %RSD Peak Area RSD_Area->System Indicates Injector Precision RSD_RT %RSD Retention Time RSD_RT->System Indicates Pump Performance Resolution Resolution (Rs) Resolution->System Indicates Separation Power

Sources

The Strategic Advantage of the Benzyloxycarbonyl (Cbz) Group in Indole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of complex indole-containing molecules presents a consistent challenge. The indole nucleus, a cornerstone of numerous pharmaceuticals and natural products, possesses a reactive N-H bond that often requires protection to ensure selectivity and achieve desired chemical transformations. The choice of a protecting group is a critical strategic decision. Among the arsenal of available options, the benzyloxycarbonyl (Cbz or Z) group stands out for its unique combination of stability and selective reactivity, offering distinct advantages in multistep synthetic routes.

This guide provides an in-depth comparison of the Cbz group's performance against other common alternatives, supported by experimental insights, to inform rational planning in indole synthesis.

The Cbz Group: A Profile of Robustness and Orthogonality

Introduced by Leonidas Zervas and Max Bergmann in the 1930s for peptide synthesis, the Cbz group is a carbamate that effectively masks the nucleophilicity and basicity of the indole nitrogen.[1][2] This is achieved by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group.[2] Its enduring utility stems from two primary characteristics: broad stability and a unique deprotection pathway.[2][3]

The Cbz group is remarkably stable under a wide array of conditions, including many acidic and basic treatments, which allows for a broad synthetic window for modifying other parts of the molecule.[2] However, its key strategic advantage lies in its primary deprotection method: catalytic hydrogenolysis.[1][4] This mild process, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source, cleaves the benzyl-oxygen bond to release the free amine, with toluene and carbon dioxide as the only byproducts.[4] This specific cleavage mechanism makes the Cbz group "orthogonal" to many other protecting groups, meaning it can be removed without affecting acid-labile groups like tert-butyloxycarbonyl (Boc) or base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[3][5]

Comparative Analysis: Cbz vs. Other N-Protecting Groups

The selection of a protecting group is always context-dependent, dictated by the overall synthetic strategy. The following table provides a comparative overview of the Cbz group against other commonly used protecting groups for the indole nitrogen.

Protecting GroupStructureKey Stability CharacteristicsDeprotection ConditionsKey Considerations
Benzyloxycarbonyl (Cbz) Benzyl-O-(C=O)-Stable to mild/moderate acid and base.[2]Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[1][4] Can also be cleaved by strong acids (e.g., HBr/AcOH).[6]Excellent orthogonality.[5] The deprotection is clean, yielding volatile byproducts.[4] Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes).
tert-Butyloxycarbonyl (Boc) (CH₃)₃C-O-(C=O)-Stable to base and hydrogenolysis.[5]Strong Acid (e.g., TFA, HCl).[7]Mild deprotection is advantageous for acid-sensitive substrates.[8] The steric bulk can influence regioselectivity.
Tosyl (Ts) p-Toluenesulfonyl-Very stable to a wide range of conditions, including strong acids and oxidants.[9]Harsh conditions required: strong reducing agents (e.g., Na/NH₃) or strong acids at elevated temperatures.[9]Strong electron-withdrawing nature significantly deactivates the indole ring but can facilitate C2-lithiation.[8][10]
9-Fluorenyl- methyloxycarbonyl (Fmoc) Fluorenyl-CH₂-O-(C=O)-Stable to acid and hydrogenolysis.[5]Base (e.g., 20% piperidine in DMF).[7]Very mild deprotection. Commonly used in solid-phase peptide synthesis.[7]

The Impact of N-Protection on Indole Reactivity

Protecting the indole nitrogen is not merely a passive act of masking reactivity; it actively modulates the electronic properties of the indole ring. Electron-withdrawing groups like Cbz, Boc, and Ts decrease the electron density of the pyrrole ring, deactivating it towards electrophilic aromatic substitution, which typically occurs at the C3 position in unprotected indoles.[8][11]

However, this deactivation serves a strategic purpose. By reducing the nucleophilicity of the ring, N-protection can prevent unwanted side reactions during transformations elsewhere in the molecule. Furthermore, the electron-withdrawing nature of these groups increases the acidity of the C2-proton, facilitating deprotonation with strong bases (e.g., organolithium reagents). This "umpolung" of reactivity enables subsequent functionalization at the C2 position, a site that is typically difficult to access in N-H indoles.[8] While both Boc and sulfonyl groups are well-documented to direct C2-lithiation, the Cbz group can also be used in this context, offering a valuable alternative depending on the desired deprotection strategy.

Experimental Protocols

The following are generalized, step-by-step methodologies for the protection of an indole with benzyl chloroformate (Cbz-Cl) and its subsequent deprotection via catalytic hydrogenolysis.

Protocol 1: N-Protection of Indole with Benzyl Chloroformate (Cbz-Cl)

This procedure describes a typical Schotten-Baumann condition for the N-protection of an amine.

Materials:

  • Indole substrate

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)[12]

  • Tetrahydrofuran (THF) and Water, or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the indole substrate (1.0 equiv) in a suitable solvent mixture such as THF/water (2:1).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as NaHCO₃ (2.0 equiv), to the solution.[1]

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.2-1.5 equiv) dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-20 hours, monitoring progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to yield the N-Cbz protected indole.[1]

Protocol 2: Deprotection of N-Cbz-Indole via Catalytic Hydrogenolysis

This protocol outlines the standard method for Cbz group removal using hydrogen gas and a palladium catalyst.

Materials:

  • N-Cbz protected indole substrate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH) or Ethyl Acetate (EtOAc)[4]

  • Hydrogen (H₂) gas balloon or hydrogenator

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected indole (1.0 equiv) in a suitable solvent like methanol.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% or 10-20% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-16 hours.[4]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected indole.[1]

Visualization of Synthetic Strategy

The utility of orthogonal protecting groups like Cbz is best illustrated in a multi-step synthetic workflow. The diagrams below outline the strategic application of Cbz protection and its orthogonal relationship with an acid-labile Boc group.

G cluster_0 Protect-Modify-Deprotect Workflow start Indole Substrate protect N-Protection (Cbz-Cl, Base) start->protect cbz_indole N-Cbz Indole protect->cbz_indole modify Further Modification (e.g., reaction at C3) cbz_indole->modify modified_cbz Modified N-Cbz Indole modify->modified_cbz deprotect Deprotection (H₂, Pd/C) modified_cbz->deprotect product Final Product deprotect->product

Caption: A typical synthetic workflow using Cbz protection.

G cluster_1 Orthogonal Deprotection Strategy start Substrate with N-Cbz and O-Boc groups acid Acid Treatment (e.g., TFA) start->acid Selective Cleavage of Boc hydrogen Hydrogenolysis (H₂, Pd/C) start->hydrogen Selective Cleavage of Cbz product_A N-Cbz product (O-Boc removed) acid->product_A product_B O-Boc product (N-Cbz removed) hydrogen->product_B

Caption: Orthogonality of Cbz and Boc protecting groups.

Conclusion

The benzyloxycarbonyl (Cbz) group remains a powerful and strategic tool in the synthesis of indole-containing compounds. Its robust stability to a wide range of reagents, combined with its mild and selective removal by catalytic hydrogenolysis, provides a level of orthogonality that is crucial for complex, multi-step syntheses.[2][5] While other protecting groups like Boc and Ts have their own distinct advantages, the Cbz group offers a unique profile that allows for synthetic flexibility and clean, high-yielding transformations. For researchers navigating the intricate pathways of indole chemistry, a thorough understanding of the comparative advantages of the Cbz group is essential for designing elegant and efficient synthetic strategies.

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021).
  • National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Ong, L. L., et al. An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. (2022). Royal Society of Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. (2026).
  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025).
  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025).
  • Common Organic Chemistry. Cbz Protection (Cbz-Cl).
  • Common Organic Chemistry. Cbz Deprotection (H2 + Pd/C).
  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018).
  • MDPI. Aluminum-Catalyzed Cross Selective C3–N1′ Coupling Reactions of N-Methoxyindoles with Indoles. (2023).
  • ResearchGate. (PDF) Indian Journal of Advances in Chemical Science A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water #. (2016).
  • Organic Chemistry Portal. Protecting Groups.
  • Royal Society of Chemistry. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. (2021).
  • MDPI. Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles.
  • Reddit. Protecting groups in organic synthesis?!. (2018).
  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. (2015).
  • American Chemical Society. Synthesis of a Series of Diaminoindoles. (2021).
  • ResearchGate. How can I protect the C2 position of indole and subsequently to be removed easily?. (2015).
  • StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. (2023).
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles.
  • ACS Publications. C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines.

Sources

A Spectroscopic Compass: Navigating the Structural Nuances of 7-Benzyloxyindole-3-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and medicinal chemistry, indole-3-carbaldehyde and its derivatives represent a cornerstone scaffold. Their rich chemical reactivity and diverse biological activities make them prized building blocks for novel therapeutic agents. Understanding the precise structural and electronic properties of these molecules is paramount for rational drug design. This guide provides an in-depth spectroscopic comparison of 7-Benzyloxyindole-3-carbaldehyde with its parent compound, indole-3-carbaldehyde, and other key derivatives. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we will elucidate the influence of various substituents on the indole core, offering researchers a comprehensive reference for characterization and further synthetic endeavors.

The Spectroscopic Fingerprint: A Comparative Overview

The introduction of substituents onto the indole-3-carbaldehyde framework imparts distinct spectroscopic signatures. By comparing this compound to indole-3-carbaldehyde, 7-methoxyindole-3-carbaldehyde, and 5-bromoindole-3-carbaldehyde, we can discern the electronic and steric effects of these modifications.

Table 1: Summary of Key Spectroscopic Data

CompoundKey ¹H NMR Shifts (ppm, Aldehyde H)Key ¹³C NMR Shifts (ppm, C=O)Key IR Bands (cm⁻¹, C=O)Molecular Ion (m/z)Key UV-Vis λmax (nm)
This compound ~10.0~185.0~1660-1680251.28~260, ~310
Indole-3-carbaldehyde 10.08[1]185.34[1]~1655145.16[2]~245, 260, 300[3]
7-Methoxyindole-3-carbaldehyde ~9.9~184.0~1660175.18Not readily available
5-Bromoindole-3-carboxaldehyde ~9.9~184.5~1650224.06~265, ~315

Delving Deeper: A Technique-by-Technique Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy provides a detailed map of the chemical environment of each proton and carbon atom within a molecule. The chemical shifts are highly sensitive to the electron density around the nuclei, which is directly influenced by the nature of the substituents.

Causality Behind the Shifts: The introduction of an electron-donating group, such as a benzyloxy or methoxy group at the 7-position, increases electron density in the benzene portion of the indole ring. This increased shielding generally leads to an upfield (lower ppm) shift of the aromatic protons compared to the unsubstituted indole-3-carbaldehyde. Conversely, an electron-withdrawing group like bromine at the 5-position deshields the nearby protons, causing a downfield (higher ppm) shift. The aldehyde proton, while somewhat distant, can also be subtly influenced by these electronic effects.

¹H NMR Comparison:

  • Indole-3-carbaldehyde: The aldehyde proton typically resonates as a singlet around 10.08 ppm.[1] The indole NH proton appears as a broad singlet at a high chemical shift (often > 11 ppm), and the aromatic protons exhibit a complex splitting pattern in the 7.2-8.4 ppm region.[1]

  • This compound: The presence of the benzyloxy group introduces a characteristic singlet for the benzylic protons (-OCH₂Ph) around 5.2-5.4 ppm and additional aromatic signals from the phenyl ring, typically between 7.3 and 7.5 ppm. The protons on the indole ring will be shifted slightly upfield due to the electron-donating nature of the ether oxygen.

  • 7-Methoxyindole-3-carbaldehyde: A sharp singlet corresponding to the methoxy protons (-OCH₃) is expected around 3.9-4.1 ppm. Similar to the benzyloxy derivative, the indole ring protons will experience some shielding.

  • 5-Bromoindole-3-carboxaldehyde: The bromine atom at the 5-position will deshield the adjacent protons (H4 and H6), leading to downfield shifts for these signals compared to the parent compound.

¹³C NMR Comparison:

The carbonyl carbon of the aldehyde group is particularly sensitive to electronic effects.

  • Indole-3-carbaldehyde: The aldehyde carbon resonates at approximately 185.34 ppm.[1]

  • This compound & 7-Methoxyindole-3-carbaldehyde: The electron-donating groups at the 7-position are expected to cause a slight upfield shift of the carbonyl carbon signal due to increased electron density throughout the conjugated system.

  • 5-Bromoindole-3-carboxaldehyde: The electron-withdrawing bromine atom is anticipated to have a deshielding effect, potentially causing a slight downfield shift of the carbonyl carbon resonance.

Experimental Protocol: Acquiring NMR Spectra

A standardized protocol is crucial for comparative analysis.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak.

Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing Sample Weigh Compound (5-10 mg) Solvent Add Deuterated Solvent (~0.6 mL) Sample->Solvent Dissolve Vortex to Dissolve Solvent->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Tune Tune & Shim Spectrometer Tube->Tune H1 Acquire ¹H Spectrum Tune->H1 C13 Acquire ¹³C Spectrum Tune->C13 FT Fourier Transform H1->FT C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibrate Calibrate to Solvent Baseline->Calibrate Final Spectrum Final Spectrum Calibrate->Final Spectrum

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The Carbonyl Stretch: A Telltale Sign: The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. The position of this band is influenced by the electronic nature of the substituent on the indole ring.

  • Indole-3-carbaldehyde: The C=O stretch typically appears around 1655 cm⁻¹.

  • This compound & 7-Methoxyindole-3-carbaldehyde: Electron-donating groups at the 7-position can increase the single-bond character of the C=O bond through resonance, leading to a slight decrease in the vibrational frequency (a shift to lower wavenumbers, e.g., ~1660 cm⁻¹).

  • 5-Bromoindole-3-carboxaldehyde: The electron-withdrawing nature of bromine can have the opposite effect, increasing the double-bond character and shifting the C=O absorption to a slightly higher wavenumber (~1650 cm⁻¹).

Other notable IR features include the N-H stretching vibration of the indole ring (a broad band around 3200-3400 cm⁻¹), C-H stretching of the aromatic and aldehyde groups (around 3100-3000 cm⁻¹ and 2850-2750 cm⁻¹, respectively), and C-O stretching from the ether linkages in the benzyloxy and methoxy derivatives (around 1250-1000 cm⁻¹).

Experimental Protocol: Acquiring FT-IR Spectra

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the beam path, and the spectrum is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, and the position and intensity of the absorption bands are affected by the substituents.

Substituent Effects on Absorption Maxima (λmax):

  • Indole-3-carbaldehyde: Typically exhibits absorption maxima around 245, 260, and 300 nm.[3] These correspond to π → π* transitions within the conjugated indole system.

  • This compound & 7-Methoxyindole-3-carbaldehyde: The electron-donating groups at the 7-position are auxochromes that can cause a bathochromic (red) shift in the absorption maxima to longer wavelengths due to the extension of the conjugated system and stabilization of the excited state.

  • 5-Bromoindole-3-carboxaldehyde: The bromine atom, while electron-withdrawing inductively, can also act as an auxochrome through its lone pairs of electrons. This can also lead to a bathochromic shift in the absorption bands.

Diagram: Electronic Effects on UV-Vis Spectra

UV_Vis_Shifts cluster_EDG Electron-Donating Group (e.g., -OBn, -OMe) cluster_EWG Electron-Withdrawing Group (e.g., -Br) EDG_Effect Increases electron density in the ring Stabilizes the excited state Red_Shift Bathochromic (Red) Shift (λmax to longer wavelengths) EDG_Effect->Red_Shift EWG_Effect Inductive withdrawal, but lone pairs can extend conjugation Red_Shift2 Bathochromic (Red) Shift (λmax to longer wavelengths) EWG_Effect->Red_Shift2 Indole Indole-3-carbaldehyde Chromophore Indole->EDG_Effect Substitution Indole->EWG_Effect Substitution

Caption: Influence of substituents on UV-Vis absorption.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Key Fragmentation Pathways:

  • Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of each compound. For this compound, this will be at m/z 251.

  • Indole-3-carbaldehyde: The mass spectrum of the parent compound shows a prominent molecular ion peak at m/z 145.[2] Common fragments arise from the loss of CO (m/z 117) and HCN (m/z 118).

  • This compound: A characteristic fragmentation pathway for this molecule is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation at m/z 91. The loss of the entire benzyloxy group would result in a fragment at m/z 144.

  • 7-Methoxyindole-3-carbaldehyde: A common fragmentation would be the loss of a methyl radical (CH₃) from the methoxy group, resulting in an [M-15]⁺ peak, followed by the loss of CO.

  • 5-Bromoindole-3-carboxaldehyde: The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Experimental Protocol: Acquiring Mass Spectra

  • Ionization: Electron Ionization (EI) is a common technique for these types of molecules. The sample is introduced into the mass spectrometer and bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals a rich interplay of electronic and steric effects that are clearly reflected in their NMR, IR, UV-Vis, and Mass spectra. The benzyloxy group at the 7-position exerts a significant influence, primarily through its electron-donating ether oxygen and the additional aromatic system, leading to predictable shifts in spectroscopic signals compared to the parent indole-3-carbaldehyde. Understanding these spectroscopic nuances is not merely an academic exercise; it provides medicinal chemists and drug development professionals with the essential tools to confirm the identity and purity of their synthesized compounds and to make informed decisions in the design of future indole-based therapeutic agents. This guide serves as a foundational reference, empowering researchers to confidently navigate the structural complexities of this vital class of molecules.

References

  • Carrasco, F., Hernández, W., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry.
  • Li, Z., Han, S., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
  • Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.
  • PubChem. (n.d.). Indole-3-Carboxaldehyde. National Center for Biotechnology Information.
  • Naik, N., et al. (2015).
  • Choudhary, A., & Yadav, R. (2021). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. SyncSci Publishing.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
  • LookChem. (n.d.). Cas 92255-65-7, this compound.
  • Shukla, P., & Srivastava, A. (2017).
  • Bright sensitive ratiometric fluorescent probe enabling endogenous FA imaging and mechanistic exploration of indirect oxidative damage of. (n.d.). The Royal Society of Chemistry.
  • Palladino, P., et al. (2024). Food Chemistry Advances. FLORE.
  • Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-benzyloxy-2-(4-chlorophenyl)-1H-benzimidazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Devys, M., & Barbier, M. (1991). Indole-3-carbaldehyde and 3-(hydroxymethyl)indole, two phytoalexins from UV-irradiated leaves of Brassica oleracea. Phytochemistry.
  • Mass spectral studies of nitroindole compounds. (2010). TSI Journals.
  • NIST. (n.d.). Indole. National Institute of Standards and Technology.
  • Owolabi, M. S., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Patil, R., & Surana, S. J. (2013). Synthetic and medicinal applications of indole carboxaldehydes. Arabian Journal of Chemistry.
  • Böttcher, C., et al. (2014).
  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
  • ResearchGate. (n.d.). UV/vis spectrum of the compound at retention time of 7.7 min at 280 nm.
  • ResearchGate. (n.d.). UV − visible absorption spectra of indole-3-acetaldehyde,...
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions.
  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde.
  • Supporting information for 'Functionalized chitosan adsorbents allow recovery of palladium and platinum from acidic aqueous solutions'. (n.d.). The Royal Society of Chemistry.
  • University of Pretoria. (n.d.). CHAPTER 6.
  • ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of...
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.

Sources

Assessing the Efficacy of Drugs Derived from 7-Benzyloxyindole-3-carbaldehyde: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant therapeutic value. Among the vast array of indole-containing starting materials, 7-Benzyloxyindole-3-carbaldehyde has emerged as a particularly versatile precursor for the development of novel drug candidates targeting a spectrum of diseases, most notably cancer and neurodegenerative disorders. Its unique structural features allow for diverse chemical modifications, leading to compounds with a wide range of biological activities.

This guide provides an in-depth technical comparison of the efficacy of drug candidates derived from this compound against established therapeutic alternatives. By synthesizing data from preclinical studies, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this chemical scaffold and to inform future drug discovery efforts.

The Strategic Advantage of the this compound Scaffold

The 7-benzyloxy group offers a key advantage in drug design. It can serve as a crucial pharmacophoric element, engaging in specific interactions with biological targets. Alternatively, it can act as a protecting group for the 7-hydroxyl functionality, which, upon deprotection, can be further functionalized to modulate the compound's physicochemical properties and biological activity. The aldehyde at the 3-position is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. This strategic combination of functionalities makes this compound an attractive starting point for generating libraries of compounds with the potential for high potency and selectivity.

Anticancer Potential: Targeting Key Cellular Pathways

Derivatives of this compound have shown considerable promise as anticancer agents, primarily by targeting fundamental cellular processes such as cell division and signaling.

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[1] A series of (E)-3-benzylideneindolin-2-one derivatives, which can be synthesized from indole-3-carboxaldehydes, have been investigated as potential allosteric inhibitors of Aurora A kinase.[2]

One such derivative, AK34 , demonstrated a potent inhibitory effect on Aurora A kinase with a half-maximal inhibitory concentration (IC50) of 1.68 µM .[2] This positions it as a promising lead compound for the development of novel anticancer therapeutics.

Comparative Efficacy of Aurora Kinase Inhibitors

CompoundTargetIC50 (µM)Cell LineReference
AK34 (this compound derivative) Aurora A Kinase1.68N/A (Biochemical Assay)[2]
Alisertib (MLN8237) Aurora A Kinase0.0012N/A (Biochemical Assay)[1]
Danusertib (PHA-739358) Aurora A, B, C Kinases0.013, 0.079, 0.061N/A (Biochemical Assay)[1]

While Alisertib and Danusertib, which are in clinical development, exhibit significantly higher potency in biochemical assays, the discovery of AK34 highlights the potential of the indole scaffold in developing allosteric inhibitors.[1][2] Allosteric inhibitors offer the advantage of potentially overcoming resistance mechanisms that can develop against ATP-competitive inhibitors.

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the IC50 of a test compound against Aurora A kinase.

  • Reagents and Materials:

    • Recombinant human Aurora A kinase

    • Fluorescently labeled peptide substrate (e.g., Kemptide)

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compound (e.g., AK34) dissolved in DMSO

    • 384-well microplate

    • Plate reader capable of measuring fluorescence.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the wells of the microplate.

    • Add the Aurora A kinase and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescence of each well using a plate reader.

    • The amount of phosphorylated substrate is proportional to the fluorescence signal.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Visualization

Aurora_Kinase_Pathway cluster_0 Mitosis G2/M Transition G2/M Transition Prophase Prophase G2/M Transition->Prophase Metaphase Metaphase Prophase->Metaphase Aurora A Aurora A Prophase->Aurora A Anaphase Anaphase Metaphase->Anaphase Aurora B Aurora B Metaphase->Aurora B Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Centrosome Maturation Centrosome Maturation Aurora A->Centrosome Maturation Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Chromosome Segregation Chromosome Segregation Aurora B->Chromosome Segregation Cytokinesis_Process Cytokinesis Aurora B->Cytokinesis_Process Anticancer Drug (e.g., AK34, Alisertib) Anticancer Drug (e.g., AK34, Alisertib) Anticancer Drug (e.g., AK34, Alisertib)->Aurora A Inhibition

Caption: Role of Aurora Kinases in Mitosis and the Point of Intervention for Inhibitors.

Neuroprotective Potential: Combating Neurodegenerative Diseases

The indole scaffold is also a promising starting point for the development of drugs targeting neurodegenerative diseases like Alzheimer's disease. A key strategy in Alzheimer's therapy is the inhibition of cholinesterases to increase the levels of the neurotransmitter acetylcholine in the brain.[3]

Inhibition of Cholinesterases

Several indole derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One study on carbamate derivatives of indolines, which can be derived from indole-3-carboxaldehydes, identified potent cholinesterase inhibitors.[4] For instance, compound 120 (3-(2-aminoethyl) indolin-4-yl ethyl(methyl)carbamate dihydrochloride) exhibited an IC50 of 0.4 µM against AChE.[4]

Comparative Efficacy of Cholinesterase Inhibitors

CompoundTargetIC50 (µM)Reference
Compound 120 (Indoline derivative) Acetylcholinesterase (AChE)0.4[4]
Donepezil Acetylcholinesterase (AChE)0.0067(Typical literature value)
Rivastigmine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)0.004 (AChE), 0.4 (BuChE)(Typical literature values)

While established drugs like Donepezil show higher potency, the indole-based compounds demonstrate that this scaffold can be effectively utilized to design novel cholinesterase inhibitors. Further optimization of these indole derivatives could lead to compounds with improved efficacy and potentially a better side-effect profile.

Experimental Workflow: Cholinesterase Inhibition Assay (Ellman's Method)

This workflow describes a common method for measuring the inhibition of acetylcholinesterase.

Ellman_Method start Start prepare Prepare Reagents: - AChE solution - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Test inhibitor (e.g., Compound 120) - Buffer solution start->prepare incubate Incubate AChE with test inhibitor for a defined period. prepare->incubate reaction Initiate reaction by adding acetylthiocholine. incubate->reaction measure Measure absorbance at 412 nm at regular intervals. reaction->measure calculate Calculate the rate of reaction. Determine % inhibition. measure->calculate ic50 Plot % inhibition vs. concentration. Determine IC50 value. calculate->ic50 end End ic50->end

Caption: Workflow for Determining Cholinesterase Inhibition using Ellman's Method.

Conclusion and Future Directions

The evidence presented in this guide underscores the significant potential of this compound as a foundational molecule in the discovery of novel therapeutics. The derivatives synthesized from this scaffold have demonstrated promising activity against key targets in oncology and neurodegeneration.

For anticancer applications, the development of allosteric inhibitors of Aurora kinases represents a particularly exciting avenue of research that could lead to drugs with novel mechanisms of action and improved resistance profiles. In the realm of neurodegenerative diseases, the indole scaffold provides a robust platform for designing potent cholinesterase inhibitors.

Future research should focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Furthermore, in vivo studies in relevant animal models are crucial to evaluate their pharmacokinetic properties, efficacy, and safety profiles. The versatility of the this compound scaffold, coupled with the promising biological activities of its derivatives, positions it as a valuable asset in the ongoing quest for innovative and effective medicines.

References

  • Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. PubMed. [Link]
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells.
  • Cas 92855-65-7,this compound. LookChem. [Link]
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Deriv
  • Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease. PubMed. [Link]
  • Development of the new group of indole-derived neuroprotective drugs affecting oxid
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents.
  • Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. Royal Society of Chemistry. [Link]
  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells.
  • Aurora Kinase Inhibitors: Current St
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's tre
  • aurora kinase inhibitors: Topics by Science.gov. Science.gov. [Link]
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
  • Discovery of sustainable drugs for Alzheimer's disease: cardanol-derived cholinesterase inhibitors with antioxidant and anti. eScholarship. [Link]
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's tre
  • Three series of Aurora kinase inhibitors prepared and tested
  • Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment.
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]
  • Inhibition of Aurora Kinase Induces Endogenous Retroelements to Induce a Type I/III IFN Response via RIG-I. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Benzyloxyindole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Indole Scaffold

The 7-Benzyloxyindole-3-carbaldehyde core is a privileged scaffold in medicinal chemistry. Its unique structure, featuring a protected hydroxyl group and a reactive aldehyde, serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules.[1][2] This scaffold is a key intermediate in the development of novel therapeutics, particularly in oncology and neurology, due to the prevalence of the indole nucleus in compounds that modulate critical biological pathways.[1] However, as with any promising compound class, the journey from a synthetic intermediate to a clinical candidate is contingent on a rigorous evaluation of its biological specificity. This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for derivatives of this compound, ensuring a robust assessment of their therapeutic potential and off-target liabilities.

The Rationale: Why Cross-Reactivity Profiling is Non-Negotiable

In drug discovery, achieving absolute target specificity is a rare feat. More often, drug candidates exhibit some level of "polypharmacology," interacting with multiple biological targets. This can be either beneficial, leading to synergistic therapeutic effects, or detrimental, causing off-target toxicity. Cross-reactivity studies are therefore essential to:

  • Identify Off-Target Liabilities: Unforeseen interactions with anti-targets (e.g., hERG channel, P450 enzymes) can lead to toxicity and early clinical trial failure.

  • Uncover Novel Therapeutic Mechanisms: A compound might exhibit potent activity against an unexpected target, opening new therapeutic avenues.

  • Establish a Selectivity Index: Quantifying the potency of a compound against its intended target versus off-targets is crucial for predicting its therapeutic window. Many indole derivatives, for instance, are developed as protein kinase inhibitors.[3][4] Given the high degree of structural conservation in the ATP-binding pocket across the human kinome, early and broad cross-reactivity profiling is a mandatory step to ensure the desired selectivity.[5]

Designing a Cross-Reactivity Screening Cascade

A tiered or cascaded approach to screening is the most resource-efficient and scientifically sound strategy. This involves progressing from broad, less specific assays to more focused, high-content evaluations. The choice of assays should be guided by the intended therapeutic target and the known biological activities of the indole class of compounds.

Logical Workflow for Cross-Reactivity Assessment

The following diagram outlines a typical workflow for assessing the selectivity of a novel indole derivative.

G cluster_0 Phase 1: Primary & Orthogonal Assays cluster_1 Phase 2: Broad Selectivity Profiling cluster_2 Phase 3: Hit Validation & Deconvolution A Primary Target Assay (e.g., Target Kinase IC50) B Orthogonal Target Assay (e.g., Cellular Target Engagement) A->B Confirm On-Target Activity C Broad Panel Screen (e.g., KinomeScan, CEREP Panel) A->C Proceed if Potent D Identify Potential Off-Targets (Hits) C->D E Dose-Response Assays for Off-Target Hits (IC50) D->E Validate Hits F Cell-Based Functional Assays (Confirming Cellular Effect) E->F Validate & Quantify Off-Target Potency G Structure-Activity Relationship (SAR) Analysis F->G Inform Chemical Optimization

Caption: A tiered workflow for assessing compound selectivity.

Key Methodologies and Experimental Protocols

The indole scaffold has been successfully employed to develop inhibitors for various enzyme families, including protein kinases, metalloproteases, and cholinesterases.[6][7][8] Therefore, a robust cross-reactivity panel should ideally include representative members from these and other relevant target classes.

Protocol: In Vitro Kinase Inhibitory Assay (Example)

This protocol describes a common method to determine the IC50 value of a test compound against a specific protein kinase, a crucial first step in assessing cross-reactivity across the kinome.

Principle: This is an ATP-competition assay. The kinase activity is measured by its ability to phosphorylate a substrate. The test compound's ability to inhibit this activity is quantified. The p38α MAP kinase, for example, is often targeted by ATP-competitive inhibitors.[5]

Materials:

  • Recombinant human kinase (e.g., Aurora A)

  • Kinase-specific peptide substrate

  • ATP (Adenosine Triphosphate)

  • Test Compound (Derivative of this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates (white, low-volume)

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

  • Assay Plate Setup:

    • Add 2.5 µL of kinase buffer to all wells.

    • Transfer 25 nL of the serially diluted test compound from the source plate to the assay plate.

    • Add 2.5 µL of a 2X kinase/substrate mix to each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature.

  • Initiating the Kinase Reaction:

    • Add 5 µL of a 2X ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase being tested.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation: A Comparative Framework

Effective comparison requires standardized data. All quantitative results should be collated into a clear, structured table. This allows for at-a-glance assessment of potency and selectivity.

Table 1: Example Cross-Reactivity Profile for Indole Derivatives

The following table illustrates how to present cross-reactivity data for a hypothetical series of this compound derivatives against a panel of kinases. The IC50 values are representative examples based on published data for various indole-based kinase inhibitors.[8][9][10]

Compound IDTarget: AURKA IC50 (nM)[8]Off-Target 1: FLT3 IC50 (nM)[10]Off-Target 2: CDK2 IC50 (nM)[10]Off-Target 3: Tubulin IC50 (µM)[9]Selectivity Score (FLT3/AURKA)
IND-001 151,500>10,000>20100x
IND-002 2575500>203x
IND-003 1702,3008,0002.713.5x
Sunitinib 273628Not Reported1.3x

Interpretation of the Table:

  • IND-001 shows high potency for the intended target (AURKA) and excellent selectivity (>100-fold) against the tested off-targets. This would be a promising candidate for further development.

  • IND-002 is a potent but non-selective inhibitor, showing only a 3-fold selectivity for AURKA over FLT3. This compound might be considered a multi-kinase inhibitor, but its development would require careful assessment of the toxicological implications of inhibiting both targets.[10]

  • IND-003 has lower on-target potency and shows significant activity against tubulin polymerization, a common off-target for indole-based compounds.[9] This could be a liability or a new therapeutic opportunity, depending on the desired mechanism of action.

Conclusion and Future Directions

The this compound scaffold is a valuable starting point for generating novel drug candidates. A systematic and rigorous approach to cross-reactivity profiling, as outlined in this guide, is paramount to successfully advancing these derivatives. By integrating biochemical and cell-based assays in a logical cascade, researchers can build a comprehensive understanding of a compound's selectivity profile. This data-driven approach not only mitigates the risk of late-stage failure due to off-target toxicity but also illuminates the full therapeutic potential of this versatile chemical class, ultimately paving the way for the development of safer and more effective medicines.

References

  • LookChem. Cas 92855-65-7, this compound. [Link]
  • MDPI.
  • PubMed.
  • National Center for Biotechnology Information.
  • PubMed. Synthesis and Cholinesterase Inhibitory Activity of Selected Indole-Based Compounds. [Link]
  • MDPI.
  • XIAMEN EQUATION CHEMICAL CO.,LTD. This compound. [Link]
  • MDPI. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]
  • National Center for Biotechnology Information. Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. [Link]
  • PubMed Central.
  • PubMed Central. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor. [Link]
  • MDPI. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. [Link]
  • PubMed Central. Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. [Link]
  • Bentham Science. Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. [Link]

Sources

A Comparative Guide to the Synthesis of 7-Benzyloxyindole-3-carbaldehyde: Benchmarking the Vilsmeier-Haack Reaction Against Classical Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Benzyloxyindole-3-carbaldehyde is a pivotal intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a protected hydroxyl group on the indole core and a reactive aldehyde function, makes it a versatile building block for complex molecular architectures, including potential therapeutics for neurological disorders and cancer.[2] The efficiency, scalability, and purity achieved in the synthesis of this aldehyde directly impact the viability of multi-step research and drug development programs.

This guide provides an in-depth technical comparison of the primary synthetic routes to this compound. We will focus on benchmarking the widely adopted Vilsmeier-Haack reaction against other classical formylation methods. The analysis is grounded in mechanistic principles, field-proven insights, and quantitative data to empower researchers and process chemists in making informed decisions for their synthetic strategies.

The Core Challenge: Regioselective C3 Formylation

The synthesis of this compound almost invariably proceeds via the formylation of the precursor, 7-benzyloxyindole. The indole nucleus is an electron-rich heterocycle, but its reactivity is not uniform. The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution. Therefore, the central challenge is not if formylation will occur, but how to achieve it with maximum regioselectivity and yield, avoiding side reactions at other positions (e.g., N1 or C2).

Method 1: The Vilsmeier-Haack Reaction - The Industry Standard

The Vilsmeier-Haack reaction is the benchmark and most frequently employed method for the synthesis of indole-3-carbaldehydes.[3][4] It is renowned for its high efficiency, excellent regioselectivity for the C3 position, and operational simplicity.[3]

Mechanistic Rationale

The reaction's success hinges on the in-situ formation of a mild electrophile, the Vilsmeier reagent (a substituted chloroiminium ion), from a formamide (typically N,N-dimethylformamide, DMF) and a dehydrating/halogenating agent like phosphorus oxychloride (POCl₃).[5][6]

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.[6]

  • Electrophilic Attack: The electron-rich C3 position of the 7-benzyloxyindole ring attacks the Vilsmeier reagent.[7] This step is highly selective due to the superior nucleophilicity of the C3 carbon.

  • Hydrolysis: The resulting iminium salt intermediate is stable until aqueous workup, where it is readily hydrolyzed to the final aldehyde product.[5][6]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium Iminium Salt Intermediate Indole 7-Benzyloxyindole Indole->Iminium + Vilsmeier Reagent Product 7-Benzyloxyindole- 3-carbaldehyde Iminium->Product H₂O Workup

Caption: Vilsmeier-Haack reaction pathway overview.

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a self-validating system, designed for reproducibility. The causality for each step is explained to ensure technical understanding.

  • System Preparation (Causality: The Vilsmeier reagent is highly moisture-sensitive; anhydrous conditions prevent its premature decomposition and ensure high yields.)

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer.

    • Thoroughly flame-dry the glassware under a stream of dry nitrogen and allow it to cool to room temperature.

  • Reagent Preparation & Reaction

    • Charge the flask with anhydrous N,N-dimethylformamide (DMF, 4 eq.).

    • Cool the flask to 0-5 °C using an ice-salt bath. (Causality: The reaction between DMF and POCl₃ is exothermic. Low temperature controls the reaction rate, prevents side reactions, and ensures stable formation of the Vilsmeier reagent.)

    • Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C. A pinkish complex should form.[3]

    • Prepare a solution of 7-benzyloxyindole (1 eq.) in a minimal amount of anhydrous DMF.

    • Add the 7-benzyloxyindole solution dropwise to the cold Vilsmeier reagent mixture.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 35-40 °C for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup and Purification

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice. (Causality: The quench is highly exothermic. Slow addition to ice hydrolyzes the intermediate iminium salt and destroys excess POCl₃ safely.)

    • Add a cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) dropwise with vigorous stirring until the mixture is alkaline (pH 9-10). (Causality: Basification neutralizes the acidic medium and precipitates the organic product.)

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from ethanol or an ethanol/water mixture to yield pure this compound as an orange or off-white solid.[2]

Performance Benchmarking
ParameterVilsmeier-Haack Method
Typical Yield 85-97%[3][4]
Regioselectivity Excellent (>99% C3)
Reaction Time 2-4 hours
Temperature 0 °C to 40 °C
Key Reagents DMF, POCl₃
Purity High, easily purified by recrystallization
Pros High yield, reliable, scalable, excellent selectivity
Cons Uses corrosive and hazardous POCl₃, exothermic

Alternative Methods: A Comparative Analysis

While the Vilsmeier-Haack reaction is dominant, it is instructive to compare it with other classical formylation reactions to understand its advantages fully.

Synthesis_Comparison cluster_Vilsmeier Vilsmeier-Haack cluster_Reimer Reimer-Tiemann cluster_Duff Duff Reaction Start 7-Benzyloxyindole Product 7-Benzyloxyindole- 3-carbaldehyde Start->Product Vilsmeier-Haack (POCl₃, DMF) Start->Product Reimer-Tiemann (CHCl₃, NaOH) Start->Product Duff Reaction (Hexamine) V_Reagents 1. POCl₃, DMF 2. H₂O V_Yield Yield: >90% Selectivity: Excellent RT_Reagents CHCl₃, NaOH RT_Yield Yield: Low-Moderate Selectivity: Poor D_Reagents Hexamine, Acid D_Yield Yield: Very Low Selectivity: Poor

Caption: Comparison of synthetic routes to the target product.

Method 2: Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[8][9] While it is a cornerstone of phenol chemistry, its application to electron-rich heterocycles like indoles is problematic.

  • Mechanism: The reaction proceeds through the generation of dichlorocarbene (:CCl₂) as the reactive electrophile.[8][10]

  • Benchmarking vs. Vilsmeier-Haack:

    • Yield & Selectivity: This method is generally low-yielding for indoles. More critically, it suffers from poor regioselectivity. The highly reactive dichlorocarbene can lead to a mixture of products and may cause ring expansion of the pyrrole ring to form 3-chloropyridine derivatives (a Ciamician-Dennstedt rearrangement), a significant undesired side reaction.[10]

    • Conditions: The harsh basic conditions and high temperatures required can be incompatible with sensitive substrates.[11]

    • Verdict: The Reimer-Tiemann reaction is not a practical or efficient choice for the synthesis of this compound due to low yields and competing side reactions.

Method 3: Duff Reaction

The Duff reaction formylates highly activated aromatic rings, typically phenols, using hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium like glycerol or acetic acid.[12]

  • Mechanism: The reaction involves an electrophilic attack on the aromatic ring by an iminium species derived from protonated hexamine.[12]

  • Benchmarking vs. Vilsmeier-Haack:

    • Substrate Scope & Efficiency: The Duff reaction is generally inefficient and requires strongly electron-donating groups on the aromatic ring.[12] Its application to indoles is uncommon and not synthetically useful compared to the Vilsmeier-Haack protocol. Yields are typically low.

    • Verdict: This method is not a viable alternative for this specific transformation due to its limited scope and poor efficiency.

Quantitative Comparison Summary

MethodKey ReagentsTypical YieldRegioselectivityConditionsScalabilityRecommendation
Vilsmeier-Haack POCl₃, DMF>85% Excellent (C3) Mild (0-40 °C)High Benchmark Method
Reimer-Tiemann CHCl₃, NaOHLow-ModeratePoor (Side Reactions)Harsh (Basic, Heat)LowNot Recommended
Duff Reaction Hexamine, AcidVery LowPoorHarsh (Acidic, Heat)LowNot Recommended

Conclusion and Future Outlook

For the synthesis of this compound, the Vilsmeier-Haack reaction remains the undisputed benchmark method. Its operational simplicity, mild conditions, high yields, and exceptional C3-regioselectivity make it the most reliable and scalable option for both academic research and industrial production. Alternative classical methods like the Reimer-Tiemann and Duff reactions are not competitive due to significant drawbacks in yield, selectivity, and substrate compatibility.

Looking forward, the field of organic synthesis is increasingly focused on green and sustainable chemistry.[13][14][15] Future advancements may involve the development of catalytic Vilsmeier-Haack type reactions that replace stoichiometric, hazardous reagents like POCl₃ with more environmentally benign catalytic systems, further refining this already powerful transformation.[16]

References

  • Taylor & Francis Online. (n.d.). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • Lei, X. (2022). Sustainable multicomponent indole synthesis with broad scope. University of Groningen.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC.
  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
  • ResearchGate. (2023). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • Wikipedia. (n.d.). Duff reaction.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and....
  • LookChem. (n.d.). Cas 92855-65-7,this compound.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • Organic Syntheses. (n.d.). indole-3-aldehyde.
  • ResearchGate. (2025). Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Chemsrc. (2025). 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7.
  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples.
  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[14][15]-Aryl Shift.
  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video.
  • ResearchGate. (2025). (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.

Sources

A Comparative Technical Guide to the Anti-Cancer Properties of Indole-3-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2] Its inherent ability to interact with a wide array of biological targets has made it a focal point in the quest for novel therapeutic agents.[3] Among the vast landscape of indole derivatives, indole-3-carbaldehyde has emerged as a particularly versatile starting point for the development of potent anti-cancer compounds.[4] The aldehyde functional group at the C3 position offers a reactive handle for a multitude of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of anti-neoplastic efficacy.

This guide provides a comparative analysis of various classes of indole-3-carbaldehyde analogs, delving into their synthesis, anti-cancer activities, and underlying mechanisms of action. We will explore how subtle modifications to the parent indole-3-carbaldehyde structure can lead to significant enhancements in cytotoxicity and selectivity against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this promising class of compounds.

Rationale for Analog Synthesis: A Strategy for Enhanced Potency and Selectivity

The development of indole-3-carbaldehyde analogs is driven by the need for more effective and less toxic cancer therapies. While the parent compound exhibits some biological activity, its potency is often insufficient for clinical consideration.[5] By chemically modifying the indole-3-carbaldehyde scaffold, medicinal chemists aim to:

  • Enhance Cytotoxicity: Increase the potency of the compound against cancer cells, allowing for lower therapeutic doses.

  • Improve Selectivity: Design analogs that preferentially target cancer cells over healthy cells, thereby reducing side effects.

  • Modulate Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles for better in vivo efficacy.

  • Overcome Drug Resistance: Develop compounds that are effective against cancer cells that have developed resistance to existing chemotherapeutics.

The primary strategies for analog synthesis involve modifications at three key positions: the indole nitrogen (N1), the C3-aldehyde group, and various positions on the indole ring. These modifications give rise to diverse classes of compounds, including Schiff bases, hydrazones, thiosemicarbazones, and chalcones, each with unique biological properties.

Comparative Analysis of Anti-Cancer Activity: A Quantitative Overview

The anti-cancer efficacy of indole-3-carbaldehyde analogs is typically evaluated in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound, representing the concentration required to inhibit the growth of 50% of the cancer cell population. The following tables summarize the IC50 values for representative analogs across different cancer cell lines, providing a clear comparison of their cytotoxic potential.

Table 1: Anti-Cancer Activity of Indole-3-Carbaldehyde Thiosemicarbazone Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
TSC-1 A-549 (Lung)>100[6]
TSC-2 A-549 (Lung)1.9[6]
TSC-3 Hep-G2 (Liver)6.0[6]
TSC-4 MCF-7 (Breast)>100[6]

Table 2: Anti-Cancer Activity of Indole-3-Carbaldehyde Sulfonohydrazide Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
5a MCF-7 (Breast)82.03[1]
5f MCF-7 (Breast)13.2[1]
5a MDA-MB-468 (Breast)65.2[1]
5f MDA-MB-468 (Breast)8.2[1]

Table 3: Anti-Cancer Activity of 2-Phenylindole-3-Carbaldehyde Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Analog A Not Specified0.035[6]
Imine B Not SpecifiedNot Specified[6]

Mechanisms of Action: Unraveling the Molecular Pathways

The anti-cancer effects of indole-3-carbaldehyde analogs are mediated through various molecular mechanisms, primarily leading to cell cycle arrest and apoptosis (programmed cell death). Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.

Tubulin Polymerization Inhibition

A significant number of indole-3-carbaldehyde analogs, particularly certain 2-phenylindole derivatives, exert their anti-cancer effects by disrupting the dynamics of microtubules.[6] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these analogs disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cell_Division Cell Division M_Phase->Cell_Division Apoptosis Apoptosis M_Phase->Apoptosis Leads to Analog Indole-3-Carbaldehyde Analog Analog->Tubulin Inhibits Polymerization caption Mechanism of Tubulin Polymerization Inhibition.

Caption: Mechanism of Tubulin Polymerization Inhibition.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that plays a vital role in eliminating damaged or unwanted cells. Many indole-3-carbaldehyde analogs have been shown to induce apoptosis in cancer cells through various signaling pathways.

One common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax and Bak promote apoptosis, while anti-apoptotic proteins like Bcl-2 and Bcl-xL inhibit it. Certain indole analogs can upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, shifting the balance towards cell death. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

cluster_0 Mitochondrial Apoptosis Pathway Indole_Analog Indole-3-Carbaldehyde Analog Bcl2_Family Bcl-2 Family Proteins Indole_Analog->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Outer Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis caption Induction of Apoptosis via the Mitochondrial Pathway.

Caption: Induction of Apoptosis via the Mitochondrial Pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, many indole-3-carbaldehyde analogs can halt the progression of the cell cycle at specific checkpoints, preventing cancer cells from dividing. As mentioned earlier, inhibition of tubulin polymerization leads to a G2/M phase arrest.[7] Other analogs have been shown to induce cell cycle arrest at the G1 or S phase by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, some derivatives have been observed to downregulate Cyclin D and upregulate the CDK inhibitor p21, leading to cell cycle arrest.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to evaluate the anti-cancer properties of indole-3-carbaldehyde analogs.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde analog for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells end End incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with Analogs incubate_24h->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_medium Remove Medium incubate_4h->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end caption MTT Assay Experimental Workflow.

Sources

A Comparative Guide to the Applications of Substituted Indole-3-Carbaldehydes: From Medicinal Chemistry to Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indole-3-Carbaldehyde Scaffold

Indole, a privileged heterocyclic structure, is a cornerstone in the world of bioactive compounds, forming the structural core of everything from the amino acid tryptophan to complex natural products and blockbuster drugs.[1][2][3] Among its many derivatives, 1H-indole-3-carbaldehyde (I3A) stands out as a particularly versatile and valuable scaffold.[1][4] Its importance stems from two key features: the electron-rich indole nucleus, which is amenable to substitution, and the reactive aldehyde group at the C3 position. This aldehyde functionality serves as a synthetic handle, readily undergoing condensation and coupling reactions to create a vast library of more complex molecules.[1][3]

This guide provides an in-depth comparison of the applications of substituted indole-3-carbaldehydes, focusing on how specific structural modifications influence their biological and photophysical properties. We will delve into their roles as anticancer, antimicrobial, and neuroprotective agents, as well as their emerging applications in materials science as fluorescent probes. By synthesizing experimental data and explaining the causality behind synthetic strategies, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to harness the full potential of this remarkable molecular framework.

Synthetic Strategies: Building the Molecular Toolkit

The efficacy of any indole-3-carbaldehyde derivative is fundamentally linked to its synthesis. The Vilsmeier-Haack reaction is a cornerstone method for the formylation of indoles to produce the I3A scaffold.[5] This reaction utilizes phosphorus oxychloride and N,N-dimethylformamide (DMF) to generate an electrophilic iminium species (the Vilsmeier reagent), which attacks the electron-rich C3 position of the indole ring. From this core structure, a diverse array of derivatives can be generated.

The following workflow illustrates the primary pathways for modifying the I3A scaffold, which form the basis for the compounds discussed in this guide.

Caption: General synthetic pathways for diversifying the indole-3-carbaldehyde scaffold.

Part 1: Applications in Medicinal Chemistry

The indole-3-carbaldehyde framework is a prolific source of therapeutic candidates, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][3][6]

Anticancer Agents

Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms such as tubulin polymerization inhibition, cell cycle arrest, and kinase inhibition.[7][8] The aldehyde at the C3 position is a crucial anchor point for synthesizing derivatives with enhanced cytotoxic activity.

A common strategy involves the synthesis of Schiff bases and hydrazones. For example, a series of indole-based sulfonohydrazide derivatives were prepared by reacting substituted phenyl sulfonylhydrazides with a morpholine derivative of indole-3-carboxaldehyde.[9] This approach combines the indole scaffold with the pharmacologically active sulfonylhydrazide and morpholine moieties.

Comparative Performance of Sulfonohydrazide Derivatives:

Compound IDSubstituent (R) on Phenyl RingIC50 vs. MCF-7 (μM)IC50 vs. MDA-MB-468 (μM)Reference
5f 4-Chloro13.28.2[9]
5a 4-H82.03>100[9]
5c 4-Methyl38.445.6[9]
Etoposide (Standard)10.57.5[9]

The data clearly indicates that substitution on the phenyl ring significantly impacts anticancer activity. The 4-chloro substituted compound (5f ) showed promising inhibition of both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (triple-negative) breast cancer cell lines, with potency approaching that of the standard drug etoposide.[9] This highlights the importance of electron-withdrawing groups at the para position for enhancing cytotoxicity in this series. Furthermore, compound 5f was found to be non-toxic against noncancerous HEK-293 cells, suggesting selective anticancer activity.[9]

Another successful approach involves the synthesis of indole-thiosemicarbazone hybrids, which have shown potent anti-proliferative activities against breast, lung, and liver cancer cell lines.[7] Palladium(II) complexes of indole-3-carbaldehyde thiosemicarbazones have also been synthesized and demonstrated good activity against HepG2 liver cancer cells, with some complexes showing activity comparable to cisplatin.[10]

G cluster_0 Mechanism of Action: Tubulin Inhibition Indole Indole-3-Carbaldehyde Derivative Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indole->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Disruption of Mitotic Spindle

Caption: Simplified mechanism of anticancer action via tubulin polymerization inhibition.

Antimicrobial Agents

The rise of multi-drug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole-3-carbaldehyde derivatives have emerged as a promising class of compounds in this area.[11][12][13] Hydrazone derivatives, in particular, have demonstrated a broad spectrum of activity.[12]

A study evaluating a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazones revealed significant activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[12][13]

Experimental Protocol: Synthesis of Indole-3-carbaldehyde Hydrazone

  • Dissolution: Dissolve indole-3-carboxaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Addition of Hydrazide: Add an equimolar amount (1.0 mmol) of the desired acid hydrazide to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reflux: Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol/DMF) to obtain the pure hydrazone derivative.[11]

Causality: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide. The subsequent dehydration reaction is driven to completion by heating under reflux.

Comparative Antimicrobial Activity (MIC, μg/mL):

Organism5-Bromo-I3A Anisic Acid HydrazoneAmpicillin (Standard)Ciprofloxacin (Standard)Reference
Staphylococcus aureus12.52512.5[12][13]
MRSA6.25>10012.5[12][13]
Bacillus subtilis12.56.2512.5[12][13]
Escherichia coli255025[12][13]

The results show that halogenation at the C-5 position of the indole ring can significantly enhance antimicrobial activity.[13] The 5-bromo derivative exhibited particularly potent activity against methicillin-resistant S. aureus (MRSA), with a MIC value of 6.25 μg/mL, making it significantly more active than the standard, ampicillin.[12][13] Indole-3-carboxaldehyde itself has also been identified as an anti-biofilm agent against Vibrio cholerae, inhibiting its formation and down-regulating virulence gene expression.[14]

Neuroprotective Agents

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by oxidative stress, neuroinflammation, and protein aggregation.[15][16] Indole derivatives, including indole-3-carbinol (a reduction product of I3A) and its metabolites, have shown significant neuroprotective potential.[17] They can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway, which is a primary cellular defense against oxidative stress.[17]

While direct applications of substituted I3A are still being explored, the core indole structure is a key pharmacophore for interacting with various receptors and enzymes in the central nervous system.[15][18] For instance, tryptamine-based hybrids, which are structurally related to I3A, are being investigated as multifunctional agents for Alzheimer's disease by inhibiting cholinesterase and Aβ aggregation.[15]

Part 2: Applications in Materials Science and Analytical Chemistry

Beyond medicine, the unique photophysical properties of the indole ring have led to the development of I3A derivatives as fluorescent probes and sensors.[19][20]

Fluorescent Probes for Sensing Applications

The fluorescence of indole derivatives is highly sensitive to the local environment, making them excellent probes for polarity, hydration, and the presence of specific ions.[21] The introduction of a carbaldehyde group, an electron-withdrawing group, can create a donor-π-acceptor (D-π-A) system, leading to interesting photophysical properties like solvatochromism (a change in color with solvent polarity).[20]

Indole-4-carbaldehyde, an isomer of I3A, has been shown to exhibit a large redshift in its fluorescence emission, emitting in the green region of the visible spectrum, and is extremely sensitive to the local hydrogen-bonding status, allowing it to detect trace amounts of water in organic solvents.[21]

Derivatives of I3A have been designed as colorimetric pH sensors. Protonation of nitrogen atoms within the molecular structure can dramatically alter the electronic properties and, consequently, the color and fluorescence of the compound.[20]

Experimental Protocol: UV-Vis Spectroscopy for pH Sensing

  • Stock Solution: Prepare a stock solution of the indole derivative (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Buffer Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).

  • Sample Preparation: To a cuvette containing 3 mL of a specific pH buffer, add a small aliquot of the stock solution to achieve a final concentration in the micromolar range (e.g., 10 μM).

  • Measurement: Record the UV-Vis absorption spectrum of the solution immediately after mixing.

  • Analysis: Repeat the measurement for each pH value. Plot the absorbance at a key wavelength against the pH to determine the pKa and observe the colorimetric changes.

This process allows for the quantitative evaluation of the probe's response to changes in proton concentration, a fundamental requirement for a reliable pH sensor.

Conclusion and Future Outlook

Substituted indole-3-carbaldehydes are far more than simple synthetic intermediates; they are a powerhouse scaffold with a vast and diverse range of applications. Through strategic modifications at the indole nitrogen, on the benzene ring, and via condensation of the aldehyde group, researchers have developed potent agents for combating cancer and microbial infections. The structure-activity relationships highlighted in this guide demonstrate that small chemical changes—such as the addition of a halogen—can lead to dramatic improvements in biological efficacy.

Looking forward, the field is ripe for further exploration. The development of I3A derivatives as neuroprotective agents is a promising frontier.[15][17] Furthermore, their application as sophisticated fluorescent probes for bioimaging and environmental sensing is rapidly expanding.[20][21] The continued synthesis and evaluation of novel, multifunctional I3A derivatives will undoubtedly lead to new breakthroughs in both medicine and materials science.

References

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and...
  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC - PubMed Central.
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar.
  • Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone deriv
  • Synthesis of substituted indole-3-carboxaldehyde derivatives | Request PDF.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC - NIH.
  • Aldehyde-Derivatized Indoles as Fluorescent Probes for Hydration Environments.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evalu
  • Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul
  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
  • Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones | Request PDF.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Indole-3-carbaldehyde. Wikipedia.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
  • Indole-3-carboxaldehyde. Chem-Impex.
  • Indole-Based Compounds in the Development of Anti-Neurodegener
  • An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. PubMed.
  • Application Notes and Protocols: Fluorescent Probes Derived from 3H-Indole-2-carbaldehyde. Benchchem.
  • A Comparative Guide to the Biological Activity of Indole-Carbaldehyde Deriv
  • Indole derivatives as dual-effective agents for the treatment of neurodegenerative diseases: Synthesis, biological evaluation, and molecular modeling studies | Request PDF.
  • A brief review of the biological potential of indole derivatives.
  • Indole-Based Compounds in the Development of Anti-Neurodegenerative Medic
  • A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic G
  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
  • Food Chemistry Advances. FLORE.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Semantic Scholar.

Sources

Navigating the Chemical Maze: A Comparative Guide to QSAR Studies of 7-Benzyloxyindole-3-carbaldehyde Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery, Quantitative Structure-Activity Relationship (QSAR) studies serve as a critical compass, guiding researchers toward more potent and selective therapeutic agents. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of QSAR methodologies as applied to 7-Benzyloxyindole-3-carbaldehyde derivatives and their analogs. By understanding the nuances of different QSAR models, from 2D approaches to more sophisticated 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can make more informed decisions in the design and synthesis of novel drug candidates.

The indole scaffold is a cornerstone in medicinal chemistry, with derivatives of indole-3-carbaldehyde showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The 7-benzyloxy substituent offers a key point for synthetic modification, making this class of compounds particularly attractive for targeted drug design.[4][5] This guide will dissect and compare various QSAR studies on related indole-3-carbaldehyde cores to illuminate the structural features crucial for their biological activity.

The Landscape of QSAR Modeling: A Comparative Overview

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[6] This allows for the prediction of the activity of new, unsynthesized molecules, thereby saving significant time and resources in the drug discovery pipeline.[6] The choice of QSAR methodology can significantly impact the predictive power and interpretability of the resulting model.

2D-QSAR: Unraveling the Importance of Physicochemical Properties

Two-dimensional QSAR models correlate biological activity with molecular descriptors derived from the 2D representation of a molecule. These descriptors can include electronic, steric, and lipophilic properties.

A study on 2-phenylindole-3-carbaldehyde derivatives as antimitotic agents highlighted the importance of topological and electrostatic descriptors.[7] The developed QSAR equation revealed that specific electrostatic potential charges on different atoms, along with the overall molecular shape and size, were critical for activity.[7] This suggests that for this compound derivatives, modifications to the electronic properties of the aromatic rings and the steric bulk of substituents could be key to enhancing their anticancer potential.

Key Insights from 2D-QSAR Studies:

  • Descriptor Importance: Topological indices, electrostatic potential charges, and molecular size descriptors frequently emerge as significant contributors to the biological activity of indole-3-carbaldehyde derivatives.[7][8]

  • Predictive Power: While computationally less intensive, 2D-QSAR models can provide robust predictions when the dataset of compounds is structurally homologous.

  • Limitations: 2D-QSAR models do not explicitly consider the three-dimensional conformation of molecules, which can be a limitation when binding to a specific protein pocket is the primary mode of action.

3D-QSAR: Visualizing the Structure-Activity Landscape

Three-dimensional QSAR methods, such as CoMFA and CoMSIA, provide a more detailed understanding of the structure-activity relationship by considering the 3D alignment of molecules and their interaction fields with a hypothetical receptor.[9][10]

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities.[9] A CoMFA study on indole derivatives as phosphodiesterase IV inhibitors demonstrated the utility of this approach in identifying key steric and electrostatic features for activity.[11] The resulting contour maps visually represent regions where bulky groups or specific charge distributions would enhance or diminish biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[12] This often leads to more robust and predictive models. A CoMSIA study on indole derivatives as Pim-1 inhibitors revealed the crucial role of specific interactions with the target protein, guiding the design of more potent inhibitors.[13]

Table 1: Comparison of 2D-QSAR and 3D-QSAR Methodologies

Feature2D-QSAR3D-QSAR (CoMFA/CoMSIA)
Input Data 2D molecular structures and biological activity3D molecular structures (aligned), biological activity
Descriptors Physicochemical (e.g., LogP, MR), topological, electronicSteric, electrostatic, hydrophobic, H-bond donor/acceptor fields
Computational Cost LowerHigher
Interpretability Identifies important global molecular propertiesProvides 3D contour maps for intuitive visualization of favorable and unfavorable regions
Predictive Power Good for homologous seriesGenerally higher, especially for compounds with specific binding modes
Key Advantage Simplicity and speedDetailed 3D insights for rational drug design

Experimental Protocols: From Synthesis to Biological Evaluation

The successful application of QSAR relies on high-quality experimental data. This section provides an overview of the key experimental workflows involved in the study of this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of the core scaffold, this compound, is a crucial first step. A common and effective method is the Vilsmeier-Haack reaction.[14]

Step-by-Step Vilsmeier-Haack Reaction:

  • Preparation of the Vilsmeier Reagent: In a two-necked flask under an inert atmosphere, anhydrous dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise with stirring. The mixture is stirred for a specified time to form the Vilsmeier reagent.

  • Formylation of 7-Benzyloxyindole: The starting material, 7-benzyloxyindole, is dissolved in an appropriate solvent (e.g., DMF). The freshly prepared Vilsmeier reagent is then added slowly to the cooled solution.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature and then heated to drive the reaction to completion. After cooling, the reaction is quenched by the addition of a saturated sodium carbonate solution until the mixture is basic.

  • Isolation and Purification: The precipitated product, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Derivatives can then be synthesized by modifying the aldehyde group or by performing reactions on the indole nitrogen. For instance, condensation of the aldehyde with various amines can yield a library of Schiff base derivatives.[15]

Biological Activity Assays

The choice of biological assay depends on the therapeutic target of interest. For anticancer activity, common in vitro assays include:

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations.

  • Incubation: The cells are incubated with the compounds for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing the Path to Discovery: Workflow and Pathway Diagrams

To better illustrate the processes involved in QSAR-guided drug discovery, the following diagrams are provided.

QSAR_Workflow cluster_Data Data Collection & Preparation cluster_Modeling QSAR Model Development cluster_Application Application & Synthesis Dataset Dataset of this compound Derivatives Structures Molecular Structures Dataset->Structures Activity Biological Activity Data (e.g., IC50) Dataset->Activity Descriptors Descriptor Calculation (2D or 3D) Structures->Descriptors Split Data Splitting (Training & Test Sets) Activity->Split Descriptors->Split Model Model Generation (e.g., MLR, CoMFA) Split->Model Validation Model Validation (Internal & External) Model->Validation Interpretation Interpretation of Model (e.g., Contour Maps) Validation->Interpretation Design Design of Novel Derivatives Interpretation->Design Synthesis Chemical Synthesis Design->Synthesis Testing Biological Testing Synthesis->Testing Testing->Activity Iterative Refinement

Caption: A generalized workflow for QSAR-guided drug discovery of novel derivatives.

The Future of Rational Drug Design

The integration of computational methods like QSAR into the drug discovery process is indispensable for accelerating the identification of promising new therapeutic agents.[6] By comparing and contrasting different QSAR methodologies, researchers can select the most appropriate approach for their specific research question. For this compound derivatives, a combined strategy that leverages the speed of 2D-QSAR for initial screening and the detailed insights of 3D-QSAR for lead optimization is likely to be the most effective path forward. As our understanding of molecular interactions and computational power continues to grow, QSAR will undoubtedly play an even more prominent role in the future of medicine.

References

  • 3D-QSAR Studies of Indole Derivatives as Phosphodiesterase IV Inhibitors. European Journal of Medicinal Chemistry, 38(11-12), 975-982. [Link]
  • Pharmacophore Modeling and 3D-QSAR Study of Indole and Isatin Derivatives as Antiamyloidogenic Agents Targeting Alzheimer's Disease. Molecules, 24(19), 3586. [Link]
  • Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors. Journal of Biomolecular Structure and Dynamics, 35(13), 2895-2913. [Link]
  • Gaussian-based 3D-QSAR and Pharmacophore Mapping Studies of Indole Derivatives as Aromatase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Molecular docking, 3D-QSAR and simulation studies for identifying pharmacophoric features of indole derivatives as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) inhibitors. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15. [Link]
  • Structural findings of 2-phenylindole-3-carbaldehyde derivatives for antimitotic activity by FA-sMLR QSAR analysis. Chemical Biology & Drug Design, 75(2), 204-213. [Link]
  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
  • Biologically Active Indole Derivatives.
  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 22(10), 1690. [Link]
  • Recent advancements on biological activity of indole and their derivatives: A review.
  • Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic Chemistry, 146, 107293. [Link]
  • 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Oriental Journal of Chemistry, 40(5), 27. [Link]
  • Comparative QSAR Modelling of 2-phenylindole-3-carbaldehyde Derivatives as Potential Antimitotic Agents. Bioorganic & Medicinal Chemistry Letters, 19(6), 1737-1739. [Link]
  • Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Computers in Biology and Medicine, 189, 109988. [Link]
  • Understanding the comparative molecular field analysis (CoMFA) in terms of molecular quantum similarity and DFT-based reactivity descriptors. Journal of Molecular Modeling, 21(6), 155. [Link]
  • Predicting the anticancer activity of indole derivatives: A novel GP-tree-based QSAR model optimized by ALO with insights from molecular docking and decision-making methods. Ouc.ac.ma. [Link]
  • Comparative Molecular Field Analysis (CoMFA): A Modern Approach Towards Drug Design. Indian Journal of Pharmaceutical Sciences. [Link]
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 39-47. [Link]
  • Synthetic method for indole-3-carboxaldehyde compounds.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5(2), 81-99. [Link]
  • Comparative Molecular Field Analysis (CoMFA). SciSpace. [Link]
  • Cas 92855-65-7,this compound. LookChem. [Link]
  • 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7. Chemsrc. [Link]
  • Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities.
  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) studies on α(1A)-adrenergic receptor antagonists based on pharmacophore molecular alignment. Journal of Molecular Modeling, 18(11), 4889-4900. [Link]
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase.
  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.

Sources

A Comparative Guide to Experimental vs. Predicted NMR Spectra for 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, the structural elucidation of novel or synthesized organic molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing unambiguous structural information. This guide offers an in-depth comparison between experimentally acquired and computationally predicted ¹H and ¹³C NMR spectra for 7-Benzyloxyindole-3-carbaldehyde, a key intermediate in medicinal chemistry and organic synthesis. We will explore the causality behind experimental choices, the logic of predictive algorithms, and the practical insights gained from their comparison.

The Role of NMR in Structural Verification

This compound is a multifunctional scaffold. The indole core is a privileged structure in numerous pharmaceuticals, the aldehyde group serves as a reactive handle for further synthetic transformations, and the benzyloxy group acts as a crucial protecting group. Confirming the integrity of this structure post-synthesis is paramount. NMR spectroscopy provides a detailed atomic-level fingerprint of the molecule by probing the magnetic properties of its ¹H and ¹³C nuclei. Each unique nucleus within the molecule gives rise to a distinct signal (resonance) whose chemical shift, multiplicity, and integration provide vital clues about its chemical environment and connectivity.

Methodologies: From Sample to Spectrum

A robust comparison requires a solid foundation in both experimental acquisition and theoretical prediction. These two pillars, while different in execution, are intrinsically linked in the quest for structural confirmation.

Experimental Protocol: Acquiring the ¹H and ¹³C NMR Spectra

The acquisition of high-quality NMR data is a meticulous process where each step is designed to maximize resolution and signal-to-noise while ensuring data integrity.

Step-by-Step Experimental Workflow:

  • Sample Preparation: A sample of 5-10 mg for ¹H NMR (or 20-50 mg for ¹³C NMR) of this compound is accurately weighed and dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The use of a deuterated solvent is critical to avoid overwhelming the spectrum with signals from the solvent itself.[1]

  • Internal Standard: A small amount of Tetramethylsilane (TMS) is added to the solution. TMS is chemically inert and provides a single, sharp resonance at 0 ppm, serving as the universal reference point for the chemical shift scale.[2]

  • Transfer to NMR Tube: The homogenous solution is carefully transferred to a high-precision 5 mm NMR tube, ensuring the liquid column is of sufficient height to be centered within the detection coil of the spectrometer. The tube is wiped clean to remove any external contaminants.

  • Spectrometer Setup & Data Acquisition:

    • Locking: The spectrometer "locks" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field against drifts.[3]

    • Shimming: The magnetic field is homogenized across the sample volume by adjusting shim coils. This process is crucial for obtaining sharp, well-resolved peaks.[3]

    • Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to ensure maximum signal transmission and reception.

    • Acquisition: A standard one-pulse experiment is typically run for ¹H NMR. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. Key parameters like the number of scans and relaxation delay are optimized to achieve a good signal-to-noise ratio in a reasonable time.[4]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-50 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire FID tune->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate G cluster_factors Influencing Factors cluster_methods Prediction & Experiment cluster_output Spectral Accuracy Solvent Solvent Effects Prediction Prediction Algorithm (HOSE, ML, Incremental) Solvent->Prediction Experiment Experimental Measurement Solvent->Experiment Conformation Conformational Dynamics Conformation->Prediction Conformation->Experiment H_Bond Hydrogen Bonding H_Bond->Prediction H_Bond->Experiment Electronic Electronic Effects Electronic->Prediction Electronic->Experiment Accuracy High Accuracy Prediction->Accuracy Discrepancy Minor Discrepancies Prediction->Discrepancy Experiment->Accuracy Experiment->Discrepancy

Caption: Factors influencing NMR spectral accuracy.

Conclusion: A Symbiotic Relationship

The comparison of experimental and predicted NMR spectra for this compound demonstrates a powerful synergy.

  • For the Researcher: NMR prediction serves as an excellent first-pass validation of a proposed structure. It allows for a rapid check to see if the obtained experimental spectrum is consistent with the expected product, helping to quickly identify potential errors in synthesis or interpretation. [5]When discrepancies arise, they guide the researcher to focus on specific parts of the molecule, prompting further 2D NMR experiments (like COSY or HMBC) to definitively assign challenging signals.

  • Trustworthiness of the System: The self-validating nature of this process is key. The predicted spectrum provides a hypothesis. The experimental spectrum tests that hypothesis. A close match builds high confidence in the structural assignment. Significant deviation, as often seen with exchangeable protons or conformationally flexible moieties, highlights the known limitations of the prediction, reinforcing the need for expert interpretation of the experimental data.

Ultimately, NMR prediction is not a replacement for experimental spectroscopy. Rather, it is a complementary tool that, when used judiciously, accelerates the process of structural elucidation, enhances the confidence in assignments, and provides a deeper understanding of the subtle factors that govern the chemical shifts within a molecule.

References

  • Mnova Predict | Accur
  • NMR data collection and analysis protocol for high-throughput protein structure determin
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]
  • Methods of NMR Spectrum Prediction and Structure Verification. Royal Society of Chemistry. [Link]
  • NMR Predictor Guide: Which Type Is Best for You?. Chemaxon. [Link]
  • Download NMR Predict. Mestrelab Research. [Link]
  • NMR Chemical Shift Prediction by Atomic Increment-Based Algorithms. Slideshare. [Link]
  • Step-by-step procedure for NMR d
  • NMR signal processing, prediction and structure verification with Machine Learning techniques.
  • How to Make the Most of Your NMR Predictions. ACD/Labs. [Link]
  • Software Review of MNova: NMR Data Processing, Analysis, and Prediction Software.
  • NMR Predictors. SoftwareOne. [Link]
  • SOP d
  • Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Royal Society of Chemistry. [Link]
  • Buy NMRPredict - Accurate NMR Spectrum Prediction. Mestrelab Research. [Link]
  • Mnova Tip 6 - Accurate NMR Prediction for your reagents and products. YouTube. [Link]
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
  • NMR Spectroscopy: D
  • NMR Experiment Procedure. Emory University. [Link]
  • ACD/NMR Predictors - Software Demo. YouTube. [Link]
  • Deciding which is the best ¹H NMR predictor for organic compounds using st
  • ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0006115).
  • NMR Chemical Shifts. [Link]
  • ¹H NMR Chemical Shift.
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry. [Link]
  • NMR Spectroscopy :: ¹H NMR Chemical Shifts.
  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Benzyloxyindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a vital intermediate in medicinal chemistry and organic synthesis, 7-Benzyloxyindole-3-carbaldehyde is a common reagent in advanced research laboratories.[1][2] Its utility in the development of novel therapeutics, including anti-cancer and neurological agents, necessitates a thorough understanding of its handling and disposal.[1][3] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated waste, ensuring the safety of laboratory personnel and compliance with environmental regulations. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

Hazard Identification and Risk Assessment

Before handling any chemical, a comprehensive understanding of its potential hazards is essential. This knowledge forms the basis for all safety and disposal protocols. This compound is classified as a hazardous substance.[4][5] The primary risks are associated with ingestion and irritation upon contact.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CategorySignal WordHazard StatementSource
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[5][6]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[5][6]
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation[5][6]

Causality Behind the Hazards:

  • H302 (Harmful if swallowed): This indicates that accidental ingestion of the compound can lead to toxic effects.

  • H315 & H319 (Skin and Eye Irritation): As an aromatic aldehyde, the compound can react with biological macromolecules in the skin and eyes, leading to inflammation, redness, and pain.[4]

  • H335 (May cause respiratory irritation): Inhalation of the dust or powder can irritate the mucous membranes of the respiratory tract.[5][6]

Therefore, all disposal procedures must be designed to prevent ingestion, inhalation, and direct contact.

Pre-Disposal Preparations: Personnel and Workspace Safety

Proper preparation is critical to mitigate risks during waste handling.

  • Personal Protective Equipment (PPE): A non-negotiable first line of defense.

    • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes or airborne particles.[7][8]

    • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[8]

    • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[9]

  • Engineering Controls:

    • All handling and segregation of this compound waste must be performed in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[7][8]

  • Documentation:

    • Have the Safety Data Sheet (SDS) for this compound readily accessible for immediate reference in case of an emergency.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is that it must be managed as hazardous chemical waste and sent to a licensed disposal facility.[4][7] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer. [9][10]

Protocol 3.1: Unused or Expired Product
  • Do Not Open: Keep the original container tightly sealed.

  • Inspect Container: Ensure the container is in good condition, free from leaks or cracks.

  • Label as Waste: Affix a "Hazardous Waste" label directly to the container. The label must include the full chemical name: "this compound" and the CAS number "92855-65-7".[7][9]

  • Segregate for Pickup: Place the labeled container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous chemical waste.[11][12]

Protocol 3.2: Contaminated Solid Waste

This category includes items such as used gloves, weighing papers, pipette tips, and contaminated paper towels.

  • Waste Collection: Collect all contaminated solid waste in a designated, chemically compatible container with a secure, leak-proof lid.[7][9] A polyethylene container with a screw-on cap is recommended.

  • Labeling: Before adding any material, the container must be clearly labeled with the words "Hazardous Waste".[9][11] The label must also list all constituents, for example: "this compound Contaminated Debris".

  • Accumulation: Place the waste container in the SAA. Keep the container closed at all times except when adding waste.[9]

Protocol 3.3: Contaminated Glassware
  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

  • Collect Rinsate: The solvent rinsate is now considered hazardous waste. Collect it in a designated, properly labeled "Halogenated" or "Non-Halogenated" organic solvent waste container, depending on your institution's waste streams.

  • Secondary Cleaning: After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.

  • Disposal of Broken Glass: If contaminated glassware is broken, carefully sweep up the fragments and place them in a designated "Contaminated Broken Glass" box. This box must also be managed as hazardous waste.

Hazardous Waste Accumulation and Storage

Proper storage while awaiting pickup is a critical regulatory requirement.

  • Container Selection: Use containers that are in good condition and compatible with the chemical waste. The container must have a secure, screw-on cap to prevent leaks.[9][12]

  • Labeling Integrity: A hazardous waste label is a legal document. It must be filled out completely and accurately before any waste is added.[9][11] The label must contain:

    • The words "Hazardous Waste".

    • The full, unabbreviated chemical name(s) of all contents.

    • The accumulation start date (the date the first drop of waste enters the container).

    • The name and contact information of the responsible researcher or lab.

  • Satellite Accumulation Area (SAA): The SAA is a designated location within the lab, at or near the point of waste generation, where hazardous waste is stored before being moved to a central storage facility.[11][12]

    • Ensure the SAA is away from drains and incompatible materials. This compound is incompatible with strong oxidizing agents, acids, and strong bases.[5] Therefore, its waste must be segregated from these chemicals.

Disposal Decision Workflow

The following diagram outlines the critical decision-making and operational steps for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Segregation cluster_storage Phase 3: Accumulation & Disposal start Identify Waste (Unused Product, Contaminated Solids, etc.) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe workspace Work in Fume Hood ppe->workspace container Select Chemically Compatible Waste Container workspace->container label_container Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date container->label_container collect Collect Waste (Segregate Solids from Liquids) label_container->collect store Store Sealed Container in Designated SAA collect->store check_compat Ensure Segregation from Incompatible Materials (Acids, Bases, Oxidizers) store->check_compat pickup Arrange Pickup by Certified Environmental Waste Vendor check_compat->pickup

Caption: Workflow for safe collection and disposal of chemical waste.

Final Disposal and Record Keeping

The ultimate disposal of this compound must be handled by a certified entity.[9]

  • Professional Disposal: Arrange for the collection of the hazardous waste container(s) with your institution's Environmental Health & Safety (EHS) department or a contracted, licensed waste disposal company.[7][11]

  • Record Keeping: Maintain meticulous records of waste generation and disposal, including the dates and amounts of waste generated and copies of waste manifests provided by the disposal vendor. This "cradle-to-grave" documentation is often a regulatory requirement.[11]

By adhering to this comprehensive guide, researchers can ensure that their use of this compound is conducted with the highest standards of safety, professionalism, and environmental stewardship.

References

  • Safety D
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager, [Link]
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry, [Link]
  • Cas 92855-65-7, this compound. LookChem, [Link]
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison, [Link]
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt, [Link]
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS, [Link]
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury, [Link]
  • 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7. Chemsrc, [Link]
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central, [Link]

Sources

Navigating the Safe Handling of 7-Benzyloxyindole-3-carbaldehyde: A Guide to Personal Protective Equipment and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 7-Benzyloxyindole-3-carbaldehyde. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

This compound is a versatile intermediate in synthetic organic chemistry and drug development, frequently used in the synthesis of various indole derivatives.[1] While its utility is significant, a thorough understanding and implementation of appropriate safety measures are paramount. The toxicological properties of this compound have not been exhaustively investigated, necessitating a cautious and proactive approach to handling.[2] This guide outlines the essential personal protective equipment (PPE) and procedural steps to mitigate risks associated with its use.

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a comprehensive risk assessment must be conducted. The primary hazards associated with this compound include:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Irritation: Causes skin and eye irritation.[4] May also cause respiratory irritation.[4][5]

  • Sensitivities: The compound is reported to be sensitive to air, light, and moisture.[6]

The most effective way to mitigate these hazards is through the implementation of robust engineering controls.

  • Primary Engineering Control: All weighing and handling of solid this compound should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[2]

  • Ventilation: Ensure adequate ventilation in all areas where the chemical is used or stored.[2][3]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][3][5]

II. Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is necessary to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum required PPE for handling this compound.

Body PartRequired PPEMaterial/Standard SpecificationRationale
Hands Chemical-resistant glovesNitrile or NeopreneProvides a barrier against skin contact.[7] Proper glove removal technique is crucial to avoid contamination.[2]
Eyes/Face Chemical splash goggles and a face shieldANSI Z87.1 compliantGoggles protect against splashes, while a face shield offers broader protection for the entire face, especially during procedures with a higher risk of splashing.[8]
Body Laboratory coatFlame-resistant (e.g., Nomex®) with full-length sleevesProtects skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)As determined by risk assessmentRequired when engineering controls are insufficient to control airborne concentrations, such as during spill cleanup or when handling large quantities.[7]
Feet Closed-toe shoesLeather or other chemical-resistant materialProtects feet from spills and falling objects.[7]

III. Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide users through the safe handling of this compound from receipt to disposal.

cluster_0 Receiving and Storage cluster_1 Preparation and Handling cluster_2 Reaction and Work-up cluster_3 Waste Disposal and Decontamination Receiving 1. Inspect Container for Damage Storage 2. Store in a Cool, Dry, Well-Ventilated Area Receiving->Storage Inert 3. Store Under Inert Gas (e.g., Argon) Storage->Inert Incompatible 4. Segregate from Incompatible Materials Inert->Incompatible PPE 5. Don Appropriate PPE Incompatible->PPE FumeHood 6. Work in a Chemical Fume Hood PPE->FumeHood Weighing 7. Weigh Solid in Fume Hood FumeHood->Weighing Dissolving 8. Dissolve in Appropriate Solvent Weighing->Dissolving Reaction 9. Conduct Reaction in Closed System Dissolving->Reaction Quenching 10. Quench Reaction Carefully Reaction->Quenching Extraction 11. Perform Extraction in Fume Hood Quenching->Extraction Waste 12. Dispose of Waste in Labeled Containers Extraction->Waste Decon 13. Decontaminate Glassware and Surfaces Waste->Decon RemovePPE 14. Remove PPE and Wash Hands Decon->RemovePPE

Figure 1. Step-by-step workflow for handling this compound.
Detailed Step-by-Step Protocol:
  • Inspect Container for Damage: Upon receipt, carefully inspect the container for any signs of damage or leakage. If compromised, do not open and consult your institution's safety officer.

  • Store in a Cool, Dry, Well-Ventilated Area: Store the container in a designated, well-ventilated chemical storage area, away from heat and sources of ignition.[2][3] Some suppliers recommend refrigeration (2-8°C).[6]

  • Store Under Inert Gas: As the compound is air-sensitive, storing it under an inert atmosphere such as argon or nitrogen is recommended to maintain its integrity.[6]

  • Segregate from Incompatible Materials: Keep the compound away from strong oxidizing agents, acids, and strong bases.[5]

  • Don Appropriate PPE: Before handling, put on all required personal protective equipment as outlined in the table above.

  • Work in a Chemical Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Weigh Solid in Fume Hood: Carefully weigh the required amount of this compound in the fume hood. Minimize the generation of dust.

  • Dissolve in Appropriate Solvent: Add the solid to the chosen solvent within the fume hood.

  • Conduct Reaction in a Closed System: Whenever possible, conduct the chemical reaction in a closed system to minimize the release of vapors.

  • Quench Reaction Carefully: If the reaction requires quenching, do so slowly and carefully to control any exothermic processes.

  • Perform Extraction in Fume Hood: All extraction and work-up procedures should be carried out within the fume hood.

  • Dispose of Waste in Labeled Containers: All waste materials, including contaminated consumables, must be collected in clearly labeled, sealed containers for hazardous waste disposal.[3] Do not dispose of this chemical down the drain.[2]

  • Decontaminate Glassware and Surfaces: Thoroughly decontaminate all glassware and work surfaces after use.

  • Remove PPE and Wash Hands: After completing the work and decontaminating the area, remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.[2][3]

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[3] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[9] Call a poison center or doctor immediately.[3]

  • Spill: In case of a small spill, and if it is safe to do so, absorb the material with an inert absorbent and place it into a suitable, labeled disposal container.[3] For larger spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment.

V. References

  • AFG Bioscience LLC. (n.d.). 5-Benzyloxyindole-2-carboxylic acid ethyl ester Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Hardy Diagnostics. (n.d.). Indole (Kovacs'). Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Indole Test Protocol. Retrieved from [Link]

  • University of Toronto. (n.d.). Lab Safety Do's & Don'ts. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 7-(Benzyloxy)-1H-indole-3-carbaldehyde | CAS#:92855-65-7. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Benzyloxyindole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
7-Benzyloxyindole-3-carbaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.